(-)-U-50488 hydrochloride
Descripción
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-APTPAJQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (-)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] Its mechanism of action is primarily initiated by binding to and activating KORs, which are predominantly coupled to inhibitory Gi/o proteins. This activation triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase and the modulation of key ion channels, leading to a reduction in neuronal excitability. These actions are the foundation for its characteristic physiological effects, which include analgesia, diuresis, sedation, and aversive or dysphoric states.[2][4] At supra-physiological concentrations, (-)-U-50488 can also directly block voltage-gated ion channels in a G-protein-independent manner.[5][6] This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.
Receptor Binding Profile
(-)-U-50488 is distinguished by its high selectivity for the kappa-opioid receptor (KOR) over the mu (μ) and delta (δ) opioid receptors.[2][7] This selectivity is a key feature of its pharmacological profile, differentiating it from many other opioid compounds that exhibit broader receptor activity. Binding studies have consistently demonstrated that (-)-U-50488 displaces radiolabeled kappa ligands with high affinity, while showing significantly lower affinity for μ and δ receptors.[7]
Table 1: Receptor Binding Affinities (Ki) of (-)-U-50488
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue Source | Reference |
| Kappa (κ) | 12 nM | Not Specified | [7] |
| Mu (μ1) | 370 nM | Not Specified | [7] |
| Mu (μ2) | > 500 nM | Not Specified | [7] |
| Delta (δ) | > 500 nM | Not Specified | [7] |
Primary Mechanism of Action: KOR-Mediated G-Protein Signaling
The canonical mechanism of action for (-)-U-50488 involves the activation of KORs and the subsequent engagement of inhibitory Gi/o proteins. This process leads to the dissociation of the Gα and Gβγ subunits, which then act on downstream effectors to modulate neuronal function.
Inhibition of Adenylyl Cyclase
Upon activation by (-)-U-50488, the Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase.[8][9] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors and ion channels. Prolonged activation of KORs can lead to a compensatory upregulation or superactivation of the adenylyl cyclase system upon agonist withdrawal.[11][12]
Modulation of Ion Channels
The dissociated Gβγ subunits play a crucial role in modulating the activity of several types of ion channels:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits directly bind to and inhibit N-type and P/Q-type VGCCs.[13] This inhibition reduces calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing the release of neurotransmitters such as glutamate and substance P. This is a primary mechanism for its analgesic effects.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunits also bind to and open GIRK channels. This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and decreasing neuronal excitability.
Caption: Primary G-protein signaling pathway of (-)-U-50488.
Non-Canonical and G-Protein-Independent Mechanisms
While KOR-mediated G-protein signaling is the primary mechanism, other pathways contribute to the full pharmacological profile of (-)-U-50488, particularly at higher concentrations.
Direct Ion Channel Blockade
Studies have shown that at micromolar concentrations, (-)-U-50488 can directly block ion channels independent of KOR activation and G-protein signaling.[5][6]
-
Sodium (Na+) Channels: It produces a concentration-dependent block of transient Na+ currents.[14]
-
Calcium (Ca2+) Channels: It can inhibit Ca2+ channel currents in a voltage- and G-protein-independent manner.[1][5][6] This was demonstrated in HeLa cells, which do not express KORs, where U-50488 still blocked heterologously expressed Ca2+ channels.[5][6]
These direct channel-blocking effects may contribute to some of its physiological actions, such as antiarrhythmic properties, which are not reversed by KOR antagonists like naloxone.[14]
β-Arrestin Pathway and Biased Agonism
Like many GPCRs, KOR activation can also lead to the recruitment of β-arrestin proteins. The balance between G-protein signaling and β-arrestin recruitment is a key concept in "biased agonism." While G-protein pathways are generally linked to the therapeutic (e.g., analgesic) effects of KOR agonists, the β-arrestin pathway is often implicated in the aversive and dysphoric side effects.[15] Downstream of β-arrestin, signaling can proceed through pathways like p38 mitogen-activated protein kinase (MAPK), which has been linked to increased excitability of neurons in the basolateral amygdala, a region involved in aversion.[16][17]
Caption: Biased agonism at the kappa opioid receptor.
Quantitative Pharmacological Data
The functional activity of (-)-U-50488 has been quantified in various assays that measure different points in its signaling cascade.
Table 2: Functional Potency and Efficacy of (-)-U-50488
| Assay / Effect | Parameter | Value | Species / System | Reference |
| Ca2+ Channel Inhibition | IC50 | ~4.32 µM | Rat DRG Neurons | [5] |
| Na+ Channel Block | ED50 | ~15 µM | Rat Cardiac Myocytes | [14] |
| K+ Channel Block | IC50 | 40-50 µM | Rat Cardiac Myocytes | [14] |
| Inhibition of Electrically Induced Contraction | IC50 | 26.5 nM | Rabbit Vas Deferens | [1] |
| Motor Function Impairment | ED50 | 15.3 mg/kg | Mice | [1] |
| Adenylyl Cyclase Superactivation | EC50 | ~0.1 µM (plateau) | CHO cells (hKOR) | [11] |
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Objective: To determine the potency (EC50) and efficacy (Emax) of (-)-U-50488 in stimulating G-protein activation at the KOR.
Materials:
-
Cell membranes expressing KOR (e.g., from CHO-KOR cells or brain tissue).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled guanosine 5'-O-(3-thiotriphosphate)).
-
Unlabeled GTPγS (for non-specific binding determination).
-
This compound solutions of varying concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from KOR-expressing cells or tissues by homogenization and differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of (-)-U-50488 at various concentrations (or vehicle control).
-
50 µL of the membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes to allow for GDP binding to the inactive G-proteins.
-
Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a plate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot specific binding against the log concentration of (-)-U-50488 and fit the data to a sigmoidal dose-response curve to calculate EC50 and Emax values.
Caption: Experimental workflow for a [35S]GTPγS binding assay.
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation: the inhibition of cAMP production.
Objective: To quantify the ability of (-)-U-50488 to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing KOR (e.g., CHO-KOR).
-
Forskolin (an adenylyl cyclase activator).
-
This compound solutions.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
Procedure:
-
Cell Culture: Plate KOR-expressing cells in appropriate multi-well plates and grow to desired confluency.
-
Pre-treatment: Pre-treat cells with varying concentrations of (-)-U-50488 for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add forskolin (typically 1-10 µM) to all wells (except basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis: Terminate the reaction by removing the media and lysing the cells with the provided lysis buffer.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of (-)-U-50488. Plot the percent inhibition against the log concentration of the agonist and fit the data to determine the IC50 value.
Conclusion
The core mechanism of action of this compound is its function as a potent and highly selective agonist at the kappa-opioid receptor. Its primary signaling cascade operates through the canonical Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, which collectively reduce neuronal excitability. This G-protein-mediated pathway is central to its analgesic and other physiological effects. Additionally, non-canonical mechanisms, including G-protein-independent ion channel blockade at higher concentrations and engagement of the β-arrestin pathway, contribute to its complex pharmacological profile and are critical considerations in the development of novel KOR-targeted therapeutics. A thorough understanding of these distinct mechanisms is essential for researchers aiming to harness the therapeutic potential of KOR activation while mitigating undesirable side effects like dysphoria and aversion.
References
- 1. This compound | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa-opiate agonists inhibit adenylate cyclase and produce heterologous desensitization in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of agonists on adenylyl cyclase superactivation mediated by the kappa opioid receptors: adenylyl cyclase superactivation is independent of agonist-induced phosphorylation, desensitization, internalization, and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization of the adenylyl cyclase system in cloned kappa-opioid receptor-transfected cells following sustained agonist treatment: A chimeric study using G protein alpha(i)2/alpha(q) subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Differential Effects of a Selective Kappa-Opioid Receptor Agonist, U50488, in Guinea Pig Heart Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An electrophysiological basis for the antiarrhythmic actions of the kappa-opioid receptor agonist U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. arxiv.org [arxiv.org]
- 17. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
(-)-U-50488 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Selective Kappa Opioid Receptor Agonist
Abstract
(-)-U-50488 hydrochloride is a highly selective and potent agonist for the kappa opioid receptor (KOR), belonging to the arylacetamide class of compounds. As the more active stereoisomer of the racemic mixture U-50488, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed pharmacological profile, mechanism of action, and established experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Properties of this compound
This compound, with the chemical name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₇Cl₃N₂O |
| Molecular Weight | 405.79 g/mol |
| CAS Number | 114528-79-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (to 20 mM) and DMSO (to 100 mM)[1] |
| Storage | Store at room temperature[1]. Stock solutions can be stored at -20°C for one month or -80°C for up to six months. |
Pharmacological Profile
This compound exhibits high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. This selectivity is a key feature that makes it a valuable research tool.
Receptor Binding Affinities
The binding affinities (Ki) of (-)-U-50488 for the three main opioid receptor subtypes are presented below. These values, derived from radioligand binding assays, quantify the concentration of the compound required to occupy 50% of the receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference(s) |
| Kappa (κ) | 1.2 - 12 | [2] |
| Mu (μ) | 370 - 6100 | [2][3] |
| Delta (δ) | > 500 | [2] |
Functional Activity
As a KOR agonist, this compound stimulates intracellular signaling pathways upon binding to the receptor. Its efficacy (the ability to produce a biological response) is often measured in functional assays such as GTPγS binding assays, which assess the initial step of G-protein activation.
| Assay Type | Receptor | Potency (EC₅₀/IC₅₀) (nM) | Efficacy (% of max response) | Reference(s) |
| GTPγS Binding | Kappa | ~10 - 100 | Full agonist | [4] |
| Analgesia (in vivo) | Kappa | ED₅₀ ≈ 1-5 mg/kg (i.p.) | Potent analgesic | [5] |
| Diuresis (in vivo) | Kappa | Effective at 3-10 mg/kg (i.p.) | Dose-dependent diuresis | [6][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins of the Gαi/o and Gαz families[8][9].
Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins, resulting in a cascade of intracellular events that ultimately produce the physiological effects of KOR activation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the kappa opioid receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation[10].
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine) and a range of concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand)[11][12].
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity[10].
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter[11].
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].
In Vivo Assessment of Analgesia (Tail-Flick Test)
This protocol is used to evaluate the antinociceptive effects of this compound in rodents.
Methodology:
-
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment and the tail-flick apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to withdraw its tail.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100. A cutoff time is used to prevent tissue damage. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent analgesic effects.
In Vivo Assessment of Conditioned Place Preference/Aversion
This protocol is used to assess the rewarding or aversive properties of this compound.
Methodology:
-
Apparatus: Use a three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber[14].
-
Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference[15].
-
Conditioning (Days 2-5): On alternating days, administer this compound and confine the animal to one of the outer chambers. On the other days, administer vehicle and confine the animal to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals[16][17].
-
Post-Conditioning (Day 6): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers. Record the time spent in each chamber[15].
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion[16].
Conclusion
This compound is a cornerstone pharmacological tool for the study of the kappa opioid receptor system. Its high selectivity and potent agonist activity have enabled significant advancements in our understanding of the roles of KOR in pain, mood, addiction, and other physiological processes. This technical guide has provided a detailed overview of its properties, pharmacology, and experimental applications, and is intended to facilitate its effective use in future research endeavors. Researchers should always adhere to appropriate safety and ethical guidelines when handling and using this compound.
References
- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
(-)-U-50488 hydrochloride kappa opioid receptor selectivity
An In-Depth Technical Guide on the Kappa Opioid Receptor Selectivity of (-)-U-50488 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pioneering pharmacological tool renowned for its high selectivity as an agonist for the kappa opioid receptor (KOR). This document provides a comprehensive technical overview of its receptor selectivity profile, consolidating quantitative binding and functional data from various studies. Detailed experimental protocols for key assays used to characterize (-)-U-50488 are provided, along with graphical representations of its signaling pathway and common experimental workflows. This guide is intended to serve as a detailed resource for researchers utilizing (-)-U-50488 in the study of KOR pharmacology and the development of novel therapeutics.
Quantitative Receptor Binding and Functional Activity
The defining characteristic of (-)-U-50488 is its pronounced selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity has been quantitatively established through numerous in vitro receptor binding and functional assays.
Data Presentation
The following tables summarize the binding affinity and functional potency of (-)-U-50488 at the three primary opioid receptor subtypes.
Table 1: Receptor Binding Affinity Profile of (-)-U-50488
| Receptor Subtype | Binding Affinity (Kᵢ) | Radioligand Used | Tissue/Cell Preparation | Reference(s) |
| Kappa (κ) | ~12 nM | [³H]ethylketocyclazocine | Not specified | [1] |
| Mu (μ) | ~370 nM (μ₁) | Not specified | Not specified | [1] |
| Delta (δ) | >500 nM | Not specified | Not specified | [1] |
| Delta (δ) | >10000 nM | [³H]-DADLE | Guinea pig brain | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of (-)-U-50488
| Assay Type | Parameter | Value | System | Reference(s) |
| [³⁵S]GTPγS Binding | Full Agonist | - | CHO-hKOR cells | [3] |
| BRET Assay | pEC₅₀ | 8.52 (vs. G-protein) | KOR-G protein interaction | [4] |
| Calcium Channel Block | IC₅₀ | ~4 μM | Rat sensory neurons | [5] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
The characterization of (-)-U-50488's receptor selectivity relies on standardized pharmacological assays. The detailed methodologies for two key experiments are outlined below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., (-)-U-50488) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Kᵢ of (-)-U-50488 at κ, μ, and δ opioid receptors.
Materials:
-
Membrane Preparation: Homogenates from guinea pig brain or cells expressing the specific human opioid receptor subtype (e.g., CHO-hKOR cells).[2][6]
-
Radioligands:
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[8][9]
-
Detection: Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Tissue or cells are homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction containing the receptors. The protein concentration is determined via a Bradford assay.[9]
-
Assay Incubation: In a 96-well plate, the following are combined:
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.[8][9]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[9]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of (-)-U-50488 that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs). Agonist binding to a Gᵢ/Gₒ-coupled receptor like KOR stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[9]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of (-)-U-50488 in activating G-proteins via the KOR.
Materials:
-
Membrane Preparation: Membranes from cells expressing the KOR (e.g., CHO-hKOR).[3]
-
Radioligand: [³⁵S]GTPγS.[3]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[9]
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.[9]
-
Filtration and Detection: Same as for the radioligand binding assay.
Methodology:
-
Assay Setup: In a 96-well plate, the following are combined:
-
Membrane suspension.
-
GDP (final concentration typically 10-100 µM).[9]
-
Varying concentrations of the agonist, (-)-U-50488.
-
-
Pre-incubation: The plate is pre-incubated at 30°C for approximately 15 minutes.[9]
-
Reaction Initiation: The binding reaction is initiated by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for agonist-stimulated [³⁵S]GTPγS binding.[9]
-
Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.[9]
-
Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS bound against the concentration of (-)-U-50488. The EC₅₀ and Eₘₐₓ values are determined from this curve using non-linear regression.
Visualized Pathways and Workflows
Signaling Pathway of (-)-U-50488 at the Kappa Opioid Receptor
Activation of the KOR, a Gᵢ/Gₒ-coupled receptor, by (-)-U-50488 initiates a cascade of intracellular events.[10][11] The G-protein dissociates into its Gαᵢ/ₒ and Gβγ subunits, which then modulate various downstream effectors.[10][12] This leads to the inhibition of adenylyl cyclase, modulation of ion channel conductances, and activation of kinase cascades like the mitogen-activated protein kinase (MAPK) family.[10][13]
Experimental Workflow for Radioligand Binding Assay
The process of determining receptor binding affinity through competitive displacement of a radioligand follows a standardized workflow, from sample preparation to data analysis.
Logical Diagram of Receptor Selectivity
This diagram visually represents the high-affinity interaction of (-)-U-50488 with the KOR, contrasted with its significantly weaker interactions with MOR and DOR, which is the basis of its pharmacological selectivity.
References
- 1. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
U-50488: A Technical Guide to a Pioneering Kappa Opioid Receptor Agonist
Abstract
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, stands as a landmark molecule in opioid pharmacology. As one of the first highly selective kappa opioid receptor (KOR) agonists, it has been an invaluable tool for elucidating the physiological and pathophysiological roles of the kappa opioid system.[1] This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological properties of U-50488. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and a review of its mechanism of action, including its effects on intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.
Discovery and History
U-50488 was first synthesized and characterized by researchers at The Upjohn Company in the early 1980s.[2] Its development marked a significant advancement in opioid research, providing a chemical probe with high selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors.[2][3] This selectivity allowed for the specific investigation of the KOR system, which was previously challenging due to the mixed pharmacological profiles of existing opioid ligands.[2] U-50488's unique structure, a non-morphinan benzacetamide derivative, distinguished it from traditional opioid analgesics and opened new avenues for the design of KOR-targeted therapeutics.[1] Its discovery was instrumental in defining the distinct pharmacological effects associated with KOR activation, including analgesia, diuresis, and sedation, as well as less desirable effects such as dysphoria.[1][2]
Quantitative Pharmacological Data
The pharmacological profile of U-50488 is defined by its high binding affinity and functional potency at the kappa opioid receptor, with significantly lower affinity for mu and delta opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of U-50488
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | [3H]Ethylketocyclazocine | Not Specified | 12 | [3] |
| Mu (μ) | Not Specified | Not Specified | 370 | [3] |
| Delta (δ) | [3H]-DADLE | Guinea pig brain | >10000 | [4] |
Table 2: In Vitro Functional Potency of U-50488
| Assay | Parameter | Cell Line/Tissue | Value | Reference |
| [35S]GTPγS Binding | pEC50 | HEK293 cells expressing mouse KOR | 8.77 | [4] |
| Calcium Channel Inhibition | IC50 (high affinity) | Rat cerebellar Purkinje neurons | 8.9 x 10⁻⁸ M | [5] |
| Calcium Channel Inhibition | IC50 (low affinity) | Rat cerebellar Purkinje neurons | 1.1 x 10⁻⁵ M | [5] |
Table 3: In Vivo Analgesic Potency of U-50488
| Assay | Species | ED50 (mg/kg) | Route of Administration | Reference |
| Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) | [6] |
| Formalin Test | Rat | 6.20 nmol (intrathecal) | Intrathecal (i.t.) | [7] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of U-50488 for the kappa opioid receptor.
-
Objective: To determine the inhibition constant (Ki) of U-50488 at the kappa opioid receptor.
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa opioid receptor.[8]
-
Radioligand: [³H]U-69,593, a high-affinity KOR agonist.[8]
-
Test Compound: U-50488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[8]
-
Scintillation Counter. [8]
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand ([³H]U-69,593) and varying concentrations of the unlabeled test compound (U-50488).[8]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.[8]
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
The filters are washed with ice-cold wash buffer.[8]
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[8]
-
Plot the percentage of specific binding against the logarithm of the U-50488 concentration.
-
Determine the IC50 value (the concentration of U-50488 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following KOR stimulation by U-50488.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of U-50488 in activating G-proteins coupled to the kappa opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes expressing the kappa opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: U-50488.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.
-
GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of U-50488 in the presence of GDP.[9]
-
Initiate the reaction by adding [³⁵S]GTPγS.[10]
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).[10]
-
The assay is terminated by rapid filtration through a filter plate.[10]
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[10]
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.[10]
-
Plot the specific binding against the logarithm of the U-50488 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation).[11]
-
In Vivo Analgesia: Warm Water Tail-Withdrawal Test
This protocol assesses the antinociceptive effects of U-50488 in rodents.
-
Objective: To evaluate the analgesic potency of U-50488 in a model of acute thermal pain.
-
Materials:
-
Animals: Mice or rats.
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 50 ± 0.5 °C) and a timer.[12]
-
Test Compound: U-50488 dissolved in a suitable vehicle.
-
-
Procedure:
-
Habituate the animals to the experimental setup to minimize stress.[12]
-
Measure the baseline tail-withdrawal latency by immersing the distal third of the animal's tail in the warm water and recording the time taken to flick the tail. A cut-off time is set to prevent tissue damage.[12]
-
Administer U-50488 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).[12]
-
At predetermined time points after administration, measure the tail-withdrawal latency again.[12]
-
-
Data Analysis:
-
The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[6]
-
Mechanism of Action and Signaling Pathways
U-50488 exerts its effects primarily through the activation of the kappa opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[13] The signaling cascade initiated by U-50488 is complex, involving both G-protein-dependent and -independent mechanisms.
G-Protein-Dependent Signaling
Upon binding of U-50488, the KOR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family.[14] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer.[14]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.[14][15]
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38 MAPK, a process that can be mediated by β-arrestin.[13]
G-Protein-Independent Mechanism
In addition to its receptor-mediated effects, U-50488 has been shown to directly block calcium channels in a voltage- and G-protein-independent manner.[16][17][18] This direct channel blockade contributes to its overall inhibitory effect on neuronal excitability and has been observed in sensory neurons.[16][17][18] This dual mechanism of action, involving both receptor-mediated signaling and direct ion channel modulation, underscores the complex pharmacology of U-50488.[5]
Visualizations
Diagram 1: U-50488 Signaling Pathways
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rapm.bmj.com [rapm.bmj.com]
- 18. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
(-)-U-50488 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of (-)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key experimental protocols, and associated signaling pathways.
Core Chemical Properties
This compound is the levorotatory enantiomer of the racemic mixture U-50488 and is recognized as the more pharmacologically active form.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |
| Molecular Weight | 405.79 g/mol |
| CAS Number | 114528-79-9 |
| Appearance | A neat solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Table 1: General Chemical Properties of this compound.
Solubility
The solubility of this compound in common laboratory solvents is a critical parameter for the preparation of stock solutions and experimental assays.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 8.12 | 20 |
| DMSO | 40.58 | 100 |
Table 2: Solubility Data for this compound. [1]
Pharmacological Properties
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[3] Its pharmacological activity is crucial for its use as a research tool to investigate the physiological and pathological roles of the KOR system.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound to the kappa-opioid receptor, along with its selectivity over other opioid receptor subtypes (mu and delta), has been quantified in various studies.
| Receptor | Binding Affinity (Kd) | Binding Affinity (Ki) |
| Kappa-Opioid Receptor (KOR) | 2.2 nM | 0.2 nM - 12 nM |
| Mu-Opioid Receptor (MOR) | 430 nM | 370 nM |
| Delta-Opioid Receptor (DOR) | >500 nM | >10000 nM |
Table 3: Opioid Receptor Binding Affinity of this compound. [1][3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor. A common approach involves a competitive binding experiment using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the kappa-opioid receptor.
Materials:
-
Membrane preparations from CHO-KOR cells (Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor).
-
Radioligand: [³H]-Diprenorphine or [³H]-U-69,593.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the CHO-KOR cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 1 nM [³H]-diprenorphine), and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The total assay volume is typically 1 mL.
-
Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the kappa-opioid receptor upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation.
Materials:
-
Membrane preparations from CHO-KOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP (typically 10-30 µM) in the assay buffer for 15-30 minutes at 30°C.
-
Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) to the pre-incubated membranes. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Reaction: Incubate the mixture for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of heterotrimeric G-proteins, but other pathways, including β-arrestin recruitment, are also engaged.
G-Protein Dependent Signaling
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
-
Activation of MAPK Pathways: KOR activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[4] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
Caption: G-protein dependent signaling cascade of KOR.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist-bound KOR can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.
-
Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor C-terminus sterically hinders further G-protein coupling and promotes the internalization of the receptor from the cell surface.
-
MAPK Activation: β-arrestins can act as scaffolds to bring components of the MAPK cascade, such as ERK, into proximity with the receptor, leading to their activation.
Caption: β-arrestin recruitment and downstream signaling.
Ca²⁺/CaMKII/CREB Pathway
Recent studies have implicated the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB) pathway in the downstream effects of KOR activation by this compound, particularly in the context of pain modulation. Activation of KOR can lead to the modulation of intracellular calcium levels, which in turn activates CaMKII and subsequently influences the phosphorylation and activity of the transcription factor CREB.
This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound. For more specific applications and in-depth analysis, researchers are encouraged to consult the primary literature.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoselective Biological Activity of (-)-U-50488 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-U-50488 hydrochloride is the levorotatory enantiomer of the potent and highly selective kappa-opioid receptor (KOR) agonist, U-50488.[1][2][3] As a member of the arylacetamide class of compounds, U-50488 has been a cornerstone in the pharmacological exploration of the KOR system.[2][4] This technical guide provides an in-depth analysis of the biological activity of the enantiomers of U-50488, with a focus on the stereoselectivity of their interactions with opioid receptors and their downstream signaling consequences. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in opioid pharmacology, pain management, and the development of novel therapeutics targeting the KOR.
The pharmacological effects of U-50488 are primarily attributed to the (-)-(1S,2S) enantiomer, which is a potent agonist at the KOR.[1][5] In contrast, the (+)-(1R,2R) enantiomer is significantly less active at this receptor.[6] This stereoselectivity is a critical aspect of its pharmacology and underscores the specific structural requirements for potent KOR activation. Beyond its principal action at the KOR, both enantiomers have been shown to interact with other biological targets, contributing to a complex pharmacological profile.[1] This guide will detail these interactions, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Analysis of Enantiomeric Activity
The biological activity of the (-)-U-50488 and (+)-U-50488 enantiomers has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding their binding affinities and functional potencies at the kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Enantiomer | Receptor | Binding Affinity (Kd in nM) | Reference |
| This compound | Kappa (κ) | 2.2 | [5] |
| This compound | Mu (μ) | 430 | [5] |
| (+)-U-50488 hydrochloride | Kappa (κ) | Less Active | [6] |
| (±)-U-50488 (racemic) | Kappa (κ) | 12 | [7] |
| (±)-U-50488 (racemic) | Mu (μ) | 370 | [7] |
| (±)-U-50488 (racemic) | Delta (δ) | >500 | [7] |
Table 1: Opioid Receptor Binding Affinities of U-50488 Enantiomers and Racemate. This table presents the dissociation constants (Kd) for the enantiomers and the racemic mixture of U-50488 at the kappa and mu opioid receptors. A lower Kd value indicates a higher binding affinity.
| Assay | Enantiomer/Compound | Potency Metric | Value (in vivo) | Species | Reference |
| Formalin Test | (-)-(1S,2S)-U-50488 | Rank Order | > (+)-(1R,2R)-U-50488 > Lidocaine | Rat | [1] |
| Analgesia | (±)-U-50488 | - | Active in thermal, pressure, and irritant assays | Rat, Mouse | [2][8] |
Table 2: In Vivo Antinociceptive Activity of U-50488 Enantiomers. This table summarizes the relative and observed analgesic effects of the U-50488 enantiomers in the formalin test, a model of inflammatory pain.
Signaling Pathways of (-)-U-50488 at the Kappa-Opioid Receptor
Activation of the KOR by (-)-U-50488 initiates a cascade of intracellular signaling events that are primarily mediated by heterotrimeric G-proteins and can also involve the β-arrestin pathway.
G-Protein-Mediated Signaling
The canonical signaling pathway for KOR activation involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Figure 1: G-protein-mediated signaling cascade initiated by (-)-U-50488 binding to the KOR.
β-Arrestin-Mediated Signaling and Non-Opioid Actions
In addition to G-protein signaling, agonist binding to the KOR can lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). Furthermore, both enantiomers of U-50488 have been shown to exert non-opioid effects through the blockade of sodium channels, which contributes to their peripheral antinociceptive actions.[1]
Figure 2: β-arrestin recruitment and non-opioid sodium channel blockade by U-50488 enantiomers.
Experimental Protocols
The characterization of the biological activity of this compound and its enantiomers relies on a suite of well-established experimental techniques. The following sections provide an overview of the methodologies for key assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of (-)-U-50488 and (+)-U-50488 for κ, μ, and δ opioid receptors.
-
Methodology:
-
Membrane Preparation: Homogenates of brain tissue or cells expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of the unlabeled test compound ((-)-U-50488 or (+)-U-50488).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.
-
Figure 3: A simplified workflow for a competitive radioligand binding assay.
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor and initiating downstream signaling.
-
GTPγS Binding Assay:
-
Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Methodology: Receptor-containing membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS. The amount of incorporated radioactivity is a measure of G-protein activation.
-
-
cAMP Accumulation Assay:
-
Principle: Measures the ability of a KOR agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Methodology: Cells expressing the KOR are pre-treated with forskolin (to stimulate adenylyl cyclase) and then incubated with varying concentrations of the test compound. The resulting cAMP levels are quantified, typically using immunoassays or reporter gene assays.
-
In Vivo Behavioral Assay: The Formalin Test
The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.
-
Objective: To assess the antinociceptive effects of the U-50488 enantiomers.
-
Methodology:
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
Observation: The amount of time the animal spends licking or flinching the injected paw is recorded over a set period. The response is typically biphasic, and the effect of the drug on each phase is analyzed.
-
Conclusion
The biological activity of U-50488 is markedly stereoselective, with the (-)-(1S,2S) enantiomer being a potent and selective kappa-opioid receptor agonist, while the (+)-(1R,2R) enantiomer is substantially less active at this receptor. The primary mechanism of action for (-)-U-50488 involves the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Additionally, both enantiomers exhibit non-opioid effects through the blockade of sodium channels, which contributes to their peripheral analgesic properties. A comprehensive understanding of the distinct pharmacological profiles of the U-50488 enantiomers is essential for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites [pubmed.ncbi.nlm.nih.gov]
- 8. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of (-)-U-50488 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the kappa-opioid system. Its distinct pharmacological profile, characterized by potent antinociceptive effects without the rewarding properties associated with mu-opioid agonists, has made it a valuable tool in pain research and in the investigation of mood disorders, addiction, and other neurological conditions. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and interpretation of preclinical studies involving this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized in rodent models. The following tables summarize the available quantitative data on its pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of (-)-U-50488 in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Species | Reference |
| Tmax | 30 min | Intraperitoneal (i.p.) | 5 | Mouse | [1] |
| Duration of Analgesic Effect | ~60 min | Intraperitoneal (i.p.) | 5 | Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines key experimental protocols relevant to the study of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound in rats following intravenous administration.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Catheters may be surgically implanted in the jugular vein for drug administration and/or blood sampling to minimize stress during the experiment.[2]
2. Drug Administration:
-
This compound is dissolved in a sterile vehicle, typically saline (0.9% NaCl).
-
The solution is administered as an intravenous (IV) bolus injection via the tail vein or a jugular vein catheter.[3]
3. Blood Sample Collection:
-
Blood samples (approximately 0.1 - 0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.[2]
-
Blood can be collected via the saphenous vein, tail vein, or a jugular vein catheter.[2][4]
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method for Quantification:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying (-)-U-50488 in plasma.[5][6]
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This typically involves adding a water-miscible organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[5]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate (-)-U-50488 from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[7][8]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The transitions from the precursor ion (the protonated molecule [M+H]+ of U-50488) to specific product ions are monitored.
-
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a method to investigate the metabolic stability and identify the primary metabolic pathways of (-)-U-50488.
1. Materials:
-
NADPH regenerating system (to support cytochrome P450 enzyme activity).
-
This compound.
-
Phosphate buffer (pH 7.4).
2. Incubation:
-
(-)-U-50488 is incubated with RLM in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
3. Analysis:
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Metabolite identification can be performed using high-resolution mass spectrometry to determine the mass of potential metabolites and their fragmentation patterns.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.
Signaling Pathways
Activation of the KOR by (-)-U-50488 can lead to signaling through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.
-
G-protein Signaling: This is considered the "classical" pathway. Upon agonist binding, the Gαi/o subunit of the heterotrimeric G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[11][12][13]
-
β-arrestin Signaling: This pathway is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades. Evidence suggests that β-arrestin2-dependent signaling through p38 mitogen-activated protein kinase (MAPK) may mediate some of the aversive effects of KOR agonists.[12][14]
Caption: G-protein dependent signaling pathway of (-)-U-50488.
Caption: β-arrestin dependent signaling pathway of (-)-U-50488.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
This technical guide provides a summary of the current understanding of the pharmacokinetics of this compound. While qualitative and mechanistic data are available, there is a notable lack of comprehensive quantitative pharmacokinetic parameters in the published literature. The detailed experimental protocols and workflow diagrams presented here offer a framework for conducting and interpreting studies with this important research compound. Further research is warranted to fully characterize the ADME properties of (-)-U-50488, which will be critical for translating findings from preclinical models and for the development of novel kappa-opioid receptor targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 3. Optimizing intravenous drug administration by applying pharmacokinetic/pharmacodynamic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 5. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of a model opioid peptide and its cyclic prodrugs in rat plasma using high-performance liquid chromatography with fluorescence and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. A comprehensive LC-MS-based quantitative analysis of fentanyl-like drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Dichotomous Role of (-)-U-50488 Hydrochloride on Dopamine Release: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-U-50488 hydrochloride, a highly selective kappa opioid receptor (KOR) agonist, has been a pivotal pharmacological tool in elucidating the complex interplay between the endogenous opioid system and dopaminergic pathways.[1] This technical guide provides a comprehensive overview of the effects of (-)-U-50488 on dopamine release, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling mechanisms. The primary action of (-)-U-50488 is the inhibition of dopamine release, a phenomenon observed across various brain regions, most notably within the nucleus accumbens (NAc) and striatum.[2][3][4] This inhibitory effect is mediated by the activation of presynaptic KORs located on dopamine terminals. However, the context of administration and the specific neuroanatomical location can lead to varied and sometimes seemingly contradictory outcomes, highlighting the nuanced role of the KOR system in modulating dopamine neurotransmission. This document aims to synthesize the current understanding of (-)-U-50488's effects on dopamine release to inform future research and drug development endeavors.
Core Mechanism of Action: Presynaptic Inhibition
The predominant effect of (-)-U-50488 on dopamine release is inhibitory, driven by its agonist activity at KORs. These receptors are strategically located on the presynaptic terminals of dopaminergic neurons originating from the ventral tegmental area (VTA) and projecting to various forebrain regions, including the nucleus accumbens.[2] Activation of these Gi/o-coupled receptors initiates a signaling cascade that ultimately curtails the release of dopamine into the synaptic cleft.
The primary mechanism involves the inhibition of voltage-gated calcium channels and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels.[5] This leads to a hyperpolarization of the presynaptic terminal, reducing the likelihood of vesicle fusion and subsequent dopamine release upon the arrival of an action potential.
Quantitative Analysis of (-)-U-50488 Effects
The inhibitory effects of (-)-U-50488 on dopamine release have been quantified in several studies using techniques such as ex vivo fast-scan cyclic voltammetry (FSCV) and in vivo microdialysis. The following tables summarize key quantitative findings.
Table 1: Ex Vivo FSCV Data on (-)-U-50488-Induced Inhibition of Dopamine Release in the Nucleus Accumbens Core
| Brain Region | Animal Model | (-)-U-50488 Concentration (μM) | % Inhibition of Dopamine Release (Mean ± SEM) | Citation |
| Rostral NAc Core (Male) | Mouse | 0.03 | Greater inhibition in caudal | [2] |
| 0.1 | Greater inhibition in caudal | [2] | ||
| 0.3 | Greater inhibition in caudal | [2] | ||
| 1.0 | Greater inhibition in caudal | [2] | ||
| Caudal NAc Core (Male) | Mouse | 0.03 | Significantly greater than rostral | [2] |
| 0.1 | Significantly greater than rostral | [2] | ||
| 0.3 | Significantly greater than rostral | [2] | ||
| 1.0 | Significantly greater than rostral | [2] | ||
| Rostral NAc Core (Female) | Mouse | 0.01 | Greater inhibition in caudal | [2] |
| 0.03 | Greater inhibition in caudal | [2] | ||
| 0.1 | Greater inhibition in caudal | [2] | ||
| 0.3 | Greater inhibition in caudal | [2] | ||
| 1.0 | Greater inhibition in caudal | [2] | ||
| Caudal NAc Core (Female) | Mouse | 0.01 | Significantly greater than rostral | [2] |
| 0.03 | Significantly greater than rostral | [2] | ||
| 0.1 | Significantly greater than rostral | [2] | ||
| 0.3 | Significantly greater than rostral | [2] | ||
| 1.0 | Significantly greater than rostral | [2] |
Note: The study by Karkhanis et al. (2023) demonstrated a significantly greater KOR-mediated inhibition of dopamine release in the caudal versus the rostral nucleus accumbens core, with no significant sex differences observed.[2]
Table 2: In Vivo Microdialysis and Voltammetry Data on (-)-U-50488 Effects
| Brain Region | Animal Model | Technique | (-)-U-50488 Dose | Effect on Dopamine | Citation |
| Nucleus Accumbens | Rat | Microdialysis | 10 mg/kg i.p. | Modest decrease in basal levels; 50% decrease in cocaine-induced increase | [6] |
| Striatum | Rat | Slice Superfusion | 40.0 μM | Enhanced spontaneous release (in absence of uptake inhibitor) | [3] |
| Striatum | Rat | Slice Superfusion | 0.4 and 40.0 μM | Attenuated potassium-evoked release | [3] |
| Nucleus Accumbens | Rat | Fast-Cyclic Voltammetry | (Not specified) | Inhibited basal dopamine release | [7] |
| Nucleus Accumbens | Mouse | dLight recordings | 5 mg/kg, i.p. | Reduced amplitude of spontaneous signals | [8] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the effects of (-)-U-50488 on dopamine release.
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)
This technique is used to measure rapid changes in dopamine concentration in brain slices.
-
Animal Model: Adult male and female C57Bl/6J mice.[2]
-
Brain Slice Preparation: Brains are rapidly extracted and sliced in the coronal plane to a thickness of 300-400 µm. Slices containing the region of interest (e.g., nucleus accumbens) are maintained in artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Dopamine Release Evocation: A stimulating electrode is placed in the slice to evoke dopamine release via electrical stimulation (e.g., single monophasic pulse, 4 ms, 350 μA, every 5 min).[2]
-
Dopamine Detection: A carbon-fiber microelectrode is placed in the vicinity of the stimulating electrode. A triangular waveform is applied to the electrode (-0.4 to +1.2 V and back, at 400 V/s) to oxidize and then reduce dopamine, generating a current that is proportional to the dopamine concentration.[2]
-
Pharmacological Manipulation: After establishing a stable baseline of evoked dopamine release, cumulative concentrations of this compound are bath-applied to the slices.[2]
In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from the brain of a freely moving animal to measure neurotransmitter levels.[9]
-
Animal Model: Awake and freely moving rats.[6]
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens). After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals (e.g., every 20 minutes).
-
Pharmacological Intervention: (-)-U-50488 is administered systemically (e.g., intraperitoneally, i.p.).[6]
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Context-Dependent and Complex Effects
While the primary effect of (-)-U-50488 is the inhibition of dopamine release, several factors can influence its action, leading to more complex outcomes.
-
Regional Specificity: The density and sensitivity of KORs can vary between different subregions of the brain. For instance, KOR-mediated inhibition of dopamine release is more pronounced in the caudal NAc core compared to the rostral part.[2][4]
-
Interaction with Other Neurotransmitters: The effects of (-)-U-50488 can be modulated by other neurotransmitter systems. For example, its ability to attenuate cocaine-induced increases in dopamine highlights a functional antagonism.[6]
-
Basal vs. Evoked Release: Some studies have shown that high concentrations of U-50488 can enhance spontaneous dopamine release in the absence of an uptake inhibitor, while consistently attenuating potassium-evoked release.[3] This suggests a complex interaction with both release and uptake mechanisms.
-
Somatodendritic vs. Terminal Effects: KORs are also present on the soma and dendrites of VTA dopamine neurons. Their activation in this region can lead to hyperpolarization and a decrease in the firing rate of these neurons, further contributing to a reduction in dopamine release in projection areas.[5][10]
Implications for Drug Development
The potent inhibitory effect of (-)-U-50488 on dopamine release has significant implications for the development of therapeutics targeting conditions involving dysregulated dopamine signaling.
-
Addiction: By reducing dopamine release in reward pathways, KOR agonists have been investigated as potential treatments for substance use disorders. They may attenuate the reinforcing effects of drugs of abuse.[6][7]
-
Mood Disorders: The dynorphin/KOR system is implicated in stress and anhedonia, and its activation can lead to a hypodopaminergic state.[2] This makes KOR antagonists a potential therapeutic avenue for depression and other mood disorders.
-
Pain: While KOR agonists are effective analgesics, their aversive and dysphoric effects, likely mediated by the inhibition of dopamine release, have limited their clinical utility.[11]
Conclusion
This compound serves as a powerful pharmacological tool that has been instrumental in delineating the inhibitory control of the kappa opioid system over dopaminergic neurotransmission. Its primary mechanism of action involves the activation of presynaptic KORs on dopamine terminals, leading to a reduction in dopamine release. Quantitative data from techniques like FSCV and microdialysis have consistently supported this inhibitory role. However, the effects of (-)-U-50488 are not monolithic and can be influenced by factors such as brain region, interaction with other drugs, and the specific cellular location of the receptors. A thorough understanding of these nuances is critical for researchers and drug development professionals seeking to modulate the intricate relationship between the opioid and dopamine systems for therapeutic benefit.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a kappa-receptor agonist, U-50,488H, on the release of endogenous brain dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic Cellular and Circuit Contributions to Kappa Opioid Receptor Mediated Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine release in the nucleus accumbens during heroin self-administration is modulated by kappa opioid receptors: an in vivo fast-cyclic voltammetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Receptors Negatively Regulate Real Time Spontaneous Dopamine Signals by Reducing Release and Increasing Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive activation of kappa opioid receptors at ventral tegmental area inhibitory synapses following acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
U-50488 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-50488 is a highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the physiological and pathological roles of the KOR system.[1] Its actions, which include analgesia, diuresis, and dysphoria, are mediated through a complex network of intracellular signaling pathways.[1] This technical guide provides a comprehensive overview of the core signaling cascades initiated by U-50488 upon binding to the KOR. It details the canonical G-protein dependent pathways leading to the modulation of adenylyl cyclase and ion channels, as well as G-protein independent pathways involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and includes visualizations of the signaling networks to facilitate a deeper understanding for researchers in pharmacology and drug development.
Core Signaling Pathways of U-50488
U-50488 primarily exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events that can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways.
G-Protein Dependent Signaling
Upon activation by U-50488, the KOR couples to pertussis toxin-sensitive inhibitory G-proteins, primarily of the Gαi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels:
-
Activation of G-Protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon KOR activation can directly bind to and open GIRK channels.[3][4] This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[4]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): U-50488 has been shown to inhibit N-type and P/Q-type voltage-gated calcium channels.[5] This effect is primarily mediated by the Gβγ subunits and results in a reduction of calcium influx, which in turn inhibits neurotransmitter release. Interestingly, some studies suggest a biphasic mechanism for P-type Ca2+ channel inhibition, with a high-affinity component being G-protein dependent and a low-affinity component being a direct, G-protein-independent channel block.[5]
-
G-Protein Independent (β-Arrestin) Signaling
Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein coupled receptor kinases (GRKs), such as GRK3.[6][7] This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2) to the receptor. The KOR/β-arrestin complex can then act as a scaffold for the activation of several downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades.
-
p38 MAPK Pathway: The activation of the p38 MAPK pathway is a key event in mediating some of the aversive effects of U-50488.[8][9] This pathway is initiated by the recruitment of β-arrestin to the phosphorylated KOR, which then facilitates the activation of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK.[6][7]
-
Extracellular Signal-regulated Kinase (ERK) Pathway: U-50488 can also induce the phosphorylation and activation of ERK1/2.[10] The precise mechanism can be complex and may involve both G-protein dependent and β-arrestin dependent components, depending on the cellular context.
-
c-Jun N-terminal Kinase (JNK) Pathway: KOR activation by U-50488 has been shown to stimulate the JNK signaling pathway in a pertussis toxin-sensitive manner, suggesting the involvement of Gαi/o proteins.[11]
Other Signaling Pathways
-
Ca2+/CaMKII/CREB Pathway: There is evidence to suggest that U-50488 can ameliorate neuropathic pain by suppressing the Ca2+/CaMKII/CREB pathway.[12] This is thought to occur through the repression of Ca2+ influx and subsequent reduction in the phosphorylation of CaMKII and CREB.[12]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of U-50488 with opioid receptors and its downstream signaling effects.
| Parameter | Receptor/Assay | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | ||||
| Kappa Opioid Receptor | Guinea Pig Brain | 1.2 nM | [13] | |
| Kappa Opioid Receptor | Rat Brain | 114 nM | [14] | |
| Mu Opioid Receptor | Rat Brain | 370 nM | [13] | |
| Mu Opioid Receptor | Rat Brain | 6100 nM | [14] | |
| Delta Opioid Receptor | Guinea Pig Brain | >10,000 nM | [15] | |
| Functional Activity (EC50/IC50) | ||||
| EC50 | [35S]GTPγS Binding | CHO-hKOR cells | 200 ± 43 nM | [16] |
| IC50 | Ca2+ Channel Inhibition | Rat DRG Neurons | 4.32 µM | [17] |
| IC50 | P-type Ca2+ Channel Inhibition (High Affinity) | Rat Cerebellar Purkinje Neurons | 8.9 x 10⁻⁸ M | [5] |
| IC50 | P-type Ca2+ Channel Inhibition (Low Affinity) | Rat Cerebellar Purkinje Neurons | 1.1 x 10⁻⁵ M | [5] |
| EC50 | Dopamine Release Inhibition (Rostral NAc Core) | Mouse Brain Slices | ~30 nM | [18] |
| EC50 | Dopamine Release Inhibition (Caudal NAc Core) | Mouse Brain Slices | ~10 nM | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways of U-50488.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of U-50488 for the kappa-opioid receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing KOR in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[10]
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine:
-
Membrane preparation (50-100 µg of protein).
-
A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine).[19]
-
Varying concentrations of unlabeled U-50488.
-
For non-specific binding, add a high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U-69,593).
-
-
Incubate at 25°C for 60-90 minutes.[10]
3. Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethylenimine.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of U-50488 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by U-50488.
1. Membrane Preparation:
-
Prepare cell membranes expressing KOR as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):
-
Membrane preparation (10-20 µg of protein).
-
GDP (e.g., 10 µM).
-
Varying concentrations of U-50488.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubate at 30°C for 60 minutes.[20]
3. Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of U-50488 to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase by U-50488.
1. Cell Culture and Treatment:
-
Culture cells expressing KOR in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for a short period.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 10 µM) in the presence of varying concentrations of U-50488.[21]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[22]
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).[15][21]
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of U-50488.
-
Plot the percentage of inhibition against the log concentration of U-50488 to determine the IC50 value.
Western Blot for MAPK Phosphorylation (p38 and ERK)
This method is used to detect the activation of p38 and ERK MAP kinases.
1. Cell Culture and Treatment:
-
Culture cells (e.g., AtT-20 or primary neurons) to 70-80% confluency.[18][23]
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Treat the cells with U-50488 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).[16]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-p38 or anti-phospho-ERK1/2) overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the kinase (total p38 or total ERK1/2) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of U-50488 on ion channel activity.
1. Cell Preparation:
-
Prepare acutely isolated neurons (e.g., dorsal root ganglion neurons) or cultured cells expressing KOR and the ion channel of interest.[25]
-
Place the coverslip with the cells in a recording chamber on an inverted microscope.
2. Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution (e.g., K-gluconate based for recording potassium currents).[11]
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion currents.
-
Record baseline currents and then perfuse the recording chamber with a solution containing U-50488 at various concentrations.
-
Record the changes in the ion currents in the presence of the drug.
3. Data Analysis:
-
Measure the amplitude and kinetics of the ion currents before and after the application of U-50488.
-
Construct a dose-response curve by plotting the percentage of inhibition or activation of the current against the log concentration of U-50488 to determine the IC50 or EC50.
Visualizations of Signaling Pathways and Workflows
Caption: U-50488 Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Conclusion
U-50488 serves as a critical pharmacological tool for investigating the multifaceted signaling of the kappa-opioid receptor. Its ability to engage both G-protein dependent and β-arrestin-mediated pathways underscores the complexity of KOR signaling. A thorough understanding of these pathways, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles. The continued application of these methodologies will undoubtedly lead to further insights into the role of the KOR system in health and disease.
References
- 1. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. axolbio.com [axolbio.com]
- 12. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 14. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Diuretic Effects of (-)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-U-50488 hydrochloride, a highly selective kappa-opioid receptor (KOR) agonist, has demonstrated significant diuretic properties in a variety of preclinical models.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative physiological effects, and experimental methodologies associated with the diuretic action of this compound. The primary mechanism of action involves the activation of KORs, leading to a suppression of arginine vasopressin (AVP) release, which results in a state of water diuresis characterized by increased urine output with minimal changes in electrolyte excretion.[3][4][5] This document consolidates key data from various studies, outlines detailed experimental protocols for replication and further investigation, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
The diuretic effect of this compound is primarily mediated through its agonist activity at kappa-opioid receptors.[1][3] Activation of KORs, which are G protein-coupled receptors, initiates a signaling cascade that ultimately leads to the suppression of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP).[3][4][5] This suppression of AVP has been observed in several animal models, including water-deprived rats, where administration of U-50488 markedly reduced plasma vasopressin levels.[5] The diuretic effect can be blocked by the administration of a synthetic vasopressin analog, desmopressin, further supporting the role of AVP suppression in the mechanism.[5]
The diuresis induced by U-50488 is characterized as "water diuresis" because it primarily involves an increase in water excretion without a significant alteration in the excretion of electrolytes like sodium (Na+) and potassium (K+).[3][6] However, some studies have reported an associated antinatriuretic and antikaliuretic effect, suggesting a more complex interplay of mechanisms that may involve both altered glomerular and tubular handling of water and electrolytes.[7][8][9][10] The diuretic response is also dependent on an intact adrenal medulla, suggesting the involvement of a non-opioid, blood-borne "diuretic factor" of adrenomedullary origin.[8][11][12][13]
Quantitative Data on Diuretic Effects
The following tables summarize the quantitative data on the diuretic effects of this compound from various preclinical studies.
Table 1: Dose-Dependent Diuretic Effects in Rats
| Dose Range (mg/kg) | Route of Administration | Animal Model | Key Findings | Reference |
| 0.1 - 10 | Subcutaneous (s.c.) | Euvolemic rats | Dose-dependent increase in urine output over 5 hours. | [14] |
| 1, 3, 10 | Intraperitoneal (i.p.) | Water-loaded Wistar rats | Significant diuresis at 3 and 10 mg/kg compared to saline. | [15] |
| 0.3 - 10 | Not specified | Normally hydrated rats | Significant diuresis, with greater effect in males (uncorrected for body weight). | [16] |
| 10 | Subcutaneous (s.c.) | Inactin-anesthetized, saline-infused rats | Diuresis, antinatriuresis, and antikaliuresis lasting up to 2 hours. | [7][10] |
Table 2: Effects on Urine and Electrolyte Excretion
| Animal Model | Dose (mg/kg) | Route | Urine Volume | Sodium (Na+) Excretion | Potassium (K+) Excretion | Reference |
| Anesthetized dogs | Dose-dependent | Intravenous (i.v.) | Increased | No change | No change | [6] |
| Conscious, saline-loaded rats | Not specified | Subcutaneous (s.c.) | Increased | Decreased | Decreased | [8][9] |
| Conscious lambs (1 & 6 wks) | Not specified | Intravenous (i.v.) | Increased | No effect | No effect | [17] |
| Anesthetized rats | 10 | Subcutaneous (s.c.) | Increased | Decreased | Decreased | [7][10] |
Experimental Protocols
In Vivo Diuresis Assay in Rats
This protocol is a synthesis of methodologies described in the cited literature for assessing the diuretic effect of this compound in rats.[15][18][19]
4.1.1 Animal Model
-
Species: Male or female Wistar or Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are typically adapted to metabolic cages for 24 hours before the experiment.
4.1.2 Experimental Procedure
-
Hydration: Rats are often water-loaded to ensure a baseline urine output. A common procedure is oral administration of saline (e.g., 2 x 20 ml/kg) prior to drug administration.[15]
-
Grouping and Dosing:
-
Negative Control: Vehicle (e.g., saline).
-
Positive Control: A standard diuretic like furosemide (e.g., 10 mg/kg).
-
Test Groups: this compound administered at various doses (e.g., 1, 3, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Urine Collection: Immediately after dosing, rats are placed individually in metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for 4-5 hours).[15][18]
-
Sample Analysis:
-
The total urine volume is recorded.
-
Urine samples are stored (e.g., at -20°C) for electrolyte analysis.
-
Concentrations of Na+, K+, and Cl- are determined using methods like flame photometry or ion-selective electrodes.
-
-
Data Analysis:
-
Diuretic Index: Ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Electrolyte Excretion: Calculated as the concentration of the electrolyte multiplied by the urine volume.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects between groups.
-
Visualizations
Signaling Pathway of KOR-Mediated Diuresis
Caption: KOR-mediated signaling cascade leading to diuresis.
Experimental Workflow for Evaluating Diuretic Effects
Caption: A typical experimental workflow for diuretic studies.
Conclusion
This compound is a potent diuretic agent that acts primarily through the kappa-opioid receptor to suppress vasopressin release, leading to water diuresis. The quantitative data consistently demonstrate a dose-dependent increase in urine output across various animal models. The detailed experimental protocols provided herein offer a foundation for the design and execution of further studies to explore the therapeutic potential of KOR agonists as diuretics. The signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the complex mechanisms and practical considerations in this area of research. This in-depth guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and application of kappa-opioid receptor modulators.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the highly selective kappa opioid, U-50, 488, on renal function in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa-opioid-induced changes in renal water and electrolyte management and endocrine secretion [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid-induced changes in renal water and electrolyte management and endocrine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa-opioid agonist induced diuresis. Is it mediated by a blood-borne factor of adrenomedullary origin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the mechanisms of kappa-opioid-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanisms of kappa-opioid-induced diuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renal responses to the kappa-opioid-receptor agonist U-50488H in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (-)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-U-50488 hydrochloride is a highly selective and structurally novel kappa-opioid receptor (KOR) agonist.[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of the kappa-opioid system, which is implicated in pain, addiction, depression, and other neurological and psychiatric disorders.[4][5][6] Unlike mu-opioid agonists such as morphine, (-)-U-50488 does not produce morphine-type physical dependence, making it a key compound for differentiating the effects of kappa-opioid receptor activation from those of mu-opioid receptors.[2] This document provides detailed protocols and application notes for the in vivo administration of this compound in preclinical research settings.
Data Presentation
The following tables summarize the quantitative data from various in vivo studies involving the administration of this compound.
Table 1: Dosage and Administration Routes in Rodent Models
| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Mice (C57Bl/6) | Intraperitoneal (i.p.) | 2, 5, 10, 25 mg/kg | Saline | Analgesia (warm-water tail withdrawal) | [7] |
| Mice (NMRI) | Intraperitoneal (i.p.) | 1.25, 2.5 mg/kg | Not Specified | Increased motor activity | [8] |
| Mice (NMRI) | Intraperitoneal (i.p.) | >2.5 mg/kg | Not Specified | Reduced motor activity, analgesia | [8] |
| Rats (Sprague Dawley) | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg | Not Specified | Depression of intracranial self-stimulation | [9] |
| Rats (Wistar) | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Decreased severity of status epilepticus | [10] |
| Rats (Sprague Dawley) | Intrathecal | Not Specified | Not Specified | Analgesia in neuropathic pain model | [5] |
| Rats | Intracerebroventricular (i.c.v.) | 200 nmol | Not Specified | Antagonism of mu-opioid respiratory depression | [11] |
| Mice | Oral | 150 mg/kg | Not Specified | Pharmacokinetic analysis | [12] |
Table 2: Pharmacokinetic Properties of (-)-U-50488
| Parameter | Value | Animal Model | Administration Route & Dose | Reference |
| Peak Blood Level | 800 ng/mL (~2 µM) | Mice | Oral, 150 mg/kg | [12] |
| Time to Peak | ~1 hour | Mice | Oral, 150 mg/kg | [12] |
| Brain to Blood Ratio | 8.2 | Mice | Oral, 150 mg/kg | [12] |
| Analgesic Effect Peak | 30 minutes | Mice | i.p., 5 mg/kg | [7] |
| Analgesic Effect Duration | Gone by 60 minutes | Mice | i.p., 5 mg/kg | [7] |
Experimental Protocols
Protocol 1: Assessment of Analgesia using the Warm-Water Tail Withdrawal Assay in Mice
This protocol is adapted from studies investigating the antinociceptive effects of (-)-U-50488.[7]
1. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Water bath maintained at 55°C
-
Male C57Bl/6 mice
-
Stopwatch
2. Procedure: a. Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.2, 0.5, 1.0, and 2.5 mg/mL for doses of 2, 5, 10, and 25 mg/kg, respectively, assuming an injection volume of 10 mL/kg). b. Baseline Latency Measurement: Gently restrain the mouse and immerse the distal third of its tail into the 55°C water bath. Start the stopwatch immediately. c. Record the time it takes for the mouse to flick or withdraw its tail from the water. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage. d. Drug Administration: Administer the prepared (-)-U-50488 solution or saline (vehicle control) via intraperitoneal (i.p.) injection. e. Post-Treatment Latency Measurement: At a specified time point post-injection (e.g., 30 minutes, which corresponds to the peak analgesic effect), repeat the tail-withdrawal test as described in step 2b-c.[7] f. Data Analysis: Compare the post-treatment latencies between the vehicle- and drug-treated groups. Data can be expressed as the percentage of maximum possible effect (%MPE).
Protocol 2: Conditioned Place Preference (CPP) for Assessing Aversive Properties in Mice
This protocol is based on studies evaluating the motivational effects of (-)-U-50488.[7]
1. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
A three-chambered conditioned place preference apparatus with distinct visual and tactile cues in the two larger chambers.
-
Male C57Bl/6 mice
2. Procedure: a. Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 30 minutes). Record the time spent in each chamber to establish baseline preference. b. Conditioning (Days 2-4):
- Day 2 (Drug Pairing): Administer (-)-U-50488 (e.g., 5 mg/kg, i.p.) and immediately confine the mouse to one of the larger chambers (the initially non-preferred chamber) for 30 minutes.[7]
- Day 3 (Vehicle Pairing): Administer saline and confine the mouse to the opposite chamber for 30 minutes.
- Repeat this alternating drug and vehicle pairing for the desired number of conditioning sessions. The timing between drug administration and conditioning is critical.[7] c. Post-Conditioning Test (Day 5): Place the mouse in the central chamber and allow it to freely explore all three chambers for 30 minutes, similar to the pre-conditioning phase. Record the time spent in each chamber. d. Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion.
Mandatory Visualizations
Signaling Pathway of (-)-U-50488
Caption: Canonical signaling pathway of (-)-U-50488 via the kappa-opioid receptor.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General experimental workflow for (-)-U-50488 in vivo behavioral studies.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of U50488, a selective kappa opioid receptor agonist and levetiracetam against lithium-pilocarpine-induced status epilepticus, spontaneous convulsive seizures and related cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-U-50488 Hydrochloride for Murine Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in mouse models of analgesia. This document outlines effective dosages, detailed experimental protocols for common analgesic assays, and the underlying signaling pathways.
Introduction
(-)-U-50488 is a highly selective and potent kappa-opioid receptor agonist that has been instrumental in elucidating the role of the kappa-opioid system in pain modulation.[1][2] Unlike mu-opioid agonists such as morphine, (-)-U-50488 does not exhibit cross-tolerance with morphine and is considered to have a lower abuse potential, making it a valuable tool for investigating novel analgesic pathways.[1] It demonstrates analgesic effects in a variety of mouse models, including those for thermal, pressure, and chemical-induced pain.[1]
Data Presentation: Efficacy of (-)-U-50488 in Mouse Analgesia Models
The analgesic efficacy of this compound can vary depending on the specific pain modality and mouse strain. The following tables summarize reported median effective dose (ED50) values for commonly used analgesia assays.
Table 1: this compound Efficacy in the Warm-Water Tail Withdrawal Assay
| Mouse Strain | Administration Route | ED50 (mg/kg) | Reference |
| C57BL/6J | Intraperitoneal (i.p.) | ~7.0 | [3] |
| Not Specified | Not Specified | Not Specified | [4] |
Table 2: this compound Efficacy in the Acetic Acid-Induced Writhing Test
| Mouse Strain | Administration Route | ED50 (mg/kg) | Reference |
| Male CD-1 | Intraperitoneal (i.p.) | 0.03 | |
| Female CD-1 | Intraperitoneal (i.p.) | 0.04 | |
| Not Specified | Not Specified | 1-10 (dose-dependent inhibition) | [4] |
Note: ED50 values can be influenced by experimental conditions such as the specific protocol parameters and the sex of the animals.[5]
Signaling Pathway of (-)-U-50488
(-)-U-50488 exerts its analgesic effects through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling cascade involves two primary pathways:
-
G-protein Pathway: Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the G-protein subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (Ca2+) and the activation of inwardly rectifying potassium channels (K+). This overall cellular inhibition reduces neuronal excitability and neurotransmitter release, producing analgesia.
-
β-arrestin-2 Pathway: Like many GPCRs, the activated kappa-opioid receptor can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin-2. This pathway is often associated with receptor desensitization and internalization, as well as the activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs). Some evidence suggests that the β-arrestin-2 pathway may contribute to some of the undesirable side effects of kappa-opioid agonists, such as dysphoria.
Caption: Kappa-opioid receptor signaling cascade.
Experimental Workflow
A typical workflow for assessing the analgesic effects of (-)-U-50488 in mice involves several key stages, from animal acclimatization to data analysis.
Caption: General experimental workflow for analgesia studies.
Experimental Protocols
The following are detailed protocols for three commonly used analgesic assays in mice. It is crucial to adhere to ethical guidelines for animal research and to obtain approval from the institutional animal care and use committee (IACUC) before conducting any experiments.
Warm-Water Tail Withdrawal Test (Thermal Nociception)
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus. It primarily assesses spinal reflexes.
Materials:
-
Water bath maintained at a constant temperature (e.g., 52-55°C)
-
Mouse restrainer
-
Stopwatch
-
This compound solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Gently place the mouse in the restrainer.
-
Immerse the distal third of the tail into the warm water bath.
-
Start the stopwatch immediately.
-
Record the time it takes for the mouse to flick or withdraw its tail. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove the tail and record the cut-off time as the latency.
-
-
Drug Administration: Administer (-)-U-50488 or vehicle via the desired route (e.g., intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail withdrawal test to measure the post-treatment latency.
-
Data Analysis: The analgesic effect is often calculated as the Percent Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test (Thermal Nociception)
This test assesses the response to a constant temperature stimulus applied to the paws and is considered to involve more complex, supraspinal pain processing.
Materials:
-
Hot plate apparatus with a precisely controlled surface temperature
-
Transparent cylinder to confine the mouse on the hot plate surface
-
Stopwatch
-
This compound solution
-
Vehicle control
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes.
-
Apparatus Setup: Set the hot plate surface to a constant temperature, typically between 50°C and 55°C.
-
Baseline Latency:
-
Place the mouse on the hot plate within the transparent cylinder.
-
Start the stopwatch and observe the mouse for signs of nociception, such as licking or shaking a paw, or jumping.
-
Record the time at which the first nociceptive response occurs. This is the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent injury.
-
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Treatment Latency: At specified intervals after drug administration, repeat the hot plate test to determine the post-treatment latency.
-
Data Analysis: Calculate the %MPE as described for the tail withdrawal test.
Acetic Acid-Induced Writhing Test (Chemical Visceral Nociception)
This test is used to evaluate analgesics against visceral pain induced by a chemical irritant.[6]
Materials:
-
0.6% acetic acid solution
-
Observation chambers (e.g., clear glass beakers)
-
Stopwatch
-
This compound solution
-
Vehicle control
-
Syringes and needles
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room.
-
Drug Administration: Administer (-)-U-50488 or vehicle via the desired route.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (typically 10 mL/kg).
-
Observation and Counting:
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), start the stopwatch and count the number of writhes for a defined period (e.g., 10-20 minutes). A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.[7]
-
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group. The percent inhibition of writhing can be calculated as follows: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Conclusion
This compound is a valuable pharmacological tool for studying the role of the kappa-opioid system in analgesia. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical studies. Researchers should carefully consider the choice of analgesic assay, mouse strain, and administration route to best address their specific scientific questions.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 4. Comparison of Antinociceptive Effects Induced by Kappa Opioid Agonists in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sex Differences in Kappa Opioid Receptor Agonist Mediated Attenuation of Chemotherapy-Induced Neuropathic Pain in Mice [frontiersin.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (-)-U-50488 Hydrochloride Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-U-50488 hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and the modulation of mood and addiction.[1][2] As the more active enantiomer of the racemic mixture (±)-U-50488, it is a critical tool in pharmacological research to investigate the roles of the kappa-opioid system. Proper preparation of this compound solutions for injection is paramount to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols and data for the preparation of such solutions for both in vitro and in vivo applications.
Physicochemical Properties and Solubility
Properly understanding the physicochemical properties of this compound is the first step in successful solution preparation.
| Property | Value |
| Molecular Weight | 405.79 g/mol |
| Formula | C₁₉H₂₆Cl₂N₂O·HCl |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage (Solid) | Store at room temperature or -20°C for long-term stability.[3][4] |
Solubility is a critical factor in determining the appropriate solvent and maximum achievable concentration.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 8.12 - 50 | 20 - 123.22 | May require sonication to fully dissolve.[5] |
| DMSO | 40.58 - ≥100 | 100 - ≥246.43 |
Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis when preparing solutions.[3]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution for In Vitro or In Vivo Use
This protocol is suitable for applications where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile vials
-
Sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of sterile water to the vial to achieve the target concentration.
-
Dissolution: If the compound does not dissolve readily, sonicate the solution until it becomes clear.[5] Gentle warming may also aid dissolution, but avoid excessive heat.
-
Sterilization: For in vivo applications, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.[5]
-
Storage: Store aqueous stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle-Based Solution for In Vivo Injection
For some in vivo studies, particularly those requiring higher concentrations or specific pharmacokinetic profiles, a vehicle-based solution is necessary. The following is a common vehicle formulation.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile vials and tubes
Procedure:
-
Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This can be stored at -20°C or -80°C.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution:
-
If starting from a stock solution, add the required volume of the DMSO stock to the appropriate volume of the pre-mixed vehicle (PEG300, Tween-80, and Saline).
-
If starting from powder, first dissolve the this compound in the DMSO component of the vehicle. Then, add the PEG300 and Tween-80, ensuring each is fully mixed before adding the next component. Finally, add the saline to reach the final volume and concentration.
-
-
Mixing: Vortex the solution thoroughly to ensure it is homogenous and clear.
-
Final Concentration: This vehicle is suitable for preparing solutions with a solubility of at least 2.5 mg/mL.[5]
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for administering the prepared this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (25-27 gauge is recommended for mice)[6]
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[6]
-
Needle Insertion: Insert the needle at a 30-40 degree angle with the bevel facing up. For a standard adult mouse, insert about half the needle length.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Slowly and steadily depress the plunger to administer the solution. The maximum recommended injection volume for mice is typically less than 10 mL/kg of body weight.[6]
-
Withdrawal: Withdraw the needle at the same angle it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: (-)-U-50488 activates KOR, leading to G-protein and β-arrestin signaling.
Experimental Workflow for Preparing (-)-U-50488 Injection Solution
Caption: Workflow for preparing this compound injection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: (-)-U-50488 Hydrochloride in Conditioned Place Preference Assays
Introduction
(-)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] In behavioral pharmacology, it is frequently utilized to investigate the roles of the KOR system in aversion, dysphoria, and the negative affective states associated with stress and drug withdrawal.[4][5] The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs.[6][7] When used in this assay, (-)-U-50488 typically induces conditioned place aversion (CPA), where animals learn to avoid environments previously paired with the drug's effects.[8][9] This makes it a valuable tool for researchers, scientists, and drug development professionals studying the neural circuits underlying negative reinforcement and for screening potential therapeutic agents aimed at mitigating aversive states.
Mechanism of Action
(-)-U-50488 exerts its effects by binding to and activating KORs, which are G-protein coupled receptors.[10][11] KOR activation is known to produce aversive and dysphoric states, contrasting with the rewarding effects often mediated by mu-opioid receptor activation.[4][5] The signaling cascade initiated by (-)-U-50488 binding to KOR involves the activation of several intracellular pathways. This can include the activation of c-Jun N-terminal kinase (JNK) and the PI3Kγ/AKT/nNOS/NO pathway.[10][12] Additionally, KOR activation can lead to the inhibition of Ca2+ channels.[13] Some studies also suggest the involvement of β-arrestin2-dependent signaling in the aversive effects of KOR agonists.[11]
Data Presentation: Dosages of (-)-U-50488 in Rodent Models
The following table summarizes typical intraperitoneal (i.p.) dosages of this compound used in conditioned place preference and other behavioral assays in rodents. It is crucial to note that the optimal dose can vary depending on the specific animal strain, sex, and experimental conditions.
| Animal Model | Dosage Range (mg/kg, i.p.) | Observed Effect in CPP/CPA | Reference(s) |
| Rat (Pups) | 1.0 - 30.0 | Conditioned avoidance/aversion | [8] |
| Mouse | 5.0 | Potentiation of cocaine CPP (timing-dependent) or CPA when given alone | [9] |
| Rat | 1.0 - 5.6 | Depression of intracranial self-stimulation (ICSS) | [14] |
| Mouse | 1.25 - 10.0 | Disruption of prepulse inhibition (PPI) | [15] |
| Rat | 10.0 | Attenuation of cocaine-induced dopamine increase | [16] |
Experimental Protocols: Conditioned Place Preference Assay with this compound
This protocol outlines a typical three-phase CPP experiment to assess the aversive properties of (-)-U-50488 in rodents.
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Apparatus: A standard three-chamber CPP apparatus is used, with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.[6][17]
-
Habituation: For 1-2 days, allow each animal to freely explore all three chambers of the apparatus for 15-30 minutes to reduce novelty-induced stress.[18][19]
-
Pre-Test: On the day following the last habituation session, place the animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.[17][18] Record the time spent in each of the two large chambers. Animals showing a strong unconditioned preference for one chamber (e.g., spending >67% of the time in one chamber) may be excluded or assigned to a biased design.[20]
Phase 2: Conditioning
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Conditioning Schedule: This phase typically lasts for 4-8 days.[6][17] A common method is to administer the drug or vehicle on alternating days.
-
Drug Pairing: On drug conditioning days, administer a single i.p. injection of (-)-U-50488. Immediately confine the animal to one of the conditioning chambers (e.g., the initially non-preferred chamber in a biased design, or counterbalanced across animals in an unbiased design) for 30-45 minutes.[9][17]
-
Vehicle Pairing: On vehicle conditioning days, administer an i.p. injection of saline. Immediately confine the animal to the opposite conditioning chamber for the same duration as the drug pairing session.[6]
Phase 3: Post-Test (Preference Test)
-
Procedure: The day after the final conditioning session, place the animal in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes, similar to the pre-test.[17][18]
-
Data Collection: Record the time the animal spends in each of the two conditioning chambers.
-
Data Analysis: Calculate a preference score for each animal, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant negative score indicates conditioned place aversion (CPA), suggesting the drug has aversive properties. Statistical analysis (e.g., t-test or ANOVA) is used to compare the preference scores between the drug-treated group and a control group that received vehicle in both chambers.
Mandatory Visualizations
Signaling Pathway of (-)-U-50488
Caption: Signaling cascade following kappa-opioid receptor activation by (-)-U-50488.
Experimental Workflow for Conditioned Place Preference
Caption: Standard experimental workflow for a (-)-U-50488 conditioned place preference assay.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rrpharmacology.ru [rrpharmacology.ru]
- 5. Aversion-related effects of kappa-opioid agonist U-50488 on neural activity and functional connectivity between amygdala, ventral tegmental area, prefrontal cortex, hippocampus, and nucleus accumbens | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 8. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 18. Running Reward Conditioned Place Preference Task [bio-protocol.org]
- 19. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Use of (-)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of (-)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist.[1][2] This document covers its mechanism of action, applications in various cell culture systems, quantitative data summaries, and detailed experimental protocols.
Mechanism of Action
This compound is the more active enantiomer of the selective KOR agonist U-50488.[3] KORs are G-protein coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gαi/o proteins.[4][5]
Primary Signaling Pathways:
-
G-Protein Dependent Pathway : Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7] The dissociated Gβγ subunits can directly modulate ion channels, typically inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels.[4]
-
MAPK Cascade Activation : KOR activation can stimulate various mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK, which are involved in processes like cell proliferation.[4]
-
β-Arrestin Pathway : Like many GPCRs, KORs can also signal through β-arrestin pathways, which can be involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[8] The investigation of G-protein versus β-arrestin biased agonism is an active area of research for KOR ligands.[7][8]
KOR-Independent Effects: At higher concentrations (in the micromolar range), U-50488 can directly block ion channels, including Ca²⁺, Na⁺, and K⁺ channels, in a manner independent of KOR activation.[9][10][11] This dual activity is a critical consideration in experimental design and data interpretation.
Applications in Cell Culture Systems
(-)-U-50488 has been utilized across various cell types to investigate the physiological and pathological roles of KOR signaling.
-
Neuronal Cells : In cultured dorsal root ganglion (DRG) neurons, U-50488 inhibits Ca²⁺ channel currents, suggesting a role in modulating nociceptive transmission.[9][11] In basolateral amygdala pyramidal neurons, it increases neuronal excitability, an effect linked to the p38 MAPK pathway.[12] However, in cultures of embryonic chick DRG neurons, U-50488 did not promote neuronal survival, unlike µ-opioid agonists.[13]
-
Cancer Cells : The KOR-specific agonist U-50488h has demonstrated anti-cancer effects in hepatocellular carcinoma (HCC) cell lines.[14] It inhibits HCC cell proliferation, colony formation, and migration, and induces apoptosis, potentially through enhanced endoplasmic reticulum stress.[14] This suggests KOR may be a potential target for cancer therapy.
-
Immune Cells : In human blood monocyte-derived macrophages (MDM) acutely infected with HIV-1, this compound exhibits a potent and sustained inhibitory effect on viral expression at concentrations as low as 10⁻¹³ M.[1][15]
-
Other Cell Lines : Chinese Hamster Ovary (CHO) cells stably expressing the human KOR are commonly used to perform in vitro binding and functional assays, such as [³⁵S]GTPγS binding and cAMP inhibition, to characterize KOR ligands.[3][16][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various in vitro studies.
Table 1: Binding Affinity of this compound at Opioid Receptors
| Receptor Target | Cell/Tissue Source | Radioligand | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| Kappa (KOR) | Not specified | Not specified | Kd | 2.2 | [1][15] |
| Mu (MOR) | Not specified | Not specified | Kd | 430 | [1][15] |
| Kappa (KOR) | CHO cells (human) | [³H]U69,593 | Ki | Data varies |[16] |
Table 2: Functional Potency (IC₅₀) of this compound in Various In Vitro Assays
| Assay | Cell Line/Tissue | Observed Effect | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Ca²⁺ Channel Block | Rat DRG Neurons | Inhibition of Ca²⁺ currents | ~4 µM | [9] |
| Na⁺ Channel Block | Rat Cardiac Myocytes | Inhibition of Na⁺ currents | 15 µM | [9] |
| K⁺ Channel Block | Rat Cardiac Myocytes | Inhibition of K⁺ currents | 40-50 µM | [9] |
| cAMP Accumulation | Rat Ventricular Myocytes | Inhibition of forskolin-induced cAMP | 1-50 µM (dose-dependent) | [6] |
| HIV-1 Expression | Human MDM | Inhibition of HIV-1 expression | Maximal inhibition at 10⁻¹³ M |[1][15] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and Treatment
-
Cell Seeding : Culture cells (e.g., CHO-hKOR, SH-SY5Y, HCC cell lines) in their recommended growth medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin).[8] Seed cells into appropriate culture plates (e.g., 96-well plates) at a predetermined density (e.g., 50,000 cells/well) and allow them to adhere for 24-48 hours.[8]
-
Stock Solution Preparation : Prepare a stock solution of this compound in sterile water or DMSO.[18] For example, a 10 mM stock can be made and stored at -20°C or -80°C for long-term stability.[1] Note the compound's solubility in your chosen solvent.
-
Treatment : On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free medium or an appropriate buffer (e.g., HBSS).
-
Application : Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of (-)-U-50488. Include vehicle-only controls.
-
Incubation : Incubate the cells for the required time at 37°C in a 5% CO₂ incubator. Incubation times can range from minutes for signaling events to days for proliferation or antiviral assays.[1][15]
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of (-)-U-50488 to inhibit Gαi/o-mediated adenylyl cyclase activity.
-
Cell Preparation : Seed cells stably expressing KOR (e.g., CHO-hKOR) in a 96-well plate and grow to ~80% confluency.
-
Pre-treatment : Wash cells with a suitable buffer. Pre-incubate cells with various concentrations of (-)-U-50488 for 15-30 minutes.
-
Stimulation : Add a known concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP assay, HTRF, or ELISA-based kit, following the manufacturer's instructions.
-
Analysis : Generate a dose-response curve by plotting the cAMP concentration against the log concentration of (-)-U-50488. Calculate the IC₅₀ value, which represents the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.[6][7]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ion channel currents in neuronal cells.[9][11]
-
Cell Preparation : Acutely dissociate neurons (e.g., rat DRG neurons) or use cultured neuronal cell lines grown on glass coverslips.
-
Recording Setup : Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patching : Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
Whole-Cell Configuration : Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of transmembrane currents.
-
Data Recording : Record baseline ion channel currents (e.g., Ca²⁺ currents evoked by a voltage step protocol).
-
Drug Application : Perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 0.3 to 40 µM).[9][11]
-
Effect Measurement : Continuously record currents during drug application to observe inhibition or modulation. After the effect reaches a steady state, wash out the drug with the control external solution to check for reversibility.
-
Analysis : Analyze the recorded currents to determine the percentage of inhibition and other electrophysiological parameters.[9]
Protocol 4: Cancer Cell Proliferation (MTT Assay)
This assay assesses the effect of (-)-U-50488 on the metabolic activity of cancer cells as an indicator of proliferation and viability.[14][19]
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of (-)-U-50488 and incubate for an extended period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀, the concentration that inhibits cell proliferation by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of U50488 and bremazocine on [Ca2+]i and cAMP in naive and tolerant rat ventricular myocytes: evidence of kappa opioid receptor multiplicity in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. Effects of opioids on neuronal survival in culture of embryonic chick dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-U-50488 Hydrochloride in Pruritus Research
Introduction
Pruritus, or itch, is a pervasive and distressing sensory experience that is a hallmark of numerous dermatological and systemic diseases. The study of pruritus in preclinical settings relies on robust animal models that can accurately recapitulate the signaling pathways and behavioral manifestations of itch. (-)-U-50488 hydrochloride is a highly selective kappa-opioid receptor (KOR) agonist that serves as a critical pharmacological tool for investigating the mechanisms of itch modulation. Unlike mu-opioid receptor agonists which can induce pruritus, KOR agonists like (-)-U-50488 have been demonstrated to possess potent anti-pruritic properties, making them valuable for exploring new therapeutic strategies for chronic itch.[1][2][3]
Mechanism of Action
The anti-pruritic effect of (-)-U-50488 is mediated through its agonist activity at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) expressed in the central and peripheral nervous systems.[4][5] The current understanding suggests an imbalance between the mu- and kappa-opioid systems can lead to pruritus, and stimulation of KORs helps to restore balance and inhibit itch signaling.[3]
Upon binding of (-)-U-50488, the KOR couples to inhibitory G-proteins (Gαi/o). This activation initiates a downstream signaling cascade that leads to neuronal inhibition and a reduction in the transmission of itch signals. Key molecular events include:
-
Inhibition of Adenylyl Cyclase: Decreases intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels:
This net effect of neuronal inhibition occurs at key sites of itch transmission, including primary sensory neurons and the spinal cord, effectively dampening the pruritic signals ascending to the brain.[9] Evidence suggests that the therapeutic anti-pruritic effects of KOR agonists are primarily mediated by this G-protein signaling pathway.[1][5]
Applications in Animal Models of Pruritus
This compound is effective in attenuating scratching behavior in various acute itch models in rodents. Its utility spans both histamine-dependent and histamine-independent itch pathways, making it a versatile tool for pruritus research.
-
Histamine-Dependent Itch: In models where itch is induced by mast cell degranulators like Compound 48/80, (-)-U-50488 dose-dependently reduces scratching behavior.[2][10] This demonstrates its efficacy in modulating itch pathways that are relevant to urticaria and other inflammatory skin conditions.
-
Histamine-Independent Itch: (-)-U-50488 is also highly effective in non-histaminergic itch models, such as the one induced by chloroquine.[9][11][12][13] This is particularly relevant as many forms of chronic pruritus are refractory to antihistamines. Its efficacy in these models supports the investigation of KOR agonists for conditions like cholestatic or uremic pruritus.
Data Presentation
The following table summarizes the quantitative data on the anti-pruritic effects of this compound in various mouse models of acute itch.
| Animal Model | Pruritogen | (-)-U-50488 HCl Dose (s.c.) | Route of Pruritogen Admin. | Key Finding | Reference |
| Male & Female C57BL/6J Mice | Compound 48/80 (50 µg) | 1, 2.5, 5 mg/kg | Subcutaneous (nape) | Dose-dependent inhibition of scratching bouts. A₅₀ values ~2.40-3.32 mg/kg. | [10] |
| Male & Female CD-1 Mice | Compound 48/80 | A₅₀ = 2.07 mg/kg | Subcutaneous (nape) | Effective inhibition of scratching. | [14] |
| Male C57BL/6J Mice | Chloroquine (200 µg) | 3 mg/kg | Intradermal | Significantly attenuated scratching behavior. | [12] |
| Male C57BL/6J Mice | Chloroquine | Not specified | Not specified | Treatment with U-50,488 significantly reduced scratching events. | [11] |
| Male C57BL/6J Mice | nor-Binaltorphimine (KOR antagonist) | 0.1 - 3.0 mg/kg | Subcutaneous (nape) | Dose-dependently suppressed antagonist-induced scratching. | [2] |
Experimental Protocols
Protocol 1: Assessment of Anti-Pruritic Effects of (-)-U-50488 HCl in a Compound 48/80-Induced Itch Model in Mice
Objective: To evaluate the dose-dependent anti-pruritic effect of this compound on histamine-mediated itch induced by Compound 48/80 in mice.
Materials:
-
This compound
-
Compound 48/80
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6J or CD-1 mice (8-10 weeks old)
-
Plexiglas observation chambers
-
Video recording equipment
-
Standard laboratory supplies (syringes, needles, etc.)
Procedure:
-
Animal Acclimation: Place mice individually into the observation chambers for at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.[10]
-
Test Compound Administration: Prepare fresh solutions of this compound in sterile saline. Administer the desired doses (e.g., 1, 2.5, 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection in a volume of 0.1 ml per 10 g of body weight.[10]
-
Waiting Period: Return the mice to their observation chambers for 20 minutes following the administration of (-)-U-50488 HCl or vehicle.[10]
-
Induction of Pruritus: Prepare a 0.5 mg/ml solution of Compound 48/80 in sterile saline. Administer a 50 µg dose by injecting 0.1 ml of the solution subcutaneously into the nape of the neck.[10]
-
Behavioral Observation: Immediately after the Compound 48/80 injection, begin video recording the animals' behavior for 30-60 minutes.
-
Data Analysis: A trained observer, blinded to the treatment groups, should review the video recordings. A bout of scratching is defined as one or more rapid movements of the hind paw directed towards the injection site. Count the total number of scratching bouts for each animal during the observation period.
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: Assessment of Anti-Pruritic Effects of (-)-U-50488 HCl in a Chloroquine-Induced Itch Model in Mice
Objective: To evaluate the anti-pruritic effect of this compound on non-histaminergic itch induced by chloroquine in mice.
Materials:
-
This compound
-
Chloroquine diphosphate salt
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Plexiglas observation chambers
-
Video recording equipment
-
Standard laboratory supplies
Procedure:
-
Animal Acclimation: Place mice individually into observation chambers for 30-60 minutes for acclimation.[11]
-
Test Compound Administration: Administer (-)-U-50488 HCl (e.g., 3 mg/kg, s.c.) or vehicle (saline) to the mice.[11][12]
-
Waiting Period: Return the mice to their chambers for a 30-minute pretreatment period.[11]
-
Induction of Pruritus: Prepare a solution of chloroquine in sterile saline. Administer a dose of 200 µg via intradermal (i.d.) injection into the nape of the neck.[12]
-
Behavioral Observation: Immediately after the chloroquine injection, begin video recording the animals' behavior for a 30-40 minute period.[11][12]
-
Data Analysis: A blinded observer will count the total number of scratching bouts directed at the injection site from the video recordings.
-
Statistical Analysis: Compare the number of scratches between the vehicle-treated and (-)-U-50488 HCl-treated groups using an appropriate statistical test, such as an unpaired t-test or one-way ANOVA.
Visualizations
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agonist-promoted kappa opioid receptor (KOR) phosphorylation has behavioral endpoint-dependent and sex-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
Application Notes and Protocols for Investigating Antidepressant Effects Using (-)-U-50488
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective kappa-opioid receptor (KOR) agonist, (-)-U-50488, as a tool to investigate the mechanisms of depression and the action of potential antidepressant compounds. By inducing a pro-depressive-like state in preclinical models, (-)-U-50488 allows for the controlled study of the neurobiological underpinnings of depressive-like behaviors and the evaluation of novel therapeutics.
Introduction
(-)-U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR). Activation of the KOR system is associated with dysphoria, anhedonia, and other depressive-like symptoms in both humans and animal models. This makes (-)-U-50488 an invaluable pharmacological tool for inducing a transient and reversible depressive-like phenotype in rodents, which can be used to screen for and characterize the mechanisms of antidepressant drugs. This document outlines detailed protocols for key behavioral assays and summarizes the known signaling pathways involved.
Mechanism of Action
(-)-U-50488 exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). The downstream signaling is complex and involves at least two major pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway. The synthetic KOR agonist U50,488 is an unbiased agonist, acting as an equipotent and fully efficacious agonist for both G protein signaling and β-arrestin recruitment[1].
-
G-Protein Signaling: Upon activation by (-)-U-50488, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the analgesic effects of KOR agonists.
-
β-Arrestin Signaling: KOR activation also leads to the recruitment of β-arrestin. This pathway is linked to the aversive and pro-depressive-like effects of KOR agonists and involves the activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. It is hypothesized that G protein-biased kappa agonists can reduce pain and itch, but exhibit fewer side effects, such as anhedonia and psychosis, that have thus far limited the clinical development of unbiased kappa opioid agonists[1].
Key Behavioral Assays
The following are detailed protocols for commonly used behavioral assays to assess the pro-depressive-like effects of (-)-U-50488.
Forced Swim Test (FST)
The FST is a widely used model to assess depressive-like behavior in rodents by measuring their immobility time when placed in an inescapable cylinder of water. Increased immobility is interpreted as a state of behavioral despair.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Procedure:
-
Pre-test (Day 1): Acclimate the rats to the testing room for at least 1 hour. Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This initial exposure induces a stable baseline of immobility for the subsequent test. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, administer (-)-U-50488 or vehicle via intraperitoneal (i.p.) injection. A dose of the kappa-agonist [5alpha,7alpha,8beta]-N-methyl-N-[7-[1-pyrrolidinyl]-1-oxaspiro[4.5]dec8-yl]-benzenacetamide (U-69593) dose dependently increased immobility in the FST, consistent with prodepressant-like effects[2]. Thirty minutes post-injection, place the rats back into the swim cylinders for a 5-minute test session.
-
-
Data Analysis: Record the session with a video camera and score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant efficacy, particularly in mice. Immobility in this test is also interpreted as a measure of behavioral despair.
Experimental Protocol:
-
Apparatus: A horizontal bar is suspended approximately 50-60 cm above a surface.
-
Animals: Male C57BL/6 mice (20-25 g) are frequently used.
-
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer (-)-U-50488 or vehicle (i.p.).
-
Thirty minutes post-injection, suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
-
The test duration is typically 6 minutes.
-
-
Data Analysis: Video record the session and score the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Intracranial Self-Stimulation (ICSS)
ICSS is a sophisticated behavioral paradigm used to measure anhedonia, a core symptom of depression. A decrease in the rewarding effects of brain stimulation is indicative of an anhedonic state.
Experimental Protocol:
-
Apparatus: An operant chamber equipped with a response lever and a system for delivering electrical stimulation to the brain.
-
Animals: Male Sprague-Dawley rats are surgically implanted with an electrode targeting the medial forebrain bundle (MFB).
-
Procedure:
-
Following recovery from surgery, rats are trained to press the lever to receive a brief pulse of electrical brain stimulation.
-
Once stable responding is established, a baseline frequency-rate function is determined.
-
On the test day, (-)-U-50488 or vehicle is administered (i.p.).
-
Ten minutes post-injection, the ICSS session begins, and the rate of lever pressing is recorded across a range of stimulation frequencies.
-
-
Data Analysis: The primary measure is a shift in the frequency-rate curve. A rightward shift indicates a decrease in the rewarding efficacy of the stimulation, interpreted as an anhedonic-like effect. (-)-U-50488 dose-dependently depresses ICSS in both female and male rats[3].
Conditioned Place Aversion (CPA)
CPA is a behavioral test used to measure the aversive properties of a drug. Animals learn to associate a specific environment with the negative effects of a drug and will subsequently avoid that environment.
Experimental Protocol:
-
Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral central chamber.
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animals to freely explore all three chambers for 15-30 minutes to determine any baseline preference for a particular chamber.
-
Conditioning (Days 2-4): This phase typically consists of two daily sessions. In one session, the animal receives an injection of (-)-U-50488 and is confined to one of the conditioning chambers. In the other session (typically several hours later), the animal receives a vehicle injection and is confined to the opposite chamber. The drug-paired chamber is usually the initially non-preferred or counterbalanced across subjects.
-
Test (Day 5): The animal is placed in the central chamber and allowed to freely explore the entire apparatus for 15-30 minutes, with the time spent in each chamber recorded.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion. Males treated with 10 mg/kg of U50,488 spent significantly less time in the conditioned chamber compared to saline treated males[4]. In females, a conditioned place aversion was induced by the lowest dose in females[4].
Quantitative Data Summary
The following tables summarize the quantitative effects of (-)-U-50488 across different behavioral assays.
| Intracranial Self-Stimulation (ICSS) in Rats | ||||
| Dose of (-)-U-50488 (mg/kg, i.p.) | Effect on Reward Threshold (Frequency) | Effect on Maximal Response Rate | Interpretation | Reference |
| 1.0 | Significant Increase | No significant change | Anhedonia-like effect | [3][5] |
| 3.2 | Significant Increase | Decrease | Anhedonia-like effect | [3][5] |
| 5.6 | Significant Increase | Significant Decrease | Anhedonia-like and motor-suppressing effects | [3][5] |
| Conditioned Place Aversion (CPA) in Mice | |||
| Dose of (-)-U-50488 (mg/kg, i.p.) | Sex | Effect on Time in Drug-Paired Chamber | Reference |
| 2.5 | Female | Significant Decrease (Aversion) | [4] |
| 10.0 | Male | Significant Decrease (Aversion) | [4] |
| 10.0 | Female | Significant Increase (Preference) | [4] |
| Forced Swim Test (FST) in Rats - Effect of a KOR Agonist | ||
| Drug | Dose | Effect on Immobility |
| U-69593 (KOR Agonist) | Dose-dependent | Increased immobility |
| Tail Suspension Test (TST) in Mice - General Antidepressant Effects | ||
| Drug Class | General Effect | Reference |
| Antidepressants | Decrease immobility | [6][7] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways activated by (-)-U-50488 and the experimental workflow for a typical behavioral study.
References
- 1. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Antidepressant-like effects of kappa-opioid receptor antagonists in the forced swim test in rats. [scholars.duke.edu]
- 3. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (-)-U-50488 Hydrochloride in Rat Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-U-50488 hydrochloride is a highly selective agonist for the kappa opioid receptor (KOR), demonstrating a selectivity 1300 times greater than for the µ-opioid receptor and 12,000 times greater than for the δ-opioid receptor.[1] Due to its potent antinociceptive properties, it is widely utilized as a research tool in preclinical pain models to investigate the role of the KOR system in analgesia.[1][2][3] KOR agonists are effective in various preclinical models of pain, including acute thermal, mechanical, chemical, inflammatory, and neuropathic pain.[2] This document provides detailed protocols for the application of (-)-U-50488 in common rat pain models and outlines its underlying mechanism of action.
Mechanism of Action: (-)-U-50488 exerts its analgesic effects by activating KORs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).[4][5] Receptor activation initiates a signaling cascade that ultimately reduces neuronal excitability. The primary mechanisms include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[4]
-
Modulation of Ion Channels: The Gβγ subunit is released upon receptor activation and modulates ion channel activity. This includes activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and neuronal hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[4][6][7][8]
-
MAPK Pathway Activation: KOR activation also stimulates mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in both analgesia and the adverse effects associated with KOR agonists.[4]
-
Ca2+/CaMKII/CREB Pathway: In neuropathic pain models, U-50488H has been shown to ameliorate pain by suppressing the Ca2+/calcium/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB) pathway.[1] This involves repressing Ca2+ influx and reducing the release of calcitonin gene-related peptide (CGRP) and N-methyl-D-aspartate receptor (NMDAR) in the dorsal root ganglia.[1]
Quantitative Data Summary
The analgesic efficacy of (-)-U-50488 varies with the administration route, dose, and specific pain model employed. The following tables summarize representative data from preclinical studies in rats.
Table 1: Systemic (Intraperitoneal) Administration of (-)-U-50488
| Rat Strain | Pain Model / Assay | Dose (mg/kg, i.p.) | Observed Analgesic Effect | Reference |
| Sprague-Dawley | Intracranial Self-Stimulation (ICSS) | 1 - 5.6 | Dose-dependent depression of ICSS | [9][10] |
| Sprague-Dawley | Tolerance Study / Tail-Flick | 25 (twice daily for 4 days) | Initial analgesic effect, tolerance develops | [11] |
| Sprague-Dawley | Tail-Flick Test | 8 (morphine comparison) | Used as a comparator for morphine effects | [11] |
Table 2: Local (Intrathecal) Administration of (-)-U-50488
| Rat Strain | Pain Model / Assay | Dose | Observed Analgesic Effect | Reference |
| Sprague-Dawley | Neuropathic Pain (SNI) | 1.5 mg/kg | Increased Thermal Withdrawal Latency (TWL) and Mechanical Withdrawal Threshold (MWT) | [12] |
| Not Specified | Formalin Test | 5, 10, 35 nmol | Dose-dependent reduction of pain scores | [13] |
| Not Specified | Formalin Test | ED50: 6.20 nmol | 50% 'maximum possible analgesia' | [13] |
Experimental Protocols
General Considerations
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1-2 hours before any behavioral testing to reduce stress.[14][15] For tests involving restraint or specific enclosures, habituate the animals to the apparatus for several days prior to baseline testing.[16]
-
Drug Preparation: Prepare this compound fresh on the day of the experiment. Dissolve in sterile 0.9% saline or another appropriate vehicle. The control group should receive an equivalent volume of the vehicle.
Experimental Workflow: A General Paradigm
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapm.bmj.com [rapm.bmj.com]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols for (-)-U-50488 hydrochloride in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-U-50488 hydrochloride is a potent and selective agonist for the kappa-opioid receptor (KOR). In preclinical research, particularly in the context of neuroscience and pharmacology, it is often utilized to investigate the role of the KOR system in various physiological and pathological processes. The forced swim test (FST) is a widely used behavioral paradigm to assess depression-like behavior in rodents and to screen for potential antidepressant compounds. Activation of KORs by agonists like (-)-U-50488 has been shown to produce pro-depressant-like effects in the FST, typically characterized by increased immobility time. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forced swim test.
Data Presentation
The following tables summarize the quantitative effects of a selective kappa-opioid agonist, U-69593, which has a similar pharmacological profile to (-)-U-50488, on the behavior of rats in the forced swim test. This data is adapted from a study by Carlezon et al. (1998) and illustrates the typical pro-depressant-like effects observed with KOR agonists.
Table 1: Effect of the Kappa-Opioid Agonist U-69593 on Immobility Time in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 150 ± 15 |
| U-69593 | 0.32 | 200 ± 20* |
| U-69593 | 1.0 | 250 ± 25** |
| U-69593 | 3.2 | 280 ± 30*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. SEM: Standard Error of the Mean
Table 2: Effect of the Kappa-Opioid Agonist U-69593 on Active Behaviors in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Swimming Time (seconds) ± SEM | Mean Climbing Time (seconds) ± SEM |
| Vehicle (Saline) | - | 130 ± 12 | 20 ± 5 |
| U-69593 | 0.32 | 90 ± 10* | 22 ± 6 |
| U-69593 | 1.0 | 55 ± 8** | 18 ± 4 |
| U-69593 | 3.2 | 30 ± 6*** | 21 ± 5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group for swimming time. No significant differences were observed in climbing time. SEM: Standard Error of the Mean
Experimental Protocols
Forced Swim Test Protocol for Rats
This protocol is a standard procedure for conducting the forced swim test in rats to evaluate the effects of this compound.
Materials:
-
This compound
-
Saline solution (0.9% NaCl) for vehicle control and drug dissolution
-
Male Sprague-Dawley rats (250-300g)
-
Cylindrical swim tanks (45 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timer
Procedure:
Day 1: Pre-test Session (Habituation)
-
Fill the cylindrical tanks with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.
-
Gently place each rat individually into a swim tank for a 15-minute habituation session.
-
After 15 minutes, remove the rat from the tank, gently dry it with a towel, and return it to its home cage.
-
The pre-test session is designed to induce a stable baseline of immobility for the subsequent test session.
Day 2: Test Session
-
Prepare fresh solutions of this compound in saline at the desired concentrations (e.g., 1, 5, 10 mg/kg). The vehicle control group will receive saline only.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Refill the swim tanks with fresh water at 23-25°C to a depth of 30 cm.
-
Gently place each rat into its assigned swim tank.
-
The test session lasts for 5 minutes. If using video recording, start recording as soon as the rat is placed in the water.
-
During the 5-minute test, an observer, who is blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the tank.
-
-
At the end of the 5-minute session, remove the rat, dry it, and return it to its home cage.
-
Clean the tanks thoroughly between animals.
Data Analysis: The primary outcome measure is the duration of immobility. An increase in immobility time is indicative of a pro-depressant-like effect. Swimming and climbing times are also analyzed to provide a more detailed behavioral profile of the compound. Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the drug-treated groups to the vehicle control group.
Mandatory Visualizations
Experimental Workflow for the Forced Swim Test
Caption: Workflow of the forced swim test protocol with (-)-U-50488.
Signaling Pathway of Kappa-Opioid Agonist-Induced Pro-Depressant-Like Effects
Caption: Signaling cascade of (-)-U-50488 leading to pro-depressant effects.
Troubleshooting & Optimization
(-)-U-50488 hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (-)-U-50488 hydrochloride in experimental settings. Below you will find solubility data, detailed protocols for solution preparation, and troubleshooting guides to address common challenges.
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes the reported solubility data in DMSO and water.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ≥ 100 mM[1][2][3] | ≥ 40.58 mg/mL[1][2] | Hygroscopic DMSO can impact solubility; use newly opened solvent for best results.[4] |
| Water | 20 mM - 50 mM | 8.12 mg/mL - 20.29 mg/mL | Sonication or gentle warming may be required to achieve complete dissolution.[1][2][3][4] |
Note: The molecular weight of this compound is 405.79 g/mol . Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.[1][2]
Experimental Protocols and Workflows
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, use 40.58 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of a DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, saline) or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your desired aqueous buffer or medium to reach the final working concentration.
-
When diluting, add the DMSO stock to the aqueous solution slowly while gently vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[6] A DMSO concentration of 0.1% is considered safe for most cell lines.[7]
-
If preparing an aqueous solution from a water stock, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[4]
References
- 1. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
preventing tolerance to (-)-U-50488 hydrochloride in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing or mitigating tolerance to (-)-U-50488 hydrochloride during chronic in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is tolerance a concern in chronic studies?
A1: this compound is a highly selective kappa-opioid receptor (KOR) agonist.[1] In chronic studies, repeated administration can lead to the development of tolerance, characterized by a diminished pharmacological response (e.g., analgesic effect) to the same dose of the compound.[2] This necessitates increasing the dosage to achieve the desired effect, which can complicate the interpretation of experimental results and introduce potential off-target effects.
Q2: What are the primary cellular mechanisms underlying tolerance to U-50488?
A2: Tolerance to U-50488, like other G protein-coupled receptor (GPCR) agonists, involves several key cellular mechanisms:
-
Receptor Desensitization: Prolonged agonist exposure leads to the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs).[3]
-
β-Arrestin Recruitment: Phosphorylated KORs recruit β-arrestin proteins.[3]
-
Receptor Internalization: The KOR-β-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.
-
Downregulation: Chronic exposure can lead to a decrease in the total number of KORs available on the cell surface.[2]
Q3: How quickly does tolerance to the analgesic effects of U-50488 develop?
A3: The onset of tolerance can vary depending on the dosing regimen (dose and frequency) and the animal model used. Some studies have shown the development of tolerance to the analgesic effects of U-50488 in rats following twice-daily injections of 25 mg/kg for four days.[2][4] Another study in rats demonstrated selective tolerance to the rate-decreasing effects of 5.6 mg/kg U-50488 administered daily over a 21-day period.[5]
Troubleshooting Guides
Issue 1: Rapid Development of Tolerance to Analgesic Effects
Symptoms:
-
A significant decrease in the antinociceptive effect of U-50488 is observed with repeated administration.
-
The dose-response curve for U-50488 shifts to the right, requiring higher doses to achieve the same level of analgesia.
Possible Causes:
-
Continuous high-dose administration schedule.
-
Receptor desensitization and downregulation due to excessive KOR activation.
Suggested Solutions:
-
Intermittent Dosing Schedule: Instead of continuous daily administration, consider an intermittent dosing schedule (e.g., every other day) to allow for receptor resensitization.
-
Low-Dose Regimen: Explore the use of lower effective doses of U-50488. In some contexts, very low doses of a KOR agonist have been shown to prevent tolerance to other opioids, suggesting a complex dose-dependent effect on receptor regulation.[1]
-
Co-administration with an NMDA Receptor Antagonist: N-methyl-D-aspartate (NMDA) receptor antagonists have been shown to attenuate the development of tolerance to mu-opioid agonists, and this strategy may be applicable to kappa-opioids as well. However, it's important to note that some studies suggest NMDA antagonists may not affect U-50488-induced tolerance. Further investigation is warranted for this specific combination.
Issue 2: Variability in U-50488 Efficacy Across Subjects
Symptoms:
-
Inconsistent pharmacological responses to the same dose of U-50488 among experimental animals.
Possible Causes:
-
Individual differences in KOR expression or signaling efficiency.
-
Variations in drug metabolism and clearance.
Suggested Solutions:
-
Baseline Nociceptive Testing: Establish a stable baseline nociceptive threshold for each animal before initiating the chronic study.
-
Dose-Response Curve Generation: Determine the individual effective dose (ED50) for a subset of animals to assess the range of sensitivities within the study population.
-
Control for Environmental Factors: Ensure consistent experimental conditions (e.g., time of day for testing, handling procedures) to minimize stress-induced variability.
Quantitative Data Summary
Table 1: Exemplary Dosing Regimens for Inducing U-50488 Tolerance in Rodents
| Animal Model | U-50488 Dose | Administration Route | Dosing Schedule | Observed Outcome | Reference |
| Male Sprague-Dawley Rats | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 4 days | Tolerance to analgesic and hypothermic effects | [2][4] |
| Male and Female Sprague-Dawley Rats | 3.2-5.6 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Selective tolerance to rate-decreasing effects in an ICSS paradigm | [5] |
| Male NMRI Mice | 5 mg/kg | Subcutaneous (s.c.) | Repeated administration | No tolerance development to analgesic effect in a neuropathic pain model | [6] |
Table 2: Dose-Response Data for U-50488-Induced Antinociception in Mice (Tail-Withdrawal Assay)
| U-50488 Dose (mg/kg, i.p.) | Response Latency (seconds) |
| 2 | ~3.5 |
| 5 | ~5.4 |
| 10 | ~7.0 |
| 25 | ~8.5 |
Data extracted and estimated from graphical representation in the cited source.[7]
Experimental Protocols
Protocol 1: Induction and Assessment of Tolerance to U-50488-Induced Antinociception in Rats
Objective: To induce and quantify the development of tolerance to the analgesic effects of this compound.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Tail-flick analgesia meter
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimation: Acclimate rats to the experimental room and handling for at least 3 days prior to the start of the experiment.
-
Baseline Nociceptive Testing:
-
Gently restrain each rat and place its tail on the radiant heat source of the tail-flick meter.
-
Record the latency (in seconds) for the rat to flick its tail.
-
Establish a baseline latency for each animal by taking the average of three readings with a 5-minute interval between each. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
-
Tolerance Induction:
-
Assessment of Tolerance:
-
On day 5, administer a challenge dose of U-50488 (e.g., 25 mg/kg, i.p.) to both the control and treatment groups.
-
Measure the tail-flick latency at peak effect time (e.g., 30 minutes post-injection).
-
A significant decrease in the tail-flick latency in the treatment group compared to the control group indicates the development of tolerance.
-
-
Dose-Response Curve (Optional):
-
To quantify the extent of tolerance, a full dose-response curve can be generated on day 5 in both groups by administering a range of U-50488 doses (e.g., 5, 10, 25, 50 mg/kg) to different subgroups.
-
The rightward shift of the dose-response curve in the tolerant group compared to the control group provides a quantitative measure of tolerance.
-
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Potentially Mitigate U-50488 Tolerance
Objective: To investigate whether the co-administration of an NMDA receptor antagonist can prevent the development of tolerance to U-50488.
Materials:
-
This compound
-
NMDA receptor antagonist (e.g., MK-801)
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Tail-flick analgesia meter
-
i.p. injection supplies
Procedure:
-
Acclimation and Baseline Testing: Follow steps 1 and 2 from Protocol 1.
-
Tolerance Induction with Co-administration:
-
Divide animals into four groups:
-
Group 1 (Control): Saline + Saline
-
Group 2 (U-50488): U-50488 + Saline
-
Group 3 (MK-801): Saline + MK-801
-
Group 4 (U-50488 + MK-801): U-50488 + MK-801
-
-
Administer the NMDA receptor antagonist (e.g., MK-801, 0.01-0.1 mg/kg, i.p.) 15-30 minutes prior to each U-50488 injection (e.g., 25 mg/kg, i.p.) twice daily for 4 days.
-
-
Assessment of Tolerance:
-
On day 5, administer a challenge dose of U-50488 to all groups and measure the tail-flick latency as described in Protocol 1.
-
A lack of significant difference in tail-flick latency between Group 1 and Group 4 would suggest that the NMDA receptor antagonist prevented the development of tolerance.
-
Visualizations
Caption: Signaling pathway of KOR activation by U-50488 and the development of tolerance.
Caption: General experimental workflow for a U-50488 chronic tolerance study.
References
- 1. U-50,488 blocks the development of morphine tolerance and dependence at a very low dose in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic administration of U-50,488H, a kappa-opioid receptor agonist, on central dopamine D2 receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disability of development of tolerance to morphine and U-50,488H, a selective kappa-opioid receptor agonist, in neuropathic pain model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of (-)-U-50488 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (-)-U-50488 hydrochloride, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known kappa-opioid receptor (KOR) signaling pathway, especially at higher concentrations of (-)-U-50488. What could be the cause?
At high concentrations, typically in the micromolar range, (-)-U-50488 can exhibit off-target effects that are independent of KOR activation. These effects are primarily due to the direct blockade of voltage-gated ion channels, which can lead to experimental outcomes that are not mediated by the canonical G-protein coupled KOR signaling pathway.
Q2: What are the primary off-target effects of (-)-U-50488 at high concentrations?
The main off-target effects of (-)-U-50488 at high concentrations are the direct, G-protein-independent blockade of:
These direct channel-blocking actions can significantly alter neuronal excitability and neurotransmitter release, independent of KOR activation.
Q3: At what concentrations do the on-target and off-target effects of (-)-U-50488 typically occur?
(-)-U-50488 exhibits a biphasic inhibition of P-type Ca2+ channels. The high-affinity component, which is KOR-mediated, occurs at nanomolar concentrations, while the low-affinity, direct channel block (off-target) is observed at micromolar concentrations.[1] Similarly, the blockade of sodium channels by U-50488 occurs in the micromolar range.[4][5]
Q4: How can I differentiate between on-target KOR-mediated effects and off-target ion channel blockade in my experiments?
To distinguish between on-target and off-target effects, consider the following experimental controls:
-
Use a KOR antagonist: Pre-treatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), should block the on-target effects of (-)-U-50488. If the observed effect persists in the presence of nor-BNI, it is likely an off-target effect.
-
G-protein inhibition: The on-target effects of (-)-U-50488 are G-protein dependent. Introducing a G-protein inhibitor, such as GDP-β-S, into your experimental system should abolish the KOR-mediated effects.[1][6] Off-target effects due to direct channel blockade will persist.[4][6]
-
Concentration-response curve: Perform a wide-range concentration-response curve. On-target effects will typically saturate at nanomolar concentrations, while off-target effects will emerge at micromolar concentrations.
-
Use a structurally related but inactive enantiomer: The (+)-enantiomer of U-50488 is significantly less active at the KOR.[7] Observing a similar effect with the (+)-enantiomer at high concentrations can suggest a non-receptor-mediated mechanism.
Troubleshooting Guides
Issue 1: Unexpected inhibition of neuronal activity at high concentrations of (-)-U-50488, which is not reversible by KOR antagonists.
-
Problem: You are observing a decrease in neuronal firing or neurotransmitter release with high concentrations of (-)-U-50488 (e.g., >1 µM), and this effect is not blocked by pre-application of nor-BNI.
-
Possible Cause: This is likely due to the off-target blockade of P-type calcium channels or voltage-gated sodium channels by (-)-U-50488.
-
Troubleshooting Steps:
-
Confirm Off-Target Effect:
-
Repeat the experiment in the presence of a high concentration of nor-BNI to confirm the lack of KOR involvement.
-
If using electrophysiology, introduce GDP-β-S into the recording pipette to inhibit G-protein signaling. If the inhibitory effect of (-)-U-50488 persists, it confirms a G-protein-independent mechanism.[1][6]
-
-
Isolate the Channel Type:
-
To investigate P-type calcium channel blockade, use specific P-type channel blockers like ω-agatoxin IVA as a positive control.[1] Compare the effect of high concentrations of (-)-U-50488 to that of the specific blocker.
-
To investigate sodium channel blockade, use known sodium channel blockers like lidocaine or tetrodotoxin (TTX) as positive controls.[2][3]
-
-
Experimental Protocol: Refer to the "Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Off-Target Ion Channel Blockade" section below for a detailed methodology to characterize these effects.
-
Issue 2: My results show a biphasic dose-response curve to (-)-U-50488.
-
Problem: You observe an initial effect at low (nanomolar) concentrations of (-)-U-50488, followed by a second, distinct effect at higher (micromolar) concentrations.
-
Possible Cause: This biphasic response is characteristic of (-)-U-50488's dual mechanism of action. The initial phase represents the high-affinity, on-target activation of KORs, while the second phase corresponds to the low-affinity, off-target blockade of ion channels.[1]
-
Troubleshooting Steps:
-
Deconvolute the Two Components:
-
To isolate the high-affinity (on-target) component, perform experiments in the low nanomolar range and confirm its sensitivity to KOR antagonists like nor-BNI.
-
To study the low-affinity (off-target) component, conduct experiments in the micromolar range in the presence of a KOR antagonist to block the on-target effects.
-
-
Data Analysis: Fit your data to a two-site binding model to derive the respective affinity/potency values (e.g., IC50 or EC50) for both the high- and low-affinity components.
-
Quantitative Data Summary
| Parameter | On-Target (KOR-mediated) | Off-Target (Direct Channel Block) | Reference |
| P-type Ca2+ Channel Inhibition | |||
| High-affinity IC50 | 8.9 x 10-8 M (89 nM) | [1] | |
| Low-affinity IC50 | 1.1 x 10-5 M (11 µM) | [1] | |
| Voltage-gated Na+ Channel Inhibition | |||
| Tonic Block | Not Applicable | More potent than lidocaine | [2][3] |
| Use-Dependent Block | Not Applicable | 1.8-fold more potent than lidocaine at 30 Hz | [2][3] |
| IC50 in DRG neurons | ~4 µM | [4] | |
| Inhibition at 10 µM | Not Applicable | Tonic inhibition to 66.1% of control | [5] |
Experimental Protocols
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Off-Target Ion Channel Blockade
This protocol provides a general framework for investigating the direct blocking effects of (-)-U-50488 on voltage-gated calcium or sodium channels in cultured neurons.
1. Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons or cerebellar Purkinje cells) or a suitable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing Cav2.1 for P-type channels).[1][4][6]
2. Solutions:
-
External Solution (for Ca2+ currents): (in mM) 132 NaCl, 2 BaCl2 (or CaCl2), 2 MgCl2, 10 HEPES, 33 D-glucose, 10 TEA-Cl, and 0.0005 TTX. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (for Ca2+ currents): (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. To test for G-protein independence, GDP-β-S (1 mM) can be included.[6]
-
External Solution (for Na+ currents): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, and 33 D-glucose. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (for Na+ currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.[2] Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
For Ca2+ currents: Elicit currents using a voltage step protocol (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments).
-
For Na+ currents: Elicit currents with a brief depolarizing step (e.g., to 0 mV for 40 ms).[5]
-
To test for use-dependency of Na+ channel block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 30 Hz).[2]
4. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of (-)-U-50488 (e.g., 1 µM, 10 µM, 30 µM). To confirm the off-target nature, co-apply with a KOR antagonist (e.g., 1 µM nor-BNI).
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the concentration-response data and fit with the Hill equation to determine the IC50 value.
-
For use-dependency, compare the reduction in current amplitude over the pulse train in the presence and absence of the drug.
Visualizations
Caption: On- and off-target signaling of (-)-U-50488.
Caption: Troubleshooting workflow for (-)-U-50488 effects.
References
- 1. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
optimizing (-)-U-50488 hydrochloride dose to minimize sedation
Technical Support Center: (-)-U-50488 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a selective kappa-opioid receptor (KOR) agonist. The following sections offer troubleshooting advice and frequently asked questions to help optimize experimental design and minimize sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Its effects, including analgesia, are mediated through the activation of KORs.[2] Unlike mu-opioid agonists like morphine, (-)-U-50488 does not exhibit cross-tolerance with morphine and does not induce morphine-type physical dependence, indicating its action through a different opioid receptor system.[2]
Q2: What are the known side effects of this compound?
A2: Besides its therapeutic effects like analgesia, (-)-U-50488 is known to cause several side effects, most notably sedation, diuresis (increased urination), and dysphoria (a state of unease).[2] At higher doses, it can significantly reduce locomotor activity.[3]
Q3: How can I minimize the sedative effects of this compound in my experiments?
A3: Minimizing sedation involves careful dose selection to find the therapeutic window where the desired effects (e.g., analgesia) are present with minimal side effects. This typically requires conducting a dose-response study in your specific animal model and experimental paradigm. Lower, sub-analgesic doses of (-)-U-50488 have been observed to sometimes increase motor activity, while higher, analgesic doses consistently reduce locomotion.[3] Therefore, starting with a low dose and gradually escalating is a recommended strategy.
Q4: What is the underlying signaling mechanism that separates the therapeutic effects from the side effects of KOR agonists?
A4: KOR activation initiates two primary signaling pathways: a G-protein-mediated pathway and a β-arrestin-2-mediated pathway. Current evidence suggests that the G-protein pathway is primarily responsible for the therapeutic effects like analgesia. In contrast, the β-arrestin-2 pathway, which leads to the activation of p38 mitogen-activated protein kinase (MAPK), is thought to mediate the adverse effects, including dysphoria and sedation.[4][5]
Q5: What is a typical dose range for this compound in mice for analgesic studies?
A5: The effective dose of (-)-U-50488 can vary depending on the specific analgesic test and the route of administration. For example, in the mouse 55°C warm-water tail withdrawal assay, doses between 5 mg/kg and 25 mg/kg (intraperitoneal) have been shown to produce significant antinociceptive effects.[6] It is crucial to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Excessive Sedation in Experimental Animals
-
Question: My animals are overly sedated after administering this compound, which is interfering with the behavioral test I want to perform. What should I do?
-
Answer:
-
Dose Reduction: The most likely cause of excessive sedation is a high dose. Refer to the dose-response data in Table 1 and consider reducing the dose to a lower range that has been shown to have analgesic effects with less impact on locomotor activity.
-
Time-Course Evaluation: The sedative effects of (-)-U-50488 may vary over time. Consider conducting your behavioral test at a later time point post-administration when the sedative effects may have subsided, but the analgesic effects are still present. The analgesic effects of a 5 mg/kg dose in mice have been shown to peak around 30 minutes and dissipate by 60 minutes.[6]
-
Choice of Assay: If possible, use an assay that is less sensitive to motor impairment. For example, a hot-plate test might be less affected by moderate sedation than a rotarod test which heavily relies on motor coordination.
-
Issue 2: High Variability in Sedative or Analgesic Response
-
Question: I am observing a high degree of variability in the sedative and/or analgesic responses to this compound between my animals. What could be the cause?
-
Answer:
-
Animal Strain: Different strains of mice can exhibit different sensitivities to opioid agonists.[7] Ensure you are using a consistent strain of animals throughout your experiments.
-
Habituation: For behavioral tests like the open field or rotarod, proper habituation of the animals to the testing environment is critical. Lack of habituation can lead to stress and anxiety, which can confound the effects of the drug.
-
Route of Administration: Ensure consistent and accurate administration of the compound. Intraperitoneal (i.p.) injections can have variability in absorption. Subcutaneous (s.c.) administration may provide more consistent plasma levels.
-
Environmental Factors: Factors such as lighting, noise, and temperature in the testing room should be kept consistent across all experimental sessions.
-
Issue 3: Lack of Analgesic Effect at Non-Sedating Doses
-
Question: I have lowered the dose of this compound to a point where I don't see sedation, but now I am not observing a significant analgesic effect. What are my options?
-
Answer:
-
Re-evaluate the Therapeutic Window: It's possible that for your specific assay and animal model, the therapeutic and sedative doses of (-)-U-50488 are very close. A careful, multi-dose study is necessary to precisely define this window.
-
Sensitive Analgesia Assay: Ensure you are using a sufficiently sensitive assay to detect analgesia. The tail-flick and hot-plate tests are standard for thermal pain.[8]
-
Consider Biased Agonists: If separating analgesia from sedation is critical for your research, you might consider exploring newer, G-protein biased KOR agonists that are designed to have a wider therapeutic window.
-
Data Presentation
Table 1: Dose-Response Data for this compound in Mice
This table summarizes representative data from different studies to illustrate the relationship between the dose of (-)-U-50488, its analgesic effects, and its impact on locomotor activity (an indicator of sedation).
| Dose (mg/kg, i.p.) | Analgesic Effect (Tail-Flick Latency in seconds)[6] | Locomotor Activity (Effect on Motility)[3] |
| 1.25 | - | Increased |
| 2.0 | ~2.5 | - |
| 2.5 | - | Increased |
| 5.0 | ~5.4 | Reduced |
| 10.0 | ~7.0 | Reduced |
| 25.0 | ~8.0 | Significantly Reduced |
Note: Data is compiled from multiple sources and should be used as a guideline. Optimal doses should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Assessment of Sedation using the Open Field Test
This protocol is designed to quantify the sedative effects of this compound by measuring changes in spontaneous locomotor activity.
-
Apparatus: An open field arena (e.g., a 40 cm x 40 cm x 30 cm clear acrylic box) equipped with an automated activity monitoring system (e.g., infrared beams) or a video tracking system.
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Activity: On the day before drug administration, place each mouse in the center of the open field arena and record its locomotor activity (total distance traveled, rearing frequency, etc.) for a set period (e.g., 30 minutes) to establish a baseline.
-
Drug Administration: On the test day, administer this compound or vehicle control at the desired dose and route.
-
Post-Drug Activity: At a predetermined time after injection (e.g., 30 minutes), place the mouse in the open field arena and record its activity for the same duration as the baseline measurement.
-
-
Data Analysis: Compare the locomotor activity parameters (e.g., total distance traveled) after drug administration to the baseline activity. A significant decrease in activity is indicative of sedation.
Protocol 2: Assessment of Analgesia using the Hot Plate Test
This protocol measures the analgesic effect of this compound by quantifying the latency to a thermal pain response.
-
Apparatus: A hot plate apparatus with a precisely controlled surface temperature and a transparent cylinder to confine the mouse.
-
Procedure:
-
Apparatus Setup: Set the hot plate surface to a constant, non-injurious temperature (e.g., 55°C).
-
Baseline Latency: Place the mouse on the hot plate within the cylinder and start a timer. Record the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test to measure the post-treatment latency.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Mandatory Visualizations
Caption: KOR Signaling Pathways.
Caption: Dose Optimization Workflow.
References
- 1. Roles of mu, delta and kappa opioid receptors in spinal and supraspinal mediation of gastrointestinal transit effects and hot-plate analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrestin-mediated activation of p38 MAPK: molecular mechanisms and behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting inconsistent results with (-)-U-50488 hydrochloride
Welcome to the technical support center for (-)-U-50488 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues that may arise during the handling, storage, and experimental use of this compound.
1. Why am I seeing inconsistent or weak effects of (-)-U-50488 in my in vitro/in vivo experiments?
Inconsistent effects can stem from several factors, from compound preparation to experimental design. Here’s a checklist to troubleshoot this issue:
-
Compound Integrity and Preparation:
-
Storage: Ensure the compound has been stored correctly at -20°C in a tightly sealed container to prevent degradation.[1]
-
Solubility: this compound has good solubility in water (up to 20 mM) and DMSO (up to 100 mM). For aqueous solutions, sonication may be needed to fully dissolve the compound.[1] Always prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.
-
pH of Solution: Ensure the pH of your final solution is compatible with your experimental system, as pH can influence compound stability and activity.
-
Purity and Stereoisomer: Confirm you are using the (-)-enantiomer, which is the more active form compared to the (+)-enantiomer or the racemic mixture.
-
-
Experimental System:
-
Receptor Expression: Verify the expression levels of kappa-opioid receptors in your cell line or tissue of interest. Low receptor density will result in a weaker response.
-
Cell Health: Ensure your cells are healthy and within a low passage number, as cellular stress or senescence can alter signaling responses.
-
Timing of Administration: The timing of U-50488 administration relative to other treatments can dramatically alter the outcome. For example, in behavioral studies, administering U-50488 60 minutes before cocaine potentiates conditioned place preference, while administration 15 minutes before suppresses it.[2]
-
2. I am observing effects that don't seem to be mediated by the kappa-opioid receptor. What could be the cause?
At higher concentrations, (-)-U-50488 can exhibit off-target effects. It is crucial to determine the optimal concentration range for your specific assay to ensure KOR selectivity.
-
Off-Target Ion Channel Activity: U-50488 has been shown to block sodium (Na+) and calcium (Ca2+) channels, particularly at micromolar concentrations.[3][4][5][6] These effects are often independent of G-protein signaling and are not blocked by KOR antagonists.[3][4]
-
Troubleshooting Off-Target Effects:
-
Dose-Response Curve: Perform a thorough dose-response curve to identify the concentration range where the effect is KOR-mediated.
-
Use of Antagonists: Include a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), in your experimental design. If the observed effect is blocked by nor-BNI, it is likely KOR-mediated.[2][8]
-
Compare with Other KOR Agonists: Use a structurally different KOR agonist to confirm that the observed effect is a class effect of KOR activation and not specific to the chemical properties of U-50488.
-
3. How should I prepare this compound for in vivo administration?
Proper formulation is critical for achieving consistent results in animal studies.
-
Vehicle Selection: The choice of vehicle depends on the route of administration and the required concentration.
-
Aqueous Solutions: For intraperitoneal (i.p.) injections, saline can be used.[1]
-
Co-solvents: For higher concentrations or different routes, co-solvents may be necessary. Common vehicle formulations include:
-
-
Preparation and Handling:
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design.
Table 1: Physicochemical and Storage Properties
| Property | Value | Source |
| Molecular Weight | 405.79 g/mol | [5][9] |
| Formulation | C₁₉H₂₆Cl₂N₂O · HCl | [5][9] |
| Purity | ≥99% (HPLC) | [5][9] |
| Storage Temperature | -20°C | [1] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Source |
| Water | 20 mM (8.12 mg/mL) | |
| DMSO | 100 mM (40.58 mg/mL) |
Table 3: In Vitro and In Vivo Potency
| Assay | Species/Cell Line | Parameter | Value | Source |
| KOR Binding Affinity | Not Specified | Kd | 2.2 nM | [1] |
| MOR Binding Affinity | Not Specified | Kd | 430 nM | [1] |
| p38 MAPK Activation | AtT-20 cells | EC₅₀ | ~100 nM | [8] |
| Ca²⁺ Channel Inhibition | Rat DRG neurons | IC₅₀ | ~4 µM | [3] |
| Na⁺ Channel Block | Rat cardiac myocytes | ED₅₀ | ~15 µM | [4] |
| Conditioned Place Aversion | Mice | Effective Dose (s.c.) | 2 mg/kg | [10] |
| Antinociception (Tail-withdrawal) | Mice | Effective Dose (i.p.) | 5 mg/kg | [2] |
Experimental Protocols
1. Protocol for Assessing p38 MAPK Phosphorylation
This protocol describes the measurement of p38 MAPK phosphorylation in cell culture following treatment with (-)-U-50488.
-
Cell Culture: Plate cells (e.g., AtT-20 cells expressing KOR, or primary striatal astrocytes) at an appropriate density and allow them to adhere overnight.[8]
-
Starvation: Serum-starve the cells for at least 1 hour before treatment to reduce basal signaling activity.
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free media.
-
Treat the cells with (-)-U-50488 for a specified time (e.g., 15 minutes).[8] Include a vehicle control.
-
To confirm KOR-mediation, pre-treat a set of wells with a KOR antagonist like nor-BNI before adding U-50488.[8]
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.[8]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification:
2. Protocol for Conditioned Place Preference (CPP) in Mice
This protocol outlines a typical CPP experiment to assess the rewarding or aversive properties of (-)-U-50488.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Phases of the Experiment:
-
Pre-Conditioning (Day 1): Allow mice to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference.
-
Conditioning (Days 2-4):
-
On drug-pairing days, administer (-)-U-50488 (e.g., 2-5 mg/kg, i.p. or s.c.) and confine the mouse to one of the conditioning chambers for 30 minutes.[2][10]
-
On vehicle-pairing days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 5): Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber.
-
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant increase indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An electrophysiological basis for the antiarrhythmic actions of the kappa-opioid receptor agonist U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK and β-Arrestin 2 Mediate Functional Interactions between Endogenous μ-Opioid and α2A-Adrenergic Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
(-)-U-50488 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of (-)-U-50488 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to ensure its integrity and experimental reproducibility. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Table 1: Storage and Stability of Solid this compound
| Storage Condition | Duration | Stability |
| -20°C | ≥ 4 years | Stable[1] |
| Room Temperature | Short-term | Stable[2] |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Condition | Duration | Stability Notes |
| DMSO | -80°C | Up to 6 months | Sealed storage, away from moisture and light is recommended.[3][4] |
| DMSO | -20°C | Up to 1 month | Sealed storage, away from moisture and light is recommended.[3][4] |
| Water | -80°C | Up to 6 months | Use within 6 months.[3] |
| Water | -20°C | Up to 1 month | Use within 1 month.[3] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in both DMSO (up to 100 mM) and water (up to 20 mM). The choice of solvent will depend on the specific requirements of your experiment. For long-term storage, DMSO is a suitable solvent.
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation can sometimes occur when aqueous solutions are frozen and thawed. To redissolve the compound, you can gently warm the solution and use sonication. It is always recommended to visually inspect the solution for any particulate matter before use.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo administration, it is crucial to use a sterile, physiologically compatible vehicle. A common vehicle for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Solutions for in vivo use should be prepared fresh on the day of the experiment.
Q4: I am observing inconsistent results in my experiments. Could the stability of the compound be an issue?
A4: Inconsistent results can arise from several factors, including compound degradation. Ensure that you are following the recommended storage conditions for both the solid compound and your stock solutions. Avoid repeated freeze-thaw cycles by aliquoting your stock solutions. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Q5: Are there any known off-target effects of (-)-U-50488?
A5: While (-)-U-50488 is a highly selective kappa-opioid receptor agonist, some studies have reported that at higher concentrations, it can block Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons.[5] This is an important consideration when interpreting experimental data, especially at high compound concentrations.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Low or No Agonist Activity in In Vitro Functional Assays
-
Potential Cause: Compound degradation.
-
Solution: Verify that the compound has been stored correctly. Prepare fresh solutions from a new stock.
-
-
Potential Cause: Incorrect assay conditions.
-
Solution: Optimize assay parameters such as cell density, incubation time, and agonist concentration. Ensure that the assay buffer is compatible with the compound.
-
-
Potential Cause: Low receptor expression in the cell line.
-
Solution: Use a cell line with a higher expression of the kappa-opioid receptor or consider transient transfection to increase receptor expression.
-
-
Potential Cause: G-protein coupling inefficiency.
-
Solution: Ensure that the cell line expresses the appropriate G-protein subtype (Gi/o) for coupling to the kappa-opioid receptor.
-
Issue 2: High Background Signal in Receptor Binding Assays
-
Potential Cause: Non-specific binding of the radioligand.
-
Solution: Increase the number of wash steps after incubation. Consider using a filter plate that has been pre-treated to reduce non-specific binding. Optimize the concentration of the radioligand.
-
-
Potential Cause: High amount of protein used in the assay.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio.[6]
-
Issue 3: Variability in In Vivo Behavioral Readouts
-
Potential Cause: Improper solution preparation or administration.
-
Solution: Ensure the compound is fully dissolved in the vehicle. Use consistent administration routes and volumes. Prepare fresh solutions for each experiment.
-
-
Potential Cause: Animal-to-animal variability.
-
Solution: Increase the number of animals per group to account for biological variability. Ensure proper randomization and blinding of experimental groups.
-
-
Potential Cause: Tolerance development with repeated administration.
-
Solution: Be aware that tolerance to the effects of (-)-U-50488 can develop with repeated dosing.[7] Design experiments accordingly, considering appropriate washout periods if necessary.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, for 1 mg of compound (MW: 405.79 g/mol ), add 246.4 µL of DMSO.
-
Vortex the solution until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: [³⁵S]GTPγS Binding Assay for Kappa-Opioid Receptor Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation.[8][9]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human kappa-opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (10-20 µg of protein per well)
-
GDP (10 µM final concentration)
-
This compound at various concentrations
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the Kappa-Opioid Receptor (KOR) upon activation by (-)-U-50488.
Troubleshooting Workflow for Low Agonist Activity
Caption: A stepwise workflow for troubleshooting low or no agonist activity in experiments.
Decision Tree for Proper Storage of this compound
Caption: A decision tree to guide the proper storage of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Support Center: Managing Dysphoric Effects of U-50488 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the dysphoric effects of the selective kappa-opioid receptor (KOR) agonist, U-50488, in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to specific problems that may arise during your research with U-50488.
Conditioned Place Aversion (CPA) Assay
Q1: My animals are not showing a conditioned place aversion to U-50488. What could be the issue?
A1: Several factors could contribute to the lack of a conditioned place aversion (CPA). Consider the following troubleshooting steps:
-
Dose of U-50488: Ensure you are using an appropriate dose to induce aversion. Doses can vary between species and even strains. For instance, in male California mice, a dose of 10 mg/kg of U-50488 was shown to induce CPA, while lower doses of 2 mg/kg and 5 mg/kg did not produce a significant effect.[1] In other mouse studies, 5 mg/kg has been sufficient to produce CPA.[2]
-
Conditioning Protocol: The timing and duration of conditioning sessions are critical. A typical protocol involves multiple conditioning sessions where the animal is confined to a specific chamber after receiving U-50488. For example, one protocol involves injecting mice with U-50488 and confining them to the drug-paired chamber for 30 minutes, with conditioning repeated over several days.[3]
-
Apparatus and Cues: The design of your CPA apparatus and the distinctiveness of the environmental cues are important. If the cues for the different chambers are not salient enough, the animal may not form a strong association.
-
Habituation: Ensure adequate habituation to the apparatus before conditioning begins. This reduces novelty-induced behaviors that could interfere with conditioning.
-
Sex Differences: Be aware of potential sex differences. Female rodents may be less sensitive to the aversive effects of U-50488 than males.[4]
Q2: I am observing high variability in my CPA results. How can I reduce this?
A2: High variability is a common challenge in behavioral neuroscience. To improve the consistency of your CPA data, consider these points:
-
Animal Handling: Consistent and gentle handling of the animals is crucial to minimize stress, which can impact behavioral outcomes.
-
Environmental Controls: Maintain a consistent environment (e.g., lighting, temperature, noise levels) throughout the experiment.
-
Counterbalancing: Properly counterbalance the drug-paired and vehicle-paired chambers to avoid any inherent chamber bias in your results.
-
Group Size: Ensure an adequate number of animals per group to achieve sufficient statistical power.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unintentional bias.
Intracranial Self-Stimulation (ICSS) Assay
Q3: U-50488 is not producing a depressive-like effect (i.e., an increase in ICSS thresholds) in my study. Why might this be?
A3: The absence of a U-50488-induced increase in intracranial self-stimulation (ICSS) thresholds can be due to several factors:
-
Dose-Response: Ensure you are using a dose range that is known to produce depressive-like effects. In rats, U-50488 has been shown to dose-dependently increase ICSS thresholds in the range of 1-5.6 mg/kg.[1]
-
Electrode Placement: The precise placement of the stimulating electrode in the medial forebrain bundle is critical for obtaining robust ICSS behavior. Verify the electrode placement histologically at the end of the study.
-
Training: Animals must be well-trained and show stable baseline ICSS responding before drug testing begins.
-
Species and Strain Differences: The effects of U-50488 on ICSS can vary between species. While rats consistently show a depression of brain stimulation reward, results in mice have been less conclusive.[3]
Q4: How can I mitigate the motor-impairing effects of U-50488 that may confound my ICSS data?
A4: U-50488 can decrease motor activity, which could be misinterpreted as a depressive-like effect. To address this:
-
Dose Selection: Use the lowest effective dose that produces an increase in ICSS thresholds without causing significant motor impairment. Lower doses of U-50488 have been shown to increase motor activity, while higher, analgesic doses reduce it.[5]
-
Control Measures: Include control groups that are assessed for locomotor activity to dissociate the anhedonic from the motor-impairing effects of the drug.
-
Data Analysis: Analyze both the threshold for reinforcement and the maximal response rate. A selective increase in the threshold without a significant change in the maximal rate is more indicative of an anhedonic effect.
Pharmacological Interventions
Q5: I want to block the dysphoric effects of U-50488. What antagonists can I use and at what doses?
A5: The most effective way to block U-50488-induced dysphoria is by using a selective KOR antagonist.
-
Norbinaltorphimine (nor-BNI): This is a long-acting and selective KOR antagonist. A dose of 10 mg/kg of nor-BNI has been shown to block the potentiation of cocaine-conditioned place preference by U-50488.[2]
Q6: Are there any other compounds that can modulate the dysphoric effects of U-50488?
A6: While KOR antagonists are the most direct approach, other compounds may also be of interest:
-
Antidepressants: Some antidepressants may interact with the kappa opioid system. For example, buprenorphine, which has KOR antagonist properties, can mitigate stress-like reductions in dopamine transmission following U-50488 administration.[7]
Data Presentation
The following tables summarize quantitative data on the effects of U-50488 and its modulation by KOR antagonists.
Table 1: U-50488 Doses for Inducing Conditioned Place Aversion (CPA)
| Animal Model | U-50488 Dose (mg/kg) | Outcome | Reference |
| Male California Mice | 10 | Significant CPA | [1] |
| Male California Mice | 2, 5 | No significant CPA | [1] |
| Female California Mice | 2.5 | Significant CPA | [1] |
| Female California Mice | 10 | Conditioned Place Preference | [1] |
| Mice | 5 | Significant CPA | [2] |
Table 2: KOR Antagonist Doses for Blocking U-50488 Effects
| Antagonist | Animal Model | Antagonist Dose (mg/kg) | U-50488 Dose (mg/kg) | Effect | Reference |
| Norbinaltorphimine (nor-BNI) | Mice | 10 | 5 | Blocked potentiation of cocaine-CPP | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Conditioned Place Aversion (CPA) Protocol
This protocol is adapted from studies investigating the aversive effects of U-50488 in mice.[3]
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller central chamber.
-
Habituation (Day 1): Allow mice to freely explore all three chambers of the apparatus for a predetermined period (e.g., 15-30 minutes) to establish baseline preference.
-
Conditioning (Days 2-4):
-
Morning Session: Administer a vehicle injection (e.g., saline) and confine the mouse to one of the outer chambers for 30 minutes.
-
Afternoon Session: Administer U-50488 (e.g., 5-10 mg/kg, i.p.) and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Test Day (Day 5): Place the mouse in the central chamber with free access to all chambers and record the time spent in each chamber for 15-30 minutes.
-
Data Analysis: A significant decrease in the time spent in the U-50488-paired chamber compared to the vehicle-paired chamber indicates a conditioned place aversion.
Intracranial Self-Stimulation (ICSS) Protocol
This protocol is based on studies examining the effects of U-50488 on brain reward function in rats.[1]
-
Surgery: Surgically implant a stimulating electrode into the medial forebrain bundle (MFB) of the rat brain under anesthesia.
-
Training: Train the rats to press a lever to receive electrical stimulation. The frequency of the stimulation is typically varied to determine the threshold at which the animal will reliably respond.
-
Baseline Determination: Once stable responding is achieved, determine the baseline ICSS thresholds for each animal.
-
Drug Testing:
-
Administer U-50488 (e.g., 1-5.6 mg/kg, i.p.) or vehicle.
-
Place the rat in the ICSS chamber and record the responding for a set period (e.g., 60 minutes).
-
-
Data Analysis: An increase in the stimulation frequency required to maintain responding (i.e., an increase in the ICSS threshold) is interpreted as a depressive-like or anhedonic effect.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomed.cas.cz [biomed.cas.cz]
Technical Support Center: (-)-U-50488 Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-U-50488 hydrochloride. The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] The KOR is a G-protein coupled receptor, and its activation by (-)-U-50488 typically leads to the inhibition of adenylyl cyclase activity, reducing intracellular cAMP levels.[3] It can also modulate ion channels, such as inhibiting voltage-gated calcium channels.[1][4][5]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro: In cellular assays, (-)-U-50488 can inhibit the release of neurotransmitters like calcitonin gene-related peptide (CGRP) and dopamine.[3][6] It has also been shown to enhance contraction in isolated rabbit vas deferens.[1]
-
In Vivo: In animal models, (-)-U-50488 exhibits analgesic (pain-relieving), diuretic (increased urine production), and antitussive (cough-suppressing) effects.[2][7] It can also induce sedation and depressive-like behaviors at higher doses.[1][7]
Q3: Are there known factors that can influence the response to this compound?
Yes, several factors can modulate the effects of (-)-U-50488. For instance, pretreatment with bradykinin has been shown to be necessary for U-50488 to inhibit adenylyl cyclase and CGRP release in peripheral sensory neurons.[3] Additionally, sex differences have been observed in rats, with males showing greater sensitivity to the depressive-like effects.[1] The specific Gα subunit coupled to the KOR can also affect the potency and efficacy of the drug.[8]
Troubleshooting Guide
Q4: My dose-response curve is flat, showing no effect of (-)-U-50488. What are the potential causes?
-
Inappropriate Concentration Range: You may be testing a concentration range that is too low. Refer to the data tables below for typical effective concentrations in various assays.
-
Receptor Expression: The cells or tissue preparation you are using may not express the kappa-opioid receptor (KOR). It is crucial to confirm KOR expression in your experimental system.
-
Need for Priming Agent: In some systems, such as peripheral sensory neurons, a priming agent like bradykinin may be required to observe the inhibitory effects of U-50488 on certain signaling pathways.[3]
-
Compound Degradation: Ensure the this compound solution is freshly prepared and has been stored correctly to prevent degradation. Stock solutions are typically stored at -20°C or -80°C.[9]
Q5: The dose-response curve has a very shallow slope (Hill slope significantly less than 1). What could this indicate?
A shallow slope can suggest multiple binding sites with different affinities, negative cooperativity, or complex downstream signaling cascades. It could also be an artifact of the assay conditions. Consider the following:
-
Assay Window: Your assay may not be sensitive enough to detect the full range of the biological response.
-
Off-Target Effects: At higher concentrations, (-)-U-50488 may have off-target effects, such as blocking Na+ channels, which could interfere with the primary response.[10]
-
Data Analysis: Ensure you are using an appropriate non-linear regression model for your data analysis.
Q6: I am observing a biphasic (U-shaped) dose-response curve. Is this expected?
A biphasic response is not typically reported for the primary KOR-mediated effects of (-)-U-50488. However, it could arise from:
-
Receptor Desensitization/Down-regulation: Prolonged exposure to high concentrations of (-)-U-50488 can lead to desensitization and down-regulation of the KOR, which could result in a diminished response at the upper end of your dose range.
-
Activation of Opposing Signaling Pathways: At higher concentrations, the compound might engage secondary signaling pathways that counteract the primary effect.
-
Off-Target Effects: As mentioned, off-target effects at higher concentrations could produce a response that opposes the KOR-mediated effect.
Q7: There is high variability between my replicate experiments. How can I improve consistency?
-
Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent across all experiments.
-
Compound Preparation: Prepare fresh dilutions of (-)-U-50488 from a validated stock solution for each experiment. Inconsistent serial dilutions can be a major source of variability.
-
Control for Biological Variables: Be aware of potential biological variables that can influence the response, such as sex differences in animal studies.[1]
-
Assay Quality Control: Include positive and negative controls in every experiment to monitor the health and responsiveness of your experimental system.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Species/Cell Line | Measured Effect | IC50 / EC50 / Kd | Reference |
| Ca2+ Channel Inhibition | Rat DRG Neurons | Inhibition of Ca2+ channel currents | IC50: 4.32 μM | [4] |
| Receptor Binding | N/A | Kappa-opioid receptor (KOR) | Kd: 2.2 nM | [9] |
| Receptor Binding | N/A | Mu-opioid receptor (MOR) | Kd: 430 nM | [9] |
| Contraction Assay | Rabbit Vas Deferens | Enhancement of electrically induced contraction | IC50: 26.5 nM | [1] |
| G-protein Activity | CHO cells expressing human KOR | Inhibition of forskolin-induced cAMP | N/A | [11] |
| β-arrestin2 Recruitment | CHO cells expressing human KOR | Recruitment of β-arrestin2 | N/A | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Measured Effect | ED50 | Reference |
| Mice | Motor impairment | 15.3 mg/kg | [1] |
| Mice | Analgesia (tail-withdrawal) | 7.6 mg/kg | [11] |
Experimental Protocols
Protocol: Generating an In Vitro Dose-Response Curve for this compound in a cAMP Assay
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR) in appropriate growth medium.
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[12]
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Add the various concentrations of (-)-U-50488 to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for another set period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE).
-
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone).
-
Plot the normalized response against the logarithm of the (-)-U-50488 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Hill slope.
-
Visualizations
References
- 1. This compound | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | Kappa Opioid Receptor Agonists: R&D Systems [rndsystems.com]
U-50488 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with U-50488, a selective kappa-opioid receptor (KOR) agonist. This guide addresses common issues related to the impact of the route of administration on U-50488 efficacy, offering troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for U-50488?
A1: U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4] Its effects are primarily mediated through the activation of KORs, which are G-protein coupled receptors.[5] At higher concentrations, U-50488 can also directly block calcium channels in a voltage-independent manner, contributing to its overall pharmacological profile.[6][7][8]
Q2: How does the route of administration impact the onset and duration of U-50488's effects?
A2: The route of administration significantly affects the pharmacokinetics of U-50488, influencing its absorption, distribution, metabolism, and excretion. While direct comparative studies for U-50488 are limited, general pharmacokinetic principles apply:
-
Intravenous (IV): This route provides the most rapid onset of action as the drug is introduced directly into the systemic circulation, bypassing absorption barriers. Bioavailability is 100%.[9] The peak plasma concentration (Cmax) is typically highest with IV administration, and the effects are often of shorter duration compared to other routes.
-
Intraperitoneal (IP): Commonly used in preclinical research, IP administration offers rapid absorption into the portal circulation. The onset of action is generally slower than IV but faster than subcutaneous or oral routes.
-
Subcutaneous (SC): This route involves injection into the fatty tissue beneath the skin, leading to slower and more sustained absorption compared to IV or IP. This can result in a longer duration of action and is often used to achieve more stable plasma concentrations over time.
-
Oral (PO): Oral administration is subject to first-pass metabolism in the gut and liver, which can significantly reduce the bioavailability of the drug.[9] The onset of action is the slowest of these routes, and a higher dose may be required to achieve the desired effect compared to parenteral routes. A pharmacokinetic study in mice after oral administration of a U-50488 enantiomer (150 mg/kg) showed peak blood levels within one hour.[6]
Q3: I am not observing the expected analgesic effect with U-50488. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key considerations include the route of administration, dosage, and the specific pain model being used. U-50488 has been shown to be more effective in visceral and inflammatory pain models compared to acute thermal pain models like the tail-flick test.
Q4: Are there known sex differences in the response to U-50488?
A4: Based on available research, significant sex differences in the behavioral effects of U-50488 have not been consistently reported. For example, one study found no sex differences in the depression of intracranial self-stimulation (ICSS) in rats following intraperitoneal administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy / Lower than Expected Potency | Inappropriate Route of Administration: The chosen route may not be optimal for the experimental paradigm. | For rapid, potent effects, consider IV or IP administration. For sustained effects, SC may be more appropriate. Be aware that oral administration will likely require higher doses due to lower bioavailability. |
| Incorrect Dosage: The dose may be too low to elicit a significant response. | Review the literature for typical dose ranges for your chosen route and experimental model. Perform a dose-response study to determine the optimal dose for your specific conditions. | |
| First-Pass Metabolism (Oral Administration): A significant portion of the drug may be metabolized before reaching systemic circulation. | Consider a parenteral route of administration (IV, IP, SC) to bypass first-pass metabolism. If oral administration is necessary, a higher dose will likely be required. | |
| Pain Model Specificity: U-50488's analgesic effects can vary depending on the type of pain stimulus. | U-50488 is generally more effective in models of visceral and inflammatory pain. Its efficacy in acute thermal nociception (e.g., tail-flick test) can be limited. | |
| High Variability in Results | Inconsistent Administration Technique: Variations in injection depth (SC, IP) or gavage technique (oral) can lead to variable absorption. | Ensure all personnel are thoroughly trained and follow standardized administration protocols. For oral gavage, verify proper placement to avoid accidental administration into the trachea. |
| Vehicle Effects: The vehicle used to dissolve U-50488 may have its own biological effects or affect drug solubility and absorption. | Use a well-documented and inert vehicle. Ensure U-50488 is fully dissolved before administration. Run a vehicle-only control group in your experiments. | |
| Unexpected Side Effects (e.g., sedation, motor impairment) | High Peak Plasma Concentrations: Rapid absorption, particularly with IV administration, can lead to high Cmax and increased side effects. | Consider a slower route of administration (e.g., SC) or a continuous infusion protocol to maintain more stable plasma concentrations and potentially reduce peak-dose related side effects. |
| Dose is too High: The observed side effects may be a result of a high dose. | Reduce the dose and perform a dose-response study to find a dose that provides the desired efficacy with minimal side effects. |
Quantitative Data Summary
While direct comparative pharmacokinetic data for U-50488 across different routes is scarce, the following table summarizes typical dose ranges reported in the literature for various routes and their general pharmacokinetic characteristics.
| Route of Administration | Typical Dose Range (Rodents) | Bioavailability | Onset of Action | Peak Effect (Tmax) | Duration of Action |
| Intravenous (IV) | 0.1 - 5 mg/kg | 100% | Very Rapid (seconds to minutes) | Shortest | Shortest |
| Intraperitoneal (IP) | 1 - 30 mg/kg[10] | High (but less than 100%) | Rapid (minutes) | Short to Intermediate | Intermediate |
| Subcutaneous (SC) | 5 - 20 mg/kg | High (but less than 100%) | Slower (minutes to hours) | Longer | Longest |
| Oral (PO) | 10 - 150 mg/kg[6] | Low to Moderate | Slowest (30 minutes to over an hour) | Longest | Variable |
| Intracerebroventricular (i.c.v.) | 1 - 100 µg[11] | N/A (Direct CNS) | Very Rapid | Short | Short |
Disclaimer: These values are approximate and can vary significantly based on the animal model, specific experimental conditions, and the endpoint being measured. Researchers should always perform their own dose-response studies.
Experimental Protocols
Below are detailed methodologies for common routes of administration of U-50488 in rodents.
Intravenous (IV) Administration (Rat Tail Vein)
-
Materials: U-50488 solution, sterile saline or other appropriate vehicle, 27-30 gauge needle with syringe, rat restrainer, heat lamp.
-
Procedure:
-
Prepare the U-50488 solution in a sterile vehicle. The final injection volume should typically be 1-5 ml/kg.
-
Warm the rat's tail using a heat lamp to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm placement by observing a small flash of blood in the needle hub.
-
Slowly inject the U-50488 solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Intraperitoneal (IP) Administration (Mouse)
-
Materials: U-50488 solution, sterile vehicle, 25-27 gauge needle with syringe.
-
Procedure:
-
Prepare the U-50488 solution. The typical injection volume for a mouse is 10 ml/kg.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Subcutaneous (SC) Administration (Rat)
-
Materials: U-50488 solution, sterile vehicle, 23-25 gauge needle with syringe.
-
Procedure:
-
Prepare the U-50488 solution. Injection volumes can range from 1-5 ml/kg.
-
Gently restrain the rat.
-
Lift a fold of skin over the dorsal midline (scruff).
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which should flow easily. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the rat to its cage and monitor.
-
Oral Gavage (Mouse)
-
Materials: U-50488 solution, sterile vehicle, 20-22 gauge ball-tipped gavage needle, syringe.
-
Procedure:
-
Prepare the U-50488 solution. The maximum recommended gavage volume for a mouse is 10 ml/kg.[1][12]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[13]
-
Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly and smoothly.
-
Withdraw the needle gently in the same line as insertion.
-
Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[13]
-
Visualizations
Signaling Pathway of U-50488 at the Kappa-Opioid Receptor
Caption: G-protein dependent signaling pathway of U-50488.
Experimental Workflow for Assessing U-50488 Efficacy
Caption: General experimental workflow for evaluating U-50488 efficacy.
Logical Relationship of Route of Administration to Pharmacokinetic Profile
Caption: Impact of administration route on key pharmacokinetic parameters.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. partone.litfl.com [partone.litfl.com]
- 10. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Minimizing U-50488-Induced Motor Impairment in Behavioral Tests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address motor impairment issues encountered during behavioral experiments involving the kappa-opioid receptor (KOR) agonist, U-50488.
Frequently Asked Questions (FAQs)
Q1: What are the common motor impairments observed with U-50488 administration in rodents?
A1: U-50488, a selective KOR agonist, can induce several motor impairments in rodents, which may confound the results of behavioral tests. The most commonly reported side effects include sedation, motor incoordination, ataxia (loss of full control of bodily movements), and a reduction in grip strength.[1][2] These effects are typically dose-dependent.[3]
Q2: At what doses does U-50488 typically cause motor impairment?
A2: The dose of U-50488 that induces motor impairment can vary depending on the rodent species, strain, and the specific behavioral test being used. However, studies in mice have shown that higher doses, often in the analgesic range, are more likely to cause motor deficits. For instance, doses of 5.0 mg/kg and 10 mg/kg have been shown to significantly reduce motor coordination and grip strength.[1][4] In contrast, lower, subanalgesic doses (e.g., 1.25 and 2.5 mg/kg) may even cause a temporary increase in motor activity before the onset of sedative effects.[3]
Q3: How can I minimize U-50488-induced motor impairment in my behavioral experiments?
A3: Minimizing motor impairment is crucial for obtaining valid behavioral data. Here are several strategies:
-
Dose Optimization: Conduct a dose-response study to identify the lowest effective dose of U-50488 for your desired central effect (e.g., analgesia, anti-pruritic) that produces the minimal motor side effects.
-
Time-Course Analysis: Characterize the time course of both the desired effect and the motor impairment. It may be possible to conduct behavioral testing during a time window when the therapeutic effect is present, but motor impairment is less pronounced.[5]
-
Choice of Behavioral Assay: Select behavioral tests that are less sensitive to motor deficits or design experiments to control for them. For example, in the open field test, locomotor activity can be measured alongside anxiety-like behavior to differentiate sedation from anxiolysis.[6][7]
-
Habituation: Properly habituate animals to the testing apparatus and procedures to reduce novelty-induced stress, which can interact with drug effects.[4]
-
Consider Analogues: If significant motor impairment persists, consider using novel U-50488 analogues that have been developed to have fewer side effects. Some studies report that certain biased agonists show a better side effect profile.[1][8]
Q4: Are there any pharmacological interventions to counteract U-50488-induced motor deficits?
A4: Research into pharmacological agents that can specifically block the motor side effects of U-50488 without affecting its desired central actions is ongoing. While selective KOR antagonists like nor-binaltorphimine (nor-BNI) can reverse the effects of U-50488, they will also block its therapeutic effects.[3][9] The development of biased agonists that preferentially activate G-protein signaling over β-arrestin pathways was initially thought to be a promising strategy to reduce side effects like motor incoordination, but recent evidence suggests that G-protein bias is a poor predictor of a KOR agonist's side effect profile.[1][8]
Troubleshooting Guides
Issue 1: Animals appear sedated and show reduced activity in the open field test after U-50488 administration.
| Possible Cause | Troubleshooting Step |
| Dose of U-50488 is too high. | Reduce the dose of U-50488. Conduct a pilot study with a range of lower doses to find a concentration that produces the desired effect with less sedation. |
| Timing of the test coincides with peak sedative effects. | Adjust the timing of the behavioral test relative to the drug administration. Perform a time-course study to map the onset and duration of sedation versus the desired pharmacological effect. |
| Interaction with environmental stressors. | Ensure a quiet and controlled testing environment. Habituate the animals to the testing room and apparatus for several days before the experiment.[4] |
Issue 2: Animals show poor performance on the rotarod test, falling off quickly even at low speeds.
| Possible Cause | Troubleshooting Step |
| U-50488 is causing significant motor incoordination. | Lower the dose of U-50488. Even doses that do not cause obvious sedation can impair fine motor control.[1] |
| Reduced grip strength. | U-50488 can decrease grip strength, making it difficult for the animals to stay on the rotating rod.[1] Consider using a grip strength meter to quantify this effect separately. |
| Insufficient training or habituation. | Ensure all animals receive adequate training on the rotarod before the drug administration day. This establishes a stable baseline performance.[10][11][12] |
Quantitative Data Summary
Table 1: Effect of U-50488 and its Analogues on Motor Coordination in the Rotarod Test (Mice)
| Compound | Dose (mg/kg) | Latency to Fall (% of Baseline) | Species/Strain | Reference |
| Vehicle | - | ~100% | C57BL/6J | [1] |
| U-50488 | 7.6 | Significantly decreased | C57BL/6J | [1] |
| U-50488 | 10 | Significantly decreased | C57BL/6J | [1] |
| Compound 3 (analogue) | 0.5 | No significant effect | C57BL/6J | [1] |
| Compound 3 (analogue) | 1.0 | No significant effect | C57BL/6J | [1] |
Table 2: Effect of U-50488 on Locomotor Activity in the Open Field Test (Mice)
| Compound | Dose (mg/kg) | Distance Traveled (relative to vehicle) | Species/Strain | Reference |
| Vehicle | - | 100% | C57BL/6J | [1] |
| U-50488 | 5.0 | Significantly decreased | C57BL/6J | [1] |
| Compound 3 (analogue) | 0.3 | No significant effect | C57BL/6J | [1] |
Experimental Protocols
Rotarod Test for Motor Coordination
This protocol is adapted from established methods to assess motor coordination and balance in rodents.[10][11][12][13][14]
Objective: To evaluate the effect of U-50488 on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Rodent subjects (mice or rats)
-
U-50488 solution and vehicle control
-
Syringes and needles for injection
-
Timer
Procedure:
-
Habituation and Training (3-4 days prior to testing):
-
Habituate the animals to the testing room for at least 30-60 minutes before each session.[11][12][14]
-
Place each animal on the stationary rod for a brief period.
-
Begin training sessions by placing the animals on the rod rotating at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).[12][14]
-
Gradually increase the speed or use an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds) over subsequent training days.[10][12]
-
Conduct 2-3 trials per day with an inter-trial interval of at least 15 minutes.[11] The goal is to achieve a stable baseline performance before drug administration.
-
-
Testing Day:
-
Allow animals to acclimate to the testing room.
-
Administer U-50488 or vehicle control at the predetermined dose and route.
-
At the specified time post-injection, place the animal on the rotarod.
-
Begin the trial using the accelerating protocol established during training.
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and completing a full passive rotation.[12]
-
The maximum trial duration is typically 300 seconds.[10]
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval.
-
Clean the apparatus thoroughly between animals to remove any scent cues.[12][14]
-
Data Analysis:
-
The primary endpoint is the latency to fall.
-
Compare the mean latency to fall between the U-50488-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol is based on standard procedures for the open field test.[6][7][15]
Objective: To assess the effects of U-50488 on general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular arena with high walls)
-
Video tracking software and camera
-
Rodent subjects
-
U-50488 solution and vehicle control
-
Syringes and needles for injection
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the test to reduce stress.
-
-
Testing:
-
Administer U-50488 or vehicle control.
-
At the designated time after injection, gently place the animal in the center of the open field arena.[15]
-
Allow the animal to explore the arena freely for a set period (e.g., 5-20 minutes).[15]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol or another appropriate cleaning agent between animals.[15]
-
Data Analysis:
-
Use video tracking software to analyze the recordings.
-
Locomotor Activity Measures:
-
Total distance traveled
-
Ambulatory time (time spent moving)
-
Average velocity
-
-
Anxiety-Like Behavior Measures:
-
Time spent in the center zone versus the periphery
-
Number of entries into the center zone
-
Thigmotaxis (wall-hugging behavior)
-
-
Compare the parameters between the drug-treated and vehicle-treated groups. It is important to assess locomotor activity to ensure that any observed changes in anxiety-like behavior are not simply a result of sedation.[7]
Visualizations
Caption: KOR signaling pathways activated by U-50488.
Caption: Workflow for assessing U-50488 motor effects.
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 2. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. researchgate.net [researchgate.net]
- 9. U-50488H, a selective kappa-opioid receptor agonist, improves carbon monoxide-induced delayed amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. Rotarod test [protocols.io]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
Validation & Comparative
A Head-to-Head Comparison of Kappa-Opioid Receptor Agonists: (-)-U-50488 Hydrochloride vs. Salvinorin A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two well-characterized kappa-opioid receptor (KOR) agonists: the synthetic arylacetamide, (-)-U-50488 hydrochloride, and the naturally occurring neoclerodane diterpene, Salvinorin A. This comparison is supported by experimental data from in vitro and in vivo studies.
(-)-U-50488 is a prototypical selective KOR agonist widely used in preclinical research, known for its analgesic properties but also associated with sedation and dysphoria.[1] Salvinorin A, the primary active compound in the plant Salvia divinorum, is a potent and selective KOR agonist with a unique non-nitrogenous structure.[2] It is known for its short-lasting but intense hallucinogenic effects in humans.[1] Understanding the comparative potency of these two compounds is crucial for research into the therapeutic potential and physiological roles of the kappa-opioid system.
Quantitative Comparison of Potency
The following table summarizes key pharmacological parameters for this compound and Salvinorin A from various in vitro and in vivo studies. These values provide a quantitative basis for comparing their affinity, potency, and efficacy at the kappa-opioid receptor.
| Parameter | This compound | Salvinorin A | Key Characteristics | Reference |
| Receptor Binding Affinity (Ki, nM) | ~1.2 | ~2.4 | Prototypical selective KOR agonist, widely used as a reference. | [1] |
| Functional Potency (EC50, nM) | ~10-50 (GTPγS) | ~1.05 (cAMP inhibition) | Potent full agonist. | [1] |
| In Vivo Analgesic Potency (ED50, mg/kg) | 6.28 (warm water tail-withdrawal) | More potent than U-50,488 | Produces robust analgesia in animal models. | [3] |
Signaling Pathways and Experimental Workflows
The activation of the kappa-opioid receptor by agonists like (-)-U-50488 and Salvinorin A initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for determining agonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[4]
-
Test Compounds: this compound and Salvinorin A.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific binding control: A high concentration of an unlabeled KOR agonist like U-69,593.[1]
-
Glass fiber filters and a cell harvester.[1]
-
Scintillation counter.[1]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[5]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[4]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[6]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.[6]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.[4]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the KOR upon agonist binding.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl₂, and EDTA, at pH 7.4.[7]
-
Test Compounds: this compound and Salvinorin A.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.[7]
-
Pre-incubation: Pre-incubate the plate to allow the compound to bind to the receptors.[8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.[8]
-
Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to the activated G-proteins.[8]
-
Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.[8]
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative In Vivo Potency Analysis: (-)-U-50488 Hydrochloride vs. Spiradoline
In the landscape of preclinical research focused on the kappa-opioid receptor (KOR) system, (-)-U-50488 hydrochloride and spiradoline serve as critical pharmacological tools. Both are selective KOR agonists, yet they exhibit distinct potency profiles in various in vivo models. This guide provides a comprehensive comparison of their in vivo efficacy, supported by experimental data, detailed methodologies, and a depiction of the underlying signaling pathway.
Data Presentation: In Vivo Potency Comparison
The relative in vivo potency of this compound and spiradoline has been evaluated across several domains, primarily focusing on their analgesic, locomotor, and diuretic effects.
Analgesic Potency:
Spiradoline consistently demonstrates significantly higher analgesic potency compared to (-)-U-50488.[1] Across a range of antinociceptive assays, spiradoline's potency has been reported to be, on average, 13 times greater than that of (-)-U-50488H, with the relative potency ranging from 4.7 to 23 times higher depending on the specific test.[1]
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration |
| Spiradoline | Hot Plate | Mouse | 0.46 | Not Specified |
| Tail-Pinch | Mouse | 0.26 | Not Specified | |
| Acetic Acid Writhing | Mouse | 0.20 | Not Specified | |
| Shock-Avoidance/Escape | Rat | 0.66 | Subcutaneous (SC) | |
| Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) | |
| (-)-U-50488 | Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) |
Effects on Locomotor Activity:
Both compounds generally suppress locomotor activity, which is consistent with their mechanism of inhibiting dopamine release.[2] However, (-)-U-50488 exhibits a more complex, bimodal effect.[2]
| Compound | Species | Dose | Effect on Locomotion | Notes |
| Spiradoline | Mice | Not Specified | Decrease | Decreased spontaneous locomotor activity.[2] |
| Mice | 30 mg/kg, i.p. | Decrease | Inhibited methamphetamine or morphine-induced locomotor activity.[2] | |
| Rats | 10 mg/kg | Decrease | Decreased locomotor activity when administered alone and blocked the progressive increase in locomotor activity produced by morphine.[2] | |
| (-)-U-50488H | Mice | Higher, analgesic doses | Decrease | Reduced rearing, motility, and locomotion in non-habituated mice.[2] |
| Mice | Lower, sub-analgesic doses (1.25 & 2.5 mg/kg) | Increase | Time-dependently increased motor activity in non-habituated animals.[2] | |
| Hamsters | 1 mg/kg | Increase | Elicited hyperactivity.[2] | |
| Hamsters | 10 mg/kg | Decrease | Elicited hypoactivity.[2] |
Diuretic Effects:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of (-)-U-50488 and spiradoline.
Hot Plate Test (Analgesia):
-
Objective: To assess the response to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal.[7][8][9]
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30-60 minutes.[7][9]
-
Observe the animal for nocifensive behaviors, such as paw licking or jumping.[7][8]
-
Record the latency (time) to the first nocifensive response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[1]
-
Administer the test compound (e.g., (-)-U-50488 or spiradoline) or vehicle.
-
At predetermined time points after administration, repeat the hot plate test to measure the post-treatment latency.
-
-
Data Analysis: The analgesic effect is often calculated as the percentage of the maximum possible effect (%MPE).
Acetic Acid-Induced Writhing Test (Analgesia):
-
Objective: To evaluate peripherally acting analgesics by observing the response to a chemical pain stimulus.[10][11]
-
Apparatus: An observation chamber for each animal.
-
Procedure:
-
Divide the animals (typically mice) into control, standard, and test groups.[10]
-
Administer the test compound, a standard analgesic (e.g., morphine), or vehicle via the desired route (e.g., subcutaneous or intraperitoneal).[10]
-
After a set pretreatment time, administer an intraperitoneal injection of acetic acid solution (e.g., 0.5-1%).[11]
-
Immediately place the animal in the observation chamber.
-
Count the number of writhes (abdominal constrictions, stretching of the hind limbs) over a specified period (e.g., 10-15 minutes).[10][11]
-
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the test groups compared to the control group.
Open Field Test (Locomotor Activity):
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.[12][13]
-
Apparatus: A square or circular arena, often equipped with infrared beams or an overhead video camera for automated tracking.[2][12]
-
Procedure:
-
Data Analysis: Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.[2]
Mandatory Visualization
Kappa-Opioid Receptor Signaling Pathway:
Both (-)-U-50488 and spiradoline exert their effects by acting as agonists at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1] The binding of these agonists initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release.
Caption: Kappa-opioid receptor signaling cascade.
Experimental Workflow for In Vivo Potency Assessment:
The following diagram illustrates a typical workflow for comparing the in vivo potency of (-)-U-50488 and spiradoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Behavioral Characterization of κ Opioid Receptor Agonist Spiradoline and Cannabinoid Receptor Agonist CP55940 Mixtures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. anilocus.com [anilocus.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validating (-)-U-50488 Hydrochloride Effects with Naloxone Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective kappa-opioid receptor (KOR) agonist, (-)-U-50488 hydrochloride, and the validation of these effects through antagonism by naloxone, a non-selective opioid receptor antagonist. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes the underlying molecular interactions and experimental workflows.
Introduction
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes including analgesia, sedation, and diuresis.[1] Its selectivity for the KOR over the mu-opioid receptor (MOR) makes it a valuable tool for elucidating the specific functions of the kappa-opioid system.[1] Naloxone is a non-selective opioid receptor antagonist with high affinity for mu, kappa, and delta-opioid receptors. It is widely used to reverse the effects of opioid agonists and is a critical tool for validating that the observed effects of a compound like (-)-U-50488 are indeed mediated by opioid receptors.
This guide will delve into the experimental data that substantiates the interaction between (-)-U-50488 and naloxone, providing a clear, data-driven comparison for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the effects of (-)-U-50488 and their reversal by naloxone.
Table 1: Receptor Binding Affinity
This table presents the binding affinities (Ki or Kd) of (-)-U-50488 and naloxone for the kappa-opioid receptor. Competition binding assays are used to determine these values, where the ability of the unlabeled ligand to displace a radiolabeled ligand from the receptor is measured.
| Compound | Receptor | Assay Type | Ki / Kd (nM) | Reference |
| (-)-U-50488 HCl | Kappa (κ) | Competition Binding | 0.2 | [1] |
| Mu (μ) | Competition Binding | 370 | [1] | |
| Naloxone | Kappa (κ) | Schild Analysis | 3.16 (KB) | [2] |
| Mu (μ) | Competition Binding | ~0.5 - 2.0 | ||
| Delta (δ) | Competition Binding | ~10 - 25 |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity. KB is the equilibrium dissociation constant for a competitive antagonist determined by Schild analysis.
Table 2: In Vitro Functional Assays
Functional assays measure the cellular response to receptor activation. For the Gi/o-coupled KOR, common assays include GTPγS binding and cAMP accumulation assays. This table illustrates how naloxone antagonizes the functional effects of (-)-U-50488.
| Assay | Agonist | Antagonist | Measured Parameter | Result | Reference |
| GTPγS Binding | (-)-U-50488 | Naloxone | EC50 of (-)-U-50488 | Rightward shift in the presence of naloxone | [3] |
| cAMP Accumulation | (-)-U-50488 | Naloxone | Inhibition of forskolin-stimulated cAMP | Naloxone blocks the inhibitory effect of (-)-U-50488 | [3] |
Note: EC50 is the concentration of an agonist that produces 50% of the maximal response. A rightward shift in the dose-response curve indicates competitive antagonism.
Table 3: In Vivo Behavioral Assays
In vivo studies in animal models are crucial for understanding the physiological effects of a compound. This table summarizes the antagonistic effect of naloxone on (-)-U-50488-induced behaviors.
| Animal Model | Behavioral Effect of (-)-U-50488 | Dose of (-)-U-50488 | Antagonist & Dose | Outcome | Reference |
| Mouse | Analgesia (Tail-flick test) | 10 mg/kg | Naloxone (1 mg/kg) | Significant reversal of analgesia | |
| Rat | Diuresis | 5 mg/kg | Naloxone (1 mg/kg) | Blockade of diuretic effect | |
| Monkey | Sedation | 0.1 - 1.0 mg/kg | Naloxone (0.1 mg/kg) | Reversal of sedative effects |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., (-)-U-50488 or naloxone).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (e.g., (-)-U-50488) in the presence of a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP. To test for antagonism, a fixed concentration of the antagonist (e.g., naloxone) is pre-incubated with the membranes before the addition of the agonist.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The data are plotted as specific binding versus agonist concentration, and the EC50 and maximal stimulation (Emax) are determined by non-linear regression.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Protocol:
-
Cell Culture: Whole cells expressing the kappa-opioid receptor are used.
-
Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Agonist/Antagonist Treatment: The cells are then incubated with varying concentrations of the agonist (e.g., (-)-U-50488) to measure the inhibition of forskolin-stimulated cAMP levels. For antagonism studies, cells are pre-incubated with the antagonist (e.g., naloxone) before the addition of the agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels, and the IC50 (for agonists) or the extent of blockade (for antagonists) is determined.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The experimental data presented in this guide unequivocally demonstrates that the pharmacological effects of this compound are mediated through the kappa-opioid receptor. The potent and competitive antagonism of these effects by naloxone serves as a critical validation. For researchers and drug development professionals, understanding this fundamental interaction is essential for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the kappa-opioid system. The provided protocols and visualizations serve as a valuable resource for designing and interpreting studies in this important area of pharmacology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist activity of naloxone benzoylhydrazone at recombinant and native opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance Between U-50488 and Other Kappa Opioid Receptor Agonists
This guide offers an objective comparison of the cross-tolerance profiles between the selective kappa opioid receptor (KOR) agonist U-50488 and other KOR agonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of KOR pharmacology.
Introduction to Kappa Opioid Receptors and Tolerance
The kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a key component of the endogenous opioid system.[1][2][3] Activation of KORs by agonists like the endogenous peptide dynorphin or synthetic compounds such as U-50488 can produce various physiological effects, including analgesia, diuresis, and sedation.[4] However, KOR activation is also associated with undesirable side effects like dysphoria and aversion, which has limited the clinical development of KOR agonists.[3][5]
Chronic administration of a KOR agonist can lead to tolerance, a phenomenon characterized by a diminished response to the drug, requiring higher doses to achieve the same effect. Cross-tolerance occurs when tolerance to one drug confers tolerance to another, which typically suggests a shared mechanism of action at the receptor level. Studying cross-tolerance between structurally distinct KOR agonists helps to elucidate the complexities of receptor adaptation and can inform the design of novel therapeutics with improved side-effect profiles.
KOR Signaling Pathways
KORs are primarily coupled to the inhibitory Gαi/o subunit of the G-protein complex.[1][6] Agonist binding initiates a cascade of intracellular events that mediate the receptor's physiological effects.
Canonical G-Protein Signaling:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with ion channels. This includes activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs), which generally leads to neuronal hyperpolarization and reduced neurotransmitter release.[1][6]
-
MAPK Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) cascades, including the p38, JNK, and ERK1/2 pathways.[1][5]
β-Arrestin Pathway:
-
Beyond G-protein signaling, KORs can also signal through a β-arrestin-dependent pathway. There is growing evidence that G-protein signaling primarily mediates the desired antinociceptive and anti-pruritic effects, while the β-arrestin-2 pathway is linked to the aversive and dysphoric side effects.[3] Ligands that are "biased" toward the G-protein pathway are a major focus of current drug development.
Experimental Evaluation of Cross-Tolerance
Cross-tolerance is typically investigated by first inducing tolerance to a primary agonist (e.g., U-50488) through chronic administration. Subsequently, the potency of a second, different KOR agonist is evaluated and compared to its potency in non-tolerant (control) animals. A significant rightward shift in the dose-response curve for the second agonist in tolerant animals indicates cross-tolerance.
Comparative Data on Cross-Tolerance
Studies have demonstrated varying degrees of cross-tolerance between U-50488 and other KOR agonists. While some agonists show complete cross-tolerance, suggesting they act through very similar mechanisms, others show a lack of cross-tolerance, which may imply actions at different receptor subtypes or engagement of distinct signaling pathways.
| Test Agonist | Species | Effect Measured | Chronic Treatment | Result | Finding |
| Bremazocine | Rat | Cardiac Function ([Ca2+]i) | 10⁻⁶ M U-50488 (24h, in vitro) | No Cross-Tolerance | The inhibitory effect of bremazocine was not attenuated in myocytes made tolerant to U-50488.[7] |
| Bremazocine | Mouse | Antinociception | 30 nmol bremazocine (i.c.v., 3 days) | No Cross-Tolerance to U-69,593 | In bremazocine-tolerant mice, the dose-response for U-69,593 (another KOR agonist) was unaltered.[8] |
| Salvinorin A | Rat | Drug Discrimination | N/A | Symmetric Cross-Generalization | Rats trained to discriminate U-50488 from saline generalized this response to Salvinorin A, and vice-versa, suggesting shared subjective effects.[9] |
| Morphine | Rat | Analgesia | Morphine Pellets (3-7 days) | No Cross-Tolerance | Chronic morphine administration, which induces tolerance to mu-opioid agonists, did not produce tolerance to the effects of U-50488.[10][11] |
| U-50488 | Rat | Intracranial Self-Stimulation | 5.6 mg/kg U-50488 (daily) | Partial Tolerance | Tolerance developed to the rate-decreasing effects of U-50488 but not to its effects on the reward threshold.[12][13] |
Note: The table highlights key findings. The absence of a direct quantitative comparison of ED50 shifts for U-50488 cross-tolerance in the search results prevents a more detailed numerical summary.
Detailed Experimental Protocols
A. Induction of Tolerance (In Vivo)
-
Animal Model: Male Sprague-Dawley rats are commonly used.[11][12]
-
Drug Administration: To induce tolerance to U-50488, the drug is administered repeatedly. A typical regimen involves daily or twice-daily intraperitoneal (i.p.) injections of U-50488 at doses ranging from 3.2 to 5.6 mg/kg over a period of several days to weeks.[12][13] Control animals receive equivalent injections of saline.
B. Assessment of Antinociception (Tail-Withdrawal Assay)
-
Procedure: The tail of a mouse or rat is immersed in a warm water bath, typically maintained at 50-55°C.[14]
-
Measurement: The latency, or time it takes for the animal to withdraw its tail from the water, is recorded. A longer latency indicates an analgesic effect.
-
Cut-off Time: A maximum immersion time (e.g., 15-20 seconds) is established to prevent tissue damage.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. The ED50 (the dose producing 50% of the maximal effect) is then calculated from the dose-response curve.
C. Drug Discrimination Studies
-
Procedure: Animals (e.g., rats) are trained to press one of two levers in an operant chamber to receive a food reward.[9]
-
Training: Before training sessions, they are injected with either a specific drug (e.g., U-50488 at 3.0 mg/kg, i.p.) or saline. They are rewarded only for pressing the correct lever associated with that injection (e.g., left lever for drug, right lever for saline).
-
Testing: Once trained, substitution tests are performed with a novel compound (e.g., Salvinorin A). The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs if the animal predominantly presses the drug-associated lever after receiving the test compound, indicating similar subjective effects.[9]
Conclusion
The study of cross-tolerance between U-50488 and other KOR agonists reveals a complex pharmacology. While agonists like Salvinorin A appear to share discriminative stimulus effects with U-50488, suggesting similar interoceptive cues, other agonists like bremazocine may not exhibit cross-tolerance in certain assays, hinting at the possibility of KOR subtypes or different signaling engagements.[7][8][9] The consistent lack of cross-tolerance between U-50488 and mu-opioid agonists like morphine strongly reinforces that their primary effects are mediated by distinct receptor systems.[4][10] These findings are critical for the ongoing development of KOR-targeted therapies, particularly in the quest for biased agonists that can provide therapeutic benefits without the associated negative side effects.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of U50488 and bremazocine on [Ca2+]i and cAMP in naive and tolerant rat ventricular myocytes: evidence of kappa opioid receptor multiplicity in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of cross-tolerance between U69,593 and bremazocine suggests kappa-opioid receptor multiplicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the discriminative stimulus effects of salvinorin A and its derivatives to U69,593 and U50,488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of U-50,488H, a kappa-opiate receptor agonist on tolerance to the analgesic and hyperthermic effects of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinities of U-50488 and U-69,593
In the landscape of opioid research, the selective kappa-opioid receptor (KOR) agonists U-50488 and U-69,593 are pivotal pharmacological tools. This guide provides a detailed comparison of their binding affinities for kappa (κ), mu (μ), and delta (δ) opioid receptors, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.
Overview of U-50488 and U-69,593
U-50488 was one of the first highly selective KOR agonists to be developed, setting a benchmark for research into the physiological roles of the kappa-opioid system.[1][2] U-69,593, a structural analog of U-50488, is also a potent and selective KOR agonist widely used as a reference compound in pharmacological studies.[3][4][5] Both compounds are instrumental in investigating the therapeutic potential of KOR agonists in conditions such as pain, addiction, and mood disorders.
Comparative Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for U-50488 and U-69,593 at the three main opioid receptor subtypes. It is important to note that absolute Ki values can vary between studies due to different experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |
| U-50488 | Kappa (κ) | 0.2 - 2.2 | Highly selective for KOR.[6][7] |
| Mu (μ) | 370 - 430 | Over 150-fold lower affinity for MOR compared to KOR.[6][8] | |
| Delta (δ) | >10,000 | Negligible affinity. | |
| U-69,593 | Kappa (κ) | ~10-18 | A standard for KOR selectivity.[3][9] |
| Mu (μ) | 3,300 | Very low affinity.[9] | |
| Delta (δ) | No specific binding reported in some studies. | Extremely low to no affinity. |
Note: The Ki values presented are compiled from multiple sources and should be considered as representative values. Direct comparison is best made from studies where both compounds were evaluated under identical conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., U-50488 or U-69,593) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).[7][10]
-
Radioligand: A high-affinity, selective radioligand for the target receptor. For KOR assays, [³H]U-69,593 is commonly used.[3][7][10] For MOR, [³H]DAMGO is a standard, and for DOR, [³H]naltrindole can be used.
-
Test Compounds: Unlabeled U-50488 and U-69,593.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[7][10]
-
Scintillation Counter: For measuring radioactivity.[7]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[3][7]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 20 µg of protein).[10]
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled selective ligand for the target receptor.[3][10]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[3][7][10]
-
Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7][10]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-69,593 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of (-)-U-50488 and its Enantiomer: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the functional differences between the kappa-opioid receptor (KOR) agonist, (-)-U-50488, and its enantiomer, (+)-U-50488. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the stereoselective pharmacology of this important research compound. All data is supported by referenced experimental findings.
Introduction to U-50488 and Stereoselectivity
U-50488 is a highly selective agonist for the kappa-opioid receptor, a G-protein coupled receptor implicated in analgesia, diuresis, mood regulation, and addiction. The pharmacological activity of the racemic mixture, (±)-U-50488, is almost exclusively attributed to the (-)-(1S,2S) enantiomer. This pronounced stereoselectivity underscores the precise structural requirements for ligand recognition and activation of the KOR.
Quantitative Comparison of Receptor Binding Affinity
The primary functional difference between the enantiomers of U-50488 lies in their affinity for the kappa-opioid receptor. The following table summarizes the binding affinities (Ki) of (-)-U-50488 and (+)-U-50488 for the three main opioid receptor subtypes (kappa, mu, and delta), as determined by radioligand binding assays in guinea pig brain membranes.
| Compound | Kappa (κ) Receptor Ki (nM) | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
| (-)-U-50488 | 0.89[1] | > 10,000 | > 10,000 |
| (+)-U-50488 | 299[1] | > 10,000 | > 10,000 |
Data from Rothman et al., 1989.[1] Lower Ki values indicate higher binding affinity.
As the data clearly indicates, (-)-U-50488 exhibits over 335-fold higher affinity for the kappa-opioid receptor than its (+)-enantiomer . Both enantiomers demonstrate negligible affinity for the mu and delta opioid receptors, highlighting the high selectivity of the U-50488 scaffold for the kappa receptor subtype.
Functional Implications of Stereoselectivity
The profound difference in binding affinity directly translates to a disparity in functional activity.
-
Kappa-Opioid Receptor Agonism: (-)-U-50488 is a potent full agonist at the KOR. Its high affinity allows it to effectively bind to and activate the receptor, initiating downstream intracellular signaling cascades. In contrast, the significantly lower affinity of (+)-U-50488 renders it a very weak agonist, with minimal to no functional activity at physiologically relevant concentrations.
-
In Vivo Effects: The stereoselective agonism observed in vitro is consistent with in vivo observations. The characteristic pharmacological effects of racemic U-50488, such as analgesia and diuresis, are mediated by the (-)-enantiomer.[2][3]
Signaling Pathway of (-)-U-50488
Activation of the kappa-opioid receptor by (-)-U-50488 triggers a canonical G-protein signaling pathway. The KOR is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gα subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[4][5][6]
Experimental Protocols
Radioligand Binding Assay
The following is a representative protocol for determining the binding affinity of ligands for the kappa-opioid receptor, based on methodologies used in foundational studies.
-
Materials:
-
Guinea pig brain membranes (source of KOR)
-
[3H]-U-69,593 (radioligand)
-
(-)-U-50488 and (+)-U-50488
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of guinea pig brain membranes in assay buffer.
-
In a series of tubes, add a fixed concentration of [3H]-U-69,593 and varying concentrations of the unlabeled competitor ligand ((-)-U-50488 or (+)-U-50488).
-
To determine non-specific binding, add a high concentration of an unlabeled KOR-selective ligand (e.g., unlabeled U-69,593).
-
Initiate the binding reaction by adding the membrane suspension.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon agonist binding.
-
Materials:
-
Cell membranes expressing KOR (e.g., from CHO-hKOR cells)
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
(-)-U-50488 and (+)-U-50488
-
Assay buffer (containing MgCl₂ and NaCl)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of the agonist ((-)-U-50488 or (+)-U-50488).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).[7][8][9]
-
Conclusion
The pharmacological activity of U-50488 is highly dependent on its stereochemistry. The (-)-enantiomer is a potent and selective kappa-opioid receptor agonist, while the (+)-enantiomer is largely inactive. This guide provides essential data and experimental context for researchers utilizing these compounds, emphasizing the importance of using the correct enantiomer to ensure the validity and reproducibility of experimental results.
References
- 1. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond [ouci.dntb.gov.ua]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of U-50488 and Bremazocine
A comprehensive guide for researchers on the distinct behavioral profiles of two prominent kappa-opioid receptor agonists, supported by experimental data and detailed protocols.
In the landscape of opioid research, the selective kappa-opioid receptor (KOR) agonists U-50488 and bremazocine have emerged as critical tools for investigating the role of the KOR system in a range of physiological and pathological processes. While both compounds target the same receptor, their nuanced pharmacological profiles give rise to distinct behavioral effects. This guide provides a detailed comparison of the behavioral sequelae of U-50488 and bremazocine administration, supported by quantitative data from preclinical studies. It is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific experimental needs and in understanding the translational implications of their findings.
Comparative Behavioral Profile: U-50488 vs. Bremazocine
The following table summarizes the key behavioral effects of U-50488 and bremazocine, drawing on data from various preclinical models. While both are potent KOR agonists, their differing selectivity and off-target activities contribute to variations in their effects on analgesia, sedation, motor function, and reward-related behaviors.
| Behavioral Effect | U-50488 | Bremazocine | Key Distinctions and Notes |
| Analgesia | Potent analgesic in thermal, pressure, and irritant pain models.[1] | Potent analgesic, reported to be three to four times more potent than morphine in hot plate and tail flick tests.[2][3] | Both are effective analgesics, with bremazocine often reported as having higher potency. |
| Receptor Selectivity | Highly selective for the kappa-opioid receptor.[1] | Predominantly a kappa-opioid receptor agonist, but also exhibits antagonist activity at mu-opioid receptors.[1] | U-50488's high selectivity makes it a more specific tool for studying KOR-mediated effects. Bremazocine's mu-antagonism can influence its overall behavioral profile. |
| Sedation | Induces significant, dose-dependent sedation.[1][4] | Induces sedation.[3] | Both compounds produce sedation, a common side effect of KOR agonists. |
| Motor Coordination | Can impair motor coordination, as measured by the rotarod test.[5] | Can impair motor coordination. | The degree of motor impairment can be dose-dependent and may be influenced by the sedative effects of both drugs. |
| Aversion/Reward | Consistently produces conditioned place aversion (CPA), indicating aversive or dysphoric properties.[6][7][8] | Induces dysphoria and psychotomimetic side effects, leading to conditioned place aversion in animal models.[2][3] | Both compounds are known for their aversive properties, which has limited their clinical development as analgesics. |
| Diuresis | Produces a marked diuretic effect by suppressing vasopressin levels.[1][9][10] | Induces a potent, dose-dependent diuretic response through central and peripheral mechanisms.[2][3][9][11] | Diuresis is a characteristic effect of KOR agonists, and both U-50488 and bremazocine are potent in this regard. |
| Respiratory Effects | Does not cause significant respiratory depression, a key advantage over mu-opioid agonists. | Devoid of significant respiratory depressant effects.[2][3] | The lack of respiratory depression is a major safety advantage of KOR agonists compared to traditional opioids. |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental paradigms discussed, the following diagrams have been generated.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties [pubmed.ncbi.nlm.nih.gov]
- 3. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Descripción: DIURETIC EFFECT OF BREMAZOCINE, A KAPPA-OPIOID WITH CENTRAL AND PERIPHERAL SITES OF ACTION :: Catálogo ODUCAL [bibliotecadigital.oducal.com]
Validating Kappa-Opioid Receptor Mediated Effects: A Comparative Analysis of U-50488 and its Antagonism by nor-Binaltorphimine
For researchers, scientists, and drug development professionals, understanding the specific mechanisms of kappa-opioid receptor (KOR) agonists and their antagonists is paramount for advancing therapeutic strategies for pain, addiction, and mood disorders. This guide provides a comprehensive comparison of the KOR agonist U-50488 and the validation of its effects using the selective, long-acting antagonist, nor-binaltorphimine (nor-BNI). The following sections present key experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows.
The selective KOR agonist U-50488 is a critical tool in elucidating the physiological roles of the kappa-opioid system. Its effects, which include analgesia, diuresis, and aversion, are mediated through the KOR.[1][2] Validation of these KOR-mediated effects is crucial and is typically achieved by demonstrating their reversal or blockade by a selective KOR antagonist. Nor-binaltorphimine (nor-BNI) is a potent and highly selective KOR antagonist with a remarkably long duration of action, making it an invaluable tool for such validation studies in vivo.[3][4]
Comparative Efficacy and Antagonism: Quantitative Data
The antagonistic relationship between nor-BNI and U-50488 has been quantified in various preclinical models. The data consistently demonstrates that pretreatment with nor-BNI effectively blocks the physiological and behavioral effects induced by U-50488.
Antinociceptive Effects
A key pharmacological effect of U-50488 is antinociception, often assessed using the warm-water tail-withdrawal assay. Nor-BNI has been shown to dose-dependently and with a prolonged duration of action, antagonize this effect.
| Species | U-50488 Dose | nor-BNI Dose (Route) | Outcome | Duration of Antagonism | Reference |
| Rhesus Monkeys | Dose-effect curve | 1.0 mg/kg (s.c.) | Rightward shift in U-50488 dose-effect curve | Up to 14 days | [5] |
| Rhesus Monkeys | Dose-effect curve | 3.2 mg/kg (s.c.) | Rightward shift in U-50488 dose-effect curve | Up to 21 days | [5] |
| Male C57BL/6 Mice | 10 mg/kg | 10 mg/kg (i.p.) | Full blockade of antinociceptive response | At least 24 hours | [6] |
| Male C57BL/6 Mice | 10 mg/kg | 1.0 or 0.5 mg/kg (daily for 5 days) | Complete blockade of antinociceptive effects | --- | [6][7] |
| Male C57BL/6 Mice | 10 mg/kg | 0.1 mg/kg (daily) | Complete blockade of antinociceptive effect | After 20-30 days | [6][7] |
| Ovariectomized Female Mice | 10 mg/kg | 0.1 mg/kg (daily for 30 days) | Complete blockade of U-50,488 analgesia | At least 1 week | [6] |
Diuretic Effects
U-50488 induces diuresis, an effect also mediated by central KORs. Studies in monkeys have shown that intracisternal administration of nor-BNI can block this effect for an extended period.
| Species | U-50488H Dose | nor-BNI Dose (Route) | Outcome | Duration of Antagonism | Reference |
| Monkeys | 0.18 mg/kg | 0.32 mg (intracisternal) | Significant blockade of diuresis | Approximately 20 weeks | [8] |
| Monkeys | 0.18 mg/kg | 0.32 mg (s.c.) | Not effective in blocking diuresis | --- | [8] |
Behavioral Effects
Nor-BNI also effectively reverses the behavioral effects of U-50488, such as its influence on cocaine choice and conditioned place preference.
| Species | U-50488 Dose | nor-BNI Dose (Route) | Behavioral Assay | Outcome | Reference |
| Rhesus Monkeys | 0.0032-0.1 mg/kg/h (i.v.) | 3.2 mg/kg (i.v.) | Concurrent choice between cocaine and food | Attenuated the U-50,488-induced increase in cocaine choice | [9] |
| KOR (+/+) Mice | 5 mg/kg | 10 mg/kg | Cocaine Conditioned Place Preference (CPP) | Prevented the U-50,488-induced potentiation of cocaine-CPP | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.
Warm-Water Tail-Withdrawal Assay
This assay is used to measure the antinociceptive effects of opioids.
-
Procedure: The distal portion of the subject's tail is immersed in warm water maintained at a constant temperature (e.g., 50°C or 55°C).[4][5]
-
Measurement: The latency to withdraw the tail from the water is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: U-50488 is administered at various doses to generate a dose-effect curve. For antagonism studies, nor-BNI is administered prior to U-50488 at specified time points.[5][6]
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated. Antagonism is demonstrated by a rightward shift in the U-50488 dose-effect curve.[6]
Diuresis Study in Monkeys
This protocol is designed to assess the diuretic effects of KOR agonists and their antagonism.
-
Subjects: Monkeys are housed in metabolism cages that allow for the collection of urine.[8]
-
Procedure: Urine output is collected for a baseline period (e.g., 3 hours) following vehicle administration.[8]
-
Drug Administration: U-50488H is administered intramuscularly (i.m.) at various doses. For antagonism studies, nor-BNI is administered, for example, via the intracisternal route.[8]
-
Measurement: Total urine volume is measured over a specified time period (e.g., 3 hours) post-drug administration.[8]
-
Data Analysis: The diuretic effect is quantified as the total urine output (ml/kg) over the collection period. Blockade by nor-BNI is determined by a significant reduction in U-50488H-induced diuresis.[8]
Cocaine vs. Food Choice Procedure in Rhesus Monkeys
This procedure assesses the reinforcing effects of drugs.
-
Subjects: Rhesus monkeys are trained to respond on a concurrent-choice schedule.[9]
-
Procedure: Monkeys can choose between receiving an injection of cocaine or a food pellet by pressing different levers.[9]
-
Drug Administration: U-50488 is administered via pseudo-continuous intravenous (i.v.) infusion. In antagonism studies, monkeys are pretreated with nor-BNI (i.v.).[9]
-
Measurement: The number of choices for cocaine versus food is recorded across a range of cocaine doses.[9]
-
Data Analysis: A cocaine-choice dose-effect curve is generated. An increase in cocaine choice is interpreted as an enhancement of its relative reinforcing effects. Attenuation of this effect by nor-BNI confirms KOR mediation.[9]
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental designs can aid in understanding the validation process.
KOR Signaling and nor-BNI's Mechanism of Action
Activation of the KOR by an agonist like U-50488 initiates intracellular signaling cascades. Nor-BNI, while a competitive antagonist at the receptor binding site, exhibits a long-lasting, non-competitive antagonism in vivo. This is thought to be due to its ability to disrupt KOR signaling, in part by activating c-Jun N-terminal kinase (JNK).[11]
Caption: KOR signaling by U-50488 and its disruption by nor-BNI via JNK activation.
Experimental Workflow for Validating KOR-Mediated Antinociception
A typical experimental workflow to validate that the antinociceptive effect of U-50488 is KOR-mediated involves a pretreatment-challenge design.
Caption: Workflow for validating U-50488's antinociceptive effects with nor-BNI.
References
- 1. arxiv.org [arxiv.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to U-50488 and Endogenous Kappa Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic, non-peptide kappa opioid receptor (KOR) agonist, U-50488, and the endogenous opioid peptides, primarily dynorphins, that act as the natural ligands for this receptor. The following sections present a comprehensive analysis of their pharmacological profiles, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: The Kappa Opioid Receptor System
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical component of the endogenous opioid system.[1] It is widely distributed throughout the central and peripheral nervous systems and is activated by a family of endogenous peptides known as dynorphins.[2] Activation of the KOR is implicated in a wide range of physiological processes, including pain perception (analgesia), mood regulation, stress responses, and addiction.[1]
U-50488 is a highly selective synthetic agonist for the KOR and has been instrumental as a research tool to elucidate the receptor's functions.[3] Unlike the endogenous dynorphin peptides, U-50488 is a non-peptide small molecule, which imparts distinct pharmacokinetic and pharmacodynamic properties.[3] Understanding the similarities and differences between how this synthetic tool compound and the natural ligands engage and activate the KOR is crucial for the development of novel therapeutics targeting this system. A key area of modern pharmacology is the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another, potentially separating therapeutic effects from adverse side effects.[1] Generally, G protein-mediated signaling is associated with the desired analgesic effects of KOR activation, while the recruitment of β-arrestin is linked to undesirable effects such as dysphoria and sedation.[1][4]
Quantitative Pharmacological Comparison
The following tables summarize the key in vitro pharmacological parameters for U-50488 and the primary endogenous KOR agonist, Dynorphin A. These data are compiled from multiple studies to provide a comparative overview of receptor binding affinity and functional potency in activating downstream signaling pathways.
Table 1: Kappa Opioid Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| U-50488 | [³H]U-69,593 | CHO cells expressing human KOR | ~1.2 | [5] |
| Dynorphin A (1-17) | [³H]diprenorphine | CHO cells expressing human KOR | 0.22 | [6] |
Note: Kᵢ (Inhibition Constant) is a measure of binding affinity; a lower value indicates higher affinity. Values can vary based on experimental conditions, such as the radioligand and cell system used.
Table 2: Functional Potency for G-Protein Signaling (cAMP Inhibition)
| Compound | Assay | Cell Line | EC₅₀ (nM) | Efficacy | Reference |
| U-50488 | cAMP Inhibition | HEK293-KOR | 3.3 | Full Agonist | [7] |
| Dynorphin A (1-17) | cAMP Inhibition | HEK293-KOR | 1.1 | Full Agonist | [7] |
Note: EC₅₀ (Half-maximal Effective Concentration) is a measure of a drug's potency; a lower value indicates higher potency. Efficacy refers to the maximal response an agonist can produce.
Table 3: Functional Potency for β-Arrestin 2 Recruitment
| Compound | Assay Platform | Cell Line | EC₅₀ (nM) | Efficacy (vs. U-50488) | Reference |
| U-50488 | PathHunter® | U2OS-KOR | 181.2 | 100% | [8] |
| Dynorphin A | BRET | CHO-KOR | 18 | ~100% | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands (Frontiers in Pharmacology) |
Note: Direct head-to-head data for β-arrestin recruitment is limited. Endogenous dynorphins are generally considered "unbiased" or "balanced" agonists, meaning they recruit G-protein and β-arrestin with similar potency and efficacy, much like the reference compound U-50488.[4]
Signaling Pathways and Biased Agonism
Upon agonist binding, the KOR initiates two primary intracellular signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific agonist, a phenomenon known as functional selectivity or biased agonism.
-
G-Protein Pathway (Canonical Signaling): The KOR primarily couples to inhibitory G proteins (Gαi/o). Agonist binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is largely responsible for the analgesic effects of KOR agonists.[1]
-
β-Arrestin Pathway (Desensitization and G-Protein Independent Signaling): Following activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically blocks further G-protein coupling, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling molecules, initiating a separate wave of G protein-independent signaling that has been linked to adverse effects like dysphoria and sedation.[4]
U-50488 and Dynorphin A are generally considered unbiased or balanced agonists , activating both the G-protein and β-arrestin pathways with comparable efficacy.[4] They are often used as reference compounds in studies to determine the bias factor of new, potentially safer KOR ligands.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of KOR ligands. Below are representative protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a selective, radiolabeled ligand from the KOR.
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human kappa opioid receptor (hKOR).
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the hKOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: U-50488, Dynorphin A, and other compounds of interest.
-
Non-specific Control: High concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Instrumentation: Cell harvester, glass fiber filters (GF/C), and a liquid scintillation counter.
-
-
Procedure:
-
Preparation: In a 96-well plate, add assay buffer, the radioligand ([³H]U-69,593 at a final concentration of ~0.5 nM), and serially diluted concentrations of the test compound.
-
Initiation: Add the cell membrane suspension (typically 20-50 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
G-Protein Activation Assay (cAMP Inhibition)
This functional assay measures a compound's potency (EC₅₀) and efficacy in activating the canonical KOR G-protein signaling pathway by quantifying the inhibition of cAMP production.
-
Objective: To measure agonist-induced activation of Gαi/o signaling.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the hKOR.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compounds: U-50488, Dynorphin A.
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Cell Plating: Seed the KOR-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with assay buffer and pre-incubate with serially diluted concentrations of the test agonist (U-50488 or Dynorphin A) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The signal is inversely proportional to the agonist's activity. Plot the percentage inhibition of the forskolin-stimulated cAMP level against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
-
β-Arrestin 2 Recruitment Assay
This assay quantifies the interaction between the activated KOR and β-arrestin 2, providing a measure of a ligand's potential to induce receptor desensitization and activate β-arrestin-mediated signaling.
-
Objective: To measure agonist-induced recruitment of β-arrestin 2 to the KOR.
-
Materials:
-
Cell Line: U2OS or CHO cells engineered to co-express the hKOR and β-arrestin 2 linked to complementary reporter fragments (e.g., DiscoverX PathHunter® system using enzyme fragment complementation).
-
Test Compounds: U-50488, Dynorphin A.
-
Detection Reagents: Substrate for the reconstituted reporter enzyme.
-
Instrumentation: A luminometer.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Agonist Addition: Add serially diluted concentrations of the test agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The reconstituted enzyme will act on the substrate to produce a chemiluminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of β-arrestin 2 recruited. Plot the luminescent signal against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
-
References
- 1. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Big dynorphin as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of U-50488 and Nalfurafine Side Effect Profiles: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced side effect profiles of kappa-opioid receptor (KOR) agonists is paramount. This guide provides a detailed comparative analysis of two prominent KOR agonists, the prototypical research tool U-50488 and the clinically approved antipruritic agent nalfurafine. By examining their distinct interactions with KOR signaling pathways, we can elucidate the molecular underpinnings of their divergent adverse effect profiles.
While both U-50488 and nalfurafine target the kappa-opioid receptor, their downstream signaling and resultant physiological effects differ significantly. U-50488, a widely used tool compound in preclinical research, is notorious for inducing a range of centrally-mediated side effects, including dysphoria, aversion, and sedation.[1][2] These adverse effects have largely precluded its clinical development. In contrast, nalfurafine, approved for the treatment of uremic pruritus in Japan, exhibits a markedly more favorable side effect profile in clinical settings, with a lower incidence of severe central nervous system (CNS) disturbances.[3][4][5]
This comparison guide delves into the quantitative differences in their side effect profiles, details the experimental protocols used to assess these effects, and visualizes the key signaling pathways and experimental workflows involved.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the quantitative data on the side effect profiles of U-50488 and nalfurafine, drawing from preclinical and clinical studies. It is important to note that the data for U-50488 is derived from preclinical animal models, while the data for nalfurafine is from human clinical trials.
| Side Effect | U-50488 (Preclinical Data) | Nalfurafine (Clinical Data) |
| Aversion/Dysphoria | Induces significant conditioned place aversion (CPA) in rodents. At a dose of 10 mg/kg, U-50488 produced a significant decrease in time spent in the drug-paired chamber in male California mice.[6] Another study in C57Bl/6 mice showed a significant CPA at a dose of 5 mg/kg when administered 15 minutes prior to training.[7] | At therapeutic doses (2.5 µg and 5 µg), dysphoria and hallucinations were not reported as major adverse events in humans.[3] |
| Sedation/Motor Incoordination | Dose-dependently decreases locomotor activity in rodents. A 10 mg/kg dose of U-50488 elicited hypoactivity in golden Syrian hamsters.[8] Higher doses of U-50488 also reduced rearing, motility, and locomotion in mice.[9] | The most frequently reported adverse drug reactions in a large post-marketing surveillance study (n=3,762) were insomnia (3.38%), somnolence (0.85%), and dizziness (0.61%).[6] |
| Diuresis | Known to induce diuresis in preclinical models. | Not reported as a common adverse effect in clinical trials. |
| Other Reported Side Effects | - | In a Phase III clinical trial (n=337), the incidence of adverse drug reactions was 25.0% in the 2.5 µg group and 35.1% in the 5 µg group, compared to 16.2% in the placebo group. The most common adverse drug reaction was insomnia.[4][5] Other reported side effects include constipation and pollakiuria.[3] |
Experimental Protocols
The assessment of the side effect profiles of U-50488 and nalfurafine relies on a variety of well-established experimental protocols.
Conditioned Place Preference (CPP) / Aversion (CPA)
This paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all three compartments to determine any initial preference for one of the outer compartments.
-
Conditioning: Over several days, the animal receives an injection of the test drug (e.g., U-50488) and is confined to one of the outer compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment. The pairings are counterbalanced across animals.
-
Post-conditioning (Test): The animal is placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion (dysphoria/aversion).[10] For instance, a study on U-50488 measured the difference in time spent in the conditioned chamber between a pre-test and a post-test, with a significant decrease indicating aversion.[11]
Open Field Test
This test is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Data Analysis:
-
Locomotor Activity: Measured by the total distance traveled, number of line crossings, and velocity. A significant decrease in these parameters can indicate sedation.
-
Anxiety-like Behavior: Assessed by the time spent in the center of the arena versus the periphery (thigmotaxis). Anxious animals tend to spend more time near the walls.
-
Exploratory Behavior: Measured by the frequency and duration of rearing (standing on hind legs).
-
Signaling Pathways and Experimental Workflows
The differential side effect profiles of U-50488 and nalfurafine can be attributed to their distinct engagement of downstream signaling pathways upon binding to the kappa-opioid receptor.
Kappa-Opioid Receptor Signaling
Activation of the KOR, a G-protein coupled receptor (GPCR), initiates two primary intracellular signaling cascades: the G-protein-mediated pathway and the β-arrestin-mediated pathway. It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia and antipruritic effects, are primarily mediated by the G-protein pathway, while the adverse effects, including dysphoria and sedation, are linked to the β-arrestin pathway.[14] Nalfurafine is considered a G-protein biased agonist, preferentially activating the G-protein pathway over the β-arrestin pathway, which may explain its improved side effect profile.
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Workflow for Side Effect Profiling
The following diagram illustrates a typical workflow for the preclinical assessment of KOR agonist side effects.
Caption: Preclinical Side Effect Profiling Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a novel kappa-receptor agonist, nalfurafine hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of U50,488H on locomotor activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anilocus.com [anilocus.com]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (-)-U-50488 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (-)-U-50488 hydrochloride, a potent and selective kappa-opioid receptor agonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is a research chemical with significant biological activity. While some safety data sheets (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent pharmacological effects necessitate that it be handled and disposed of with care, following best practices for potent compounds.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl |
| Molecular Weight | 405.79 g/mol |
| CAS Number | 114528-79-9 |
| Appearance | A neat solid |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling (-)-U-50488 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (-)-U-50488 hydrochloride, a potent kappa-opioid receptor agonist. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment. Due to its significant biological activity, a cautious approach to handling this compound is warranted, treating it as a potent substance regardless of its classification on any single Safety Data Sheet (SDS).
I. Personal Protective Equipment (PPE)
The appropriate level of PPE is critical and depends on the specific activity being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving are essential to prevent inhalation and dermal exposure.[1] |
| Solution Preparation and Handling | - Fume hood or other ventilated enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety glasses or goggles | Reduces the risk of inhaling aerosols or splashes. Double gloving provides an extra layer of protection against dermal contact. |
| General Laboratory Operations | - Standard lab coat- Nitrile gloves- Safety glasses | Basic protection against accidental splashes or contact with contaminated surfaces. |
Note: Always wash hands thoroughly before and after handling the compound, even when gloves have been worn.[2] Powder-free gloves are recommended to prevent the powder from adhering to gloves and becoming airborne.[3]
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of exposure and contamination. All handling of this compound as a solid should be performed in a designated area, ideally within a containment device such as a fume hood or glove box.
A. Preparation and Weighing:
-
Designate a Handling Area: Cordon off and label a specific area for handling the compound.
-
Assemble all Materials: Before starting, gather all necessary equipment, including vials, spatulas, solvents, and waste containers.
-
Don Appropriate PPE: Refer to the PPE table for weighing and dispensing.
-
Weigh the Compound: Carefully weigh the desired amount of this compound within a fume hood or a balance enclosure to control airborne particles.
-
Clean and Decontaminate: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes in the designated hazardous waste container.
B. Solution Preparation:
-
Work in a Ventilated Enclosure: All solution preparation should be conducted in a chemical fume hood.
-
Add Solvent Carefully: Slowly add the desired solvent to the vial containing the weighed compound to avoid splashing.
-
Ensure Complete Dissolution: Cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Label Clearly: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.
Caption: General workflow for safely handling potent compounds.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Collection:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. Do not dispose of it down the drain or in regular trash.[1]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[1]
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[1]
-
Aqueous and Solvent Waste: Collect in separate, sealed, and clearly labeled containers. Do not mix aqueous and solvent waste streams.[4]
B. Storage and Disposal:
-
Secure Storage: Store all hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for Professional Disposal: All waste contaminated with this compound must be disposed of through a certified hazardous waste vendor. Follow your institution's specific procedures for hazardous waste pickup.[1][5]
Caption: Segregation and disposal of contaminated materials.
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
